molecular formula C18H14F3NO2 B15566011 Mtb-cyt-bd oxidase-IN-7

Mtb-cyt-bd oxidase-IN-7

货号: B15566011
分子量: 333.3 g/mol
InChI 键: AIUWNKKBCGZZSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mtb-cyt-bd oxidase-IN-7 is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H14F3NO2

分子量

333.3 g/mol

IUPAC 名称

1-hydroxy-2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]quinolin-4-one

InChI

InChI=1S/C18H14F3NO2/c1-11-15(10-12-6-8-13(9-7-12)18(19,20)21)17(23)14-4-2-3-5-16(14)22(11)24/h2-9,24H,10H2,1H3

InChI 键

AIUWNKKBCGZZSM-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Mtb-cyt-bd Oxidase-IN-7: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Mtb-cyt-bd oxidase-IN-7, a novel inhibitor targeting the alternative respiratory pathway of Mycobacterium tuberculosis (Mtb). This guide consolidates available data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental processes.

Introduction: Targeting the Resilience of Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a remarkably adaptive respiratory system that allows it to survive under the diverse and challenging conditions within a host, including oxygen-limited environments.[1][2] The Mtb electron transport chain (ETC) is branched, featuring two terminal oxidases: the cytochrome bcc-aa3 supercomplex (Cyt-bcc) and the cytochrome bd oxidase (Cyt-bd).[3][4] While Cyt-bcc is the primary oxidase under normoxic conditions, Cyt-bd becomes crucial for maintaining respiration and proton motive force during hypoxia and nitrosative stress, conditions often encountered during infection.[2][5][6]

The absence of a Cyt-bd homolog in eukaryotes makes it an attractive and selective target for novel anti-tubercular drug development.[3] this compound, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, has been identified as a direct inhibitor of this critical enzyme.[7] While inhibition of Cyt-bd alone is typically bacteriostatic, its true therapeutic potential is realized in combination with inhibitors of the Cyt-bcc complex, creating a synergistic bactericidal effect that effectively shuts down Mtb respiration.[8][9][10] This dual-targeting strategy represents a promising avenue for treating drug-resistant and persistent tuberculosis.[1][10]

Core Mechanism of Action

This compound exerts its antimycobacterial effect by directly inhibiting the function of the cytochrome bd oxidase. This enzyme catalyzes the oxidation of menaquinol (B15198786) (MKH2) and the reduction of molecular oxygen to water, contributing to the proton motive force essential for ATP synthesis.[11]

Molecular Target and Binding: The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) has revealed potential binding sites for inhibitors.[3][6] this compound, as a quinolone-based compound, likely acts as a menaquinol-analogue, competing with the native substrate for binding within the menaquinone binding pocket.[5][12][13] This pocket is located near the heme b595 cofactor.[6][14] By occupying this site, the inhibitor blocks the transfer of electrons from menaquinol to the heme cofactors, thus halting the catalytic cycle of the enzyme and inhibiting oxygen reduction.[9]

Synergistic Lethality: The Mtb respiratory chain's branched nature provides a redundancy that can be exploited.[4][9] When the primary Cyt-bcc pathway is blocked by an inhibitor like Telacebec (Q203), the bacterium becomes entirely dependent on Cyt-bd for respiration.[9][15] Subsequent inhibition of Cyt-bd by this compound leads to a complete shutdown of respiratory oxygen consumption. This collapse in cellular respiration results in a rapid depletion of ATP and ultimately leads to bacterial cell death.[8][9]

cluster_etc Mtb Electron Transport Chain cluster_atp ATP Synthesis NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- MK_pool Menaquinone Pool (MK/MKH2) NDH2->MK_pool SDH->MK_pool Cyt_bcc Cytochrome bcc-aa3 (Complex III-IV) MK_pool->Cyt_bcc e- Cyt_bd Cytochrome bd (Complex V alternative) MK_pool->Cyt_bd e- O2_H2O O2 -> 2H2O Cyt_bcc->O2_H2O H_out H+ Cyt_bcc->H_out H+ pumping Cyt_bd->O2_H2O ATP_Synthase ATP Synthase (Complex V) H_in H+ ATP_Synthase->H_in H+ flow ATP ADP+Pi -> ATP Q203 Telacebec (Q203) Q203->Cyt_bcc IN7 Mtb-cyt-bd oxidase-IN-7 IN7->Cyt_bd

Caption: Mtb Electron Transport Chain showing dual inhibition points.

Quantitative Data

The following tables summarize the known quantitative metrics for this compound and provide a comparative landscape of other known Cyt-bd inhibitors.

Table 1: Quantitative Profile of this compound

ParameterValueCondition/AssaySource
Binding Affinity (Kd) 4.17 μMDirect binding to Cyt-bd terminal oxidase[7]
MIC 6.25 μMAgainst Mtb ΔqcrCAB (Cyt-bcc knockout) strain[7]

Table 2: Comparative Quantitative Data for Selected Mtb Cyt-bd Oxidase Inhibitors

CompoundTypeIC50 (Enzymatic)MIC (Mtb H37Rv)NoteSource
Aurachin D Quinolone~400 nM>50 µMNon-selective, also inhibits other respiratory enzymes[16]
CK-2-63 2-Aryl-Quinolone0.27 μM0.27 µMBacteriostatic alone, bactericidal with Q203[5][13]
ND-011992 Imidazo[1,2-a]pyridine->50 µMIneffective alone, potent synergy with Q203[9]
TB25 / TB25-2 Novel Scaffold-->94% reduction of intracellular Mtb with Q203[10]

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound have not been publicly disclosed. However, based on established methodologies for similar inhibitors, the following protocols represent the standard approaches used in the field.

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Cyt-bd using inverted membrane vesicles (IMVs) from a strain overexpressing the enzyme.

start Prepare IMVs from Mtb strain overexpressing Cyt-bd inhibit_bcc Add Cyt-bcc inhibitor (e.g., TB47) to isolate Cyt-bd activity start->inhibit_bcc add_inhibitor Incubate IMVs with varying concentrations of This compound inhibit_bcc->add_inhibitor initiate Initiate reaction by adding electron donor (e.g., NADH) add_inhibitor->initiate measure Measure rate of oxygen consumption using an oxygen sensor initiate->measure analyze Calculate IC50 value by plotting % inhibition vs. inhibitor concentration measure->analyze

Caption: Workflow for Cyt-bd enzymatic inhibition assay.

Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from an M. smegmatis or M. tuberculosis strain engineered to overexpress Mtb Cyt-bd. The Cyt-bcc complex is often inhibited with a specific inhibitor like TB47 to ensure all measured oxygen consumption is mediated by Cyt-bd.[12]

  • Assay Setup: The assay is performed in a sealed chamber equipped with an oxygen sensor (e.g., Hansatech Oxytherm+).[5]

  • Incubation: IMVs are incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is started by the addition of an electron donor substrate, such as NADH or a menaquinol analogue (e.g., dQH2).[13]

  • Data Acquisition: The rate of oxygen depletion is monitored over time.

  • Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

This assay assesses the impact of the inhibitor on the respiration of intact Mtb cells, often in combination with a Cyt-bcc inhibitor to demonstrate synergistic action.

start Culture Mtb H37Rv to mid-log phase prepare_cells Harvest and resuspend cells in assay buffer start->prepare_cells dispense Dispense cells into a microplate containing an oxygen-sensing probe (e.g., MitoXpress) prepare_cells->dispense add_compounds Add inhibitors: 1. This compound alone 2. Q203 alone 3. Combination of IN-7 and Q203 dispense->add_compounds measure Measure fluorescence kinetically (proportional to O2 consumption) over several hours add_compounds->measure analyze Analyze OCR to determine the degree of respiratory inhibition and synergy measure->analyze

Caption: Workflow for whole-cell oxygen consumption assay.

Methodology:

  • Cell Culture: M. tuberculosis H37Rv is grown to mid-log phase.

  • Assay Plate Preparation: An oxygen-sensitive fluorescent probe (e.g., MitoXpress) is added to a microplate.[17][18]

  • Compound Addition: Serial dilutions of this compound, Q203, and a combination of both are added to the plate.

  • Cell Addition: Mtb cells are added to the wells to initiate the assay.

  • Measurement: The plate is sealed, and fluorescence is measured over time using a plate reader. A decrease in fluorescence corresponds to oxygen consumption.[17]

  • Analysis: The rate of oxygen consumption is calculated. A complete inhibition of OCR in the combination treatment, as compared to single-agent treatments, confirms the synergistic mechanism of action.[7]

This assay quantifies the downstream effect of respiratory inhibition on the cell's energy status.

start Culture Mtb H37Rv to mid-log phase treat Treat cell aliquots with IN-7, Q203, and the combination for a defined period start->treat lyse Lyse bacterial cells to release intracellular contents treat->lyse measure Measure ATP levels using a luciferase-based luminescence assay (e.g., BacTiter-Glo™) lyse->measure analyze Compare ATP levels in treated samples to untreated controls to determine the extent of ATP depletion measure->analyze

Caption: Workflow for ATP depletion assay.

Methodology:

  • Cell Culture and Treatment: Mtb cultures are treated with the inhibitors (singly and in combination) for a specified duration (e.g., 24-72 hours).

  • ATP Measurement: Intracellular ATP levels are measured using a commercial kit, such as BacTiter-Glo™ (Promega), which utilizes a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.

  • Analysis: A significant drop in luminescence in the combination-treated sample compared to single agents indicates a synergistic collapse of cellular energy production.[8][19]

Conclusion

This compound is a promising inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase. Its primary mechanism of action involves blocking the menaquinol oxidation site of this alternative terminal oxidase. While exhibiting modest activity on its own, its key therapeutic value lies in its potent synergistic bactericidal activity when combined with inhibitors of the primary respiratory pathway, such as the Cyt-bcc inhibitor Q203. This dual-inhibition strategy effectively abrogates the bacterium's respiratory flexibility, leading to a collapse in energy metabolism and cell death. The continued investigation and optimization of Cyt-bd inhibitors like this compound are crucial for the development of novel, shorter, and more effective combination therapies against tuberculosis.

References

The Emergence of a Novel Antitubercular Agent: A Technical Guide to Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and mechanism of a promising new inhibitor targeting the alternative respiratory pathway of Mycobacterium tuberculosis.

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action. A promising strategy has been the targeting of the Mycobacterium tuberculosis (Mtb) electron transport chain, a critical pathway for cellular respiration and energy production. While inhibitors of the primary cytochrome bcc-aa3 oxidase (Cyt-bcc) have shown promise, Mtb possesses a secondary terminal oxidase, cytochrome bd (Cyt-bd), which can compensate for the inhibition of the primary pathway, thus limiting the efficacy of such drugs. This has led to the exploration of dual-inhibitor strategies, and consequently, the search for potent and specific inhibitors of the Cyt-bd oxidase. This technical guide details the discovery, synthesis, and biological evaluation of a novel Cyt-bd inhibitor, Mtb-cyt-bd oxidase-IN-7, also identified as compound 8d, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative.

Discovery of this compound

The journey to identifying this compound began with a virtual screening of FDA-approved drugs to find scaffolds that could bind to the Cyt-bd oxidase. This computational approach identified two drugs, ivacaftor (B1684365) and roquinimex, which exhibited moderate binding affinity to the target enzyme.[1] Inspired by the quinolinone core of these molecules, a series of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives were synthesized and evaluated for their inhibitory activity against Mtb Cyt-bd oxidase. Through this structure-activity relationship (SAR) study, compound 8d, now designated this compound, emerged as a potent inhibitor.

Quantitative Data Summary

The inhibitory and binding properties of this compound are summarized in the table below, providing a clear comparison of its efficacy.

MetricValueDescription
Binding Affinity (Kd) 4.17 μMDissociation constant, indicating the binding affinity of the inhibitor to the Mtb cytochrome bd oxidase. A lower value signifies stronger binding.[1]
Minimum Inhibitory Concentration (MIC) 6.25 μMThe lowest concentration of the inhibitor that prevents visible growth of a Cyt-bcc knock-out strain of Mtb (ΔqcrCAB, Cyt-bd+), which is solely reliant on the Cyt-bd oxidase for respiration.[1]

Mechanism of Action and Signaling Pathway

This compound functions by specifically inhibiting the cytochrome bd terminal oxidase in the Mtb electron transport chain. In Mtb, the electron transport chain has two branches for terminal oxidation. The primary branch involves the cytochrome bcc-aa3 supercomplex. However, under certain conditions or when the primary pathway is inhibited (e.g., by drugs like Q203), Mtb can utilize the alternative cytochrome bd oxidase to maintain respiration and ATP synthesis. This compound blocks this alternative pathway. The synergistic effect observed when combining this compound with a Cyt-bcc inhibitor like Q203 leads to a complete shutdown of oxygen consumption, resulting in a potent bactericidal effect.[1]

cluster_etc Mtb Electron Transport Chain cluster_inhibition Inhibitor Action Electron Donors Electron Donors Menaquinol Pool Menaquinol Pool Electron Donors->Menaquinol Pool Complex I & II Cyt-bcc-aa3 Cyt-bcc-aa3 Menaquinol Pool->Cyt-bcc-aa3 Primary Pathway Cyt-bd Oxidase Cyt-bd Oxidase Menaquinol Pool->Cyt-bd Oxidase Alternative Pathway O2 -> H2O O2 -> H2O Cyt-bcc-aa3->O2 -> H2O ATP Synthesis ATP Synthesis Cyt-bcc-aa3->ATP Synthesis Drives Cyt-bd Oxidase->O2 -> H2O Cyt-bd Oxidase->ATP Synthesis Drives Q203 Q203 Q203->Cyt-bcc-aa3 Inhibits This compound Mtb-cyt-bd oxidase-IN-7 This compound->Cyt-bd Oxidase Inhibits Substituted 2-nitrobenzoic acid Substituted 2-nitrobenzoic acid Intermediate A Intermediate A Substituted 2-nitrobenzoic acid->Intermediate A Step 1: Esterification Intermediate B Intermediate B Intermediate A->Intermediate B Step 2: Reduction Intermediate C Intermediate C Intermediate B->Intermediate C Step 3: Cyclization This compound This compound Intermediate C->this compound Step 4: N-hydroxylation & Methylation

References

The Structure-Activity Relationship of Mtb-cyt-bd Oxidase-IN-7: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor of the cytochrome bd (Cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb). The emergence of drug-resistant tuberculosis necessitates the exploration of new therapeutic targets, and the Mtb respiratory chain, particularly the Cyt-bd oxidase, presents a promising avenue for drug development. This document summarizes the key quantitative data, outlines detailed experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.

Core Data Summary

This compound, also identified as compound 8d in the primary literature, is a potent inhibitor derived from a 1-hydroxy-2-methylquinolin-4(1H)-one scaffold.[1][2][3] Its development was prompted by the discovery that while inhibitors of the primary cytochrome bcc-aa3 oxidase (Cyt-bcc), such as Q203, are effective, Mtb can maintain respiratory activity and ATP synthesis through the alternative Cyt-bd oxidase.[1][3] IN-7 demonstrates significant inhibitory activity and synergistic effects when combined with Cyt-bcc inhibitors.

Quantitative Inhibitory Data

The following table summarizes the key quantitative metrics for this compound (compound 8d).

CompoundTargetAssay TypeValueUnitsReference
IN-7 (8d)Mtb Cyt-bd oxidaseBinding Affinity (Kd)4.17µM[1][2][3]
IN-7 (8d)Mtb ΔqcrCAB (Cyt-bd+)Minimum Inhibitory Concentration (MIC)6.25µM[1][2][3]

Mechanism of Action and Synergistic Effects

The primary mechanism of action of IN-7 is the direct inhibition of the Mtb Cyt-bd oxidase. This enzyme is a crucial component of the electron transport chain, especially under conditions where the main respiratory pathway is compromised.[1][4] By targeting Cyt-bd, IN-7 disrupts the bacterium's ability to generate ATP, leading to growth inhibition.

A key finding is the synergistic lethality observed when IN-7 is combined with Q203, an inhibitor of the Cyt-bcc complex.[1][2] This dual-inhibition strategy effectively shuts down both branches of the Mtb respiratory chain, leading to a complete halt in oxygen consumption and enhanced bactericidal activity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Mtb Cyt-bd Oxidase Binding Affinity Assay (Surface Plasmon Resonance)

This protocol describes a plausible method for determining the binding affinity (Kd) of inhibitors to purified Mtb Cyt-bd oxidase.

  • Immobilization of Cyt-bd Oxidase:

    • Purified Mtb Cyt-bd oxidase is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The purified protein is injected over the activated surface until the desired immobilization level is reached.

    • The surface is then blocked with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • A serial dilution of IN-7 in a suitable running buffer (e.g., HBS-P+ with 0.05% Tween 20) is prepared.

    • The different concentrations of IN-7 are injected over the sensor chip surface at a constant flow rate.

    • The association and dissociation phases are monitored in real-time.

    • The sensor surface is regenerated between cycles using a pulse of a mild acidic or basic solution.

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The steady-state binding responses are plotted against the analyte concentration and fitted to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Minimum Inhibitory Concentration (MIC) Determination against Mtb ΔqcrCAB Strain

This protocol outlines a standard broth microdilution method for determining the MIC of IN-7 against a knockout Mtb strain that relies solely on Cyt-bd oxidase for respiration.

  • Preparation of Bacterial Inoculum:

    • The Mtb ΔqcrCAB strain is grown in Middlebrook 7H9 broth supplemented with OADC and a suitable carbon source to mid-log phase.

    • The bacterial culture is diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Assay Plate Preparation:

    • IN-7 is serially diluted in 7H9 broth in a 96-well microplate.

    • The prepared bacterial inoculum is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation and Reading:

    • The microplate is incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of IN-7 that completely inhibits visible growth of the Mtb strain.

Oxygen Consumption Rate (OCR) Assay

This protocol details a method to measure the effect of IN-7 and its combination with Q203 on the oxygen consumption of Mtb.

  • Cell Preparation:

    • Wild-type Mtb is cultured to mid-log phase and washed with a suitable assay buffer (e.g., PBS with 0.05% Tween 80).

    • The bacterial suspension is adjusted to a defined optical density.

  • Assay Procedure:

    • The bacterial suspension is added to the wells of a Seahorse XF assay plate.

    • The plate is centrifuged to adhere the bacteria to the bottom of the wells.

    • Baseline oxygen consumption rates are measured using a Seahorse XF Analyzer.

    • IN-7, Q203, or a combination of both are injected into the wells at desired concentrations.

    • OCR is monitored over time to determine the inhibitory effect of the compounds.

  • Data Analysis:

    • The OCR values are normalized to the baseline readings.

    • The percentage inhibition of oxygen consumption is calculated for each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of this compound.

Mtb_Respiratory_Chain cluster_0 Menaquinol Pool cluster_1 Electron Transport Chain cluster_2 ATP Synthesis cluster_3 Inhibitors MQH2 MQH2 Cyt_bcc Cyt-bcc-aa3 (Complex III-IV) MQH2->Cyt_bcc e- Cyt_bd Cyt-bd Oxidase (Alternative Oxidase) MQH2->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc->ATP_Synthase H+ gradient Cyt_bd->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc IN7 IN-7 IN7->Cyt_bd

Caption: Dual inhibition of the Mtb respiratory chain by Q203 and IN-7.

Experimental_Workflow Virtual_Screening Virtual Screening of Compound Libraries Hit_Identification Identification of Initial Hits (e.g., Ivacaftor, Roquinimex) Virtual_Screening->Hit_Identification SAR_Exploration Structure-Activity Relationship (SAR) Exploration and Chemical Synthesis of Analogs Hit_Identification->SAR_Exploration IN7_Synthesis Synthesis of 1-hydroxy-2- methylquinolin-4(1H)-one Derivatives (e.g., IN-7) SAR_Exploration->IN7_Synthesis Biochemical_Assays Biochemical Assays IN7_Synthesis->Biochemical_Assays Whole_Cell_Assays Whole-Cell Assays IN7_Synthesis->Whole_Cell_Assays Binding_Affinity Binding Affinity (Kd) to Purified Cyt-bd Biochemical_Assays->Binding_Affinity MIC_Determination MIC Determination (ΔqcrCAB strain) Whole_Cell_Assays->MIC_Determination Oxygen_Consumption Oxygen Consumption Rate (with/without Q203) Whole_Cell_Assays->Oxygen_Consumption Lead_Compound Lead Compound: IN-7 Binding_Affinity->Lead_Compound MIC_Determination->Lead_Compound Oxygen_Consumption->Lead_Compound

Caption: Drug discovery workflow for this compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of antituberculosis agents. The SAR studies have identified a potent chemical scaffold that effectively inhibits the alternative respiratory pathway in Mtb. The synergistic activity with Cyt-bcc inhibitors like Q203 highlights a powerful therapeutic strategy to combat both replicating and persistent forms of the bacterium. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to improve efficacy and safety profiles for potential clinical development. Further elucidation of the precise binding mode of IN-7 within the Cyt-bd oxidase through structural biology studies will be invaluable for rational drug design and the development of next-generation inhibitors.

References

In-Depth Technical Guide: Mtb-cyt-bd Oxidase-IN-7 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase. This enzyme is essential for maintaining respiration and ATP synthesis, particularly under stressful conditions or when the primary cytochrome bcc-aa3 oxidase is inhibited. The absence of a homologous enzyme in humans makes Mtb-cyt-bd oxidase an attractive target for novel anti-tuberculosis therapeutics. This technical guide focuses on a specific inhibitor, Mtb-cyt-bd oxidase-IN-7, providing a comprehensive overview of its binding affinity, and the experimental methodologies used for its characterization.

This compound: A Profile

This compound, also identified as compound 8d in the primary literature, is a derivative of 1-hydroxy-2-methylquinolin-4(1H)-one. It has been identified as a potent inhibitor of Mtb-cyt-bd oxidase and demonstrates significant anti-tuberculosis activity, particularly in strains of Mtb where the cytochrome bcc-aa3 oxidase is non-functional.

Data Presentation: Binding Affinity and Potency

The following table summarizes the known quantitative data for this compound.

ParameterValueCell/SystemNotes
Binding Affinity (Kd) 4.17 µMPurified Mtb-cyt-bd oxidaseIndicates a moderate binding affinity to the target enzyme.
Minimum Inhibitory Concentration (MIC) 6.25 µMMtb ΔqcrCAB (Cyt-bcc knock-out)Demonstrates whole-cell activity in a strain solely reliant on cyt-bd oxidase for respiration.

Experimental Protocols

While the precise, detailed protocols for the characterization of this compound are proprietary to the discovering research group, this section provides generalized, yet detailed, methodologies for the key experiments cited, based on established practices in the field.

Binding Affinity Determination via Surface Plasmon Resonance (SPR)

This protocol outlines a representative method for determining the binding affinity (Kd) of a small molecule inhibitor to a purified membrane protein like Mtb-cyt-bd oxidase.

1. Preparation of Materials:

  • Protein: Purified and solubilized Mtb-cyt-bd oxidase.
  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted in running buffer.
  • SPR Instrument: A Biacore or similar SPR instrument.
  • Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., a Series S Sensor Chip L1).
  • Buffers:
  • Running Buffer: A buffer compatible with the protein and inhibitor, typically containing a physiological salt concentration and a non-ionic detergent to maintain protein solubility (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
  • Regeneration Buffer: A solution to remove the bound inhibitor without denaturing the immobilized protein (e.g., a low pH glycine (B1666218) solution or a high salt buffer).

2. Immobilization of Mtb-cyt-bd Oxidase:

  • The sensor chip surface is activated according to the manufacturer's instructions.
  • The purified Mtb-cyt-bd oxidase is injected over the activated surface, allowing for its capture. The amount of immobilized protein is monitored in real-time.
  • The surface is then deactivated to prevent non-specific binding.
  • A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

3. Binding Analysis:

  • A series of concentrations of this compound are injected over the sensor surface at a constant flow rate.
  • The association of the inhibitor to the immobilized oxidase is monitored as an increase in the SPR signal (Response Units, RU).
  • Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the inhibitor, observed as a decrease in the SPR signal.
  • The sensor surface is regenerated between each inhibitor concentration.

4. Data Analysis:

  • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
  • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
  • The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol describes a common method for determining the MIC of a compound against a specific Mtb strain.

1. Preparation of Materials:

  • M. tuberculosis Strain: A culture of the Mtb ΔqcrCAB (Cyt-bcc knock-out) strain grown to mid-log phase.
  • Inhibitor: A stock solution of this compound in DMSO.
  • Growth Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a suitable detergent (e.g., 0.05% Tween 80).
  • Assay Plates: Sterile 96-well microplates.
  • Indicator Dye: Resazurin (B115843) solution.

2. Assay Procedure:

  • The this compound stock solution is serially diluted in the 96-well plate using the growth medium to create a range of concentrations.
  • Control wells containing medium only (sterility control) and medium with bacteria but no inhibitor (growth control) are included.
  • The Mtb culture is diluted to a standardized inoculum density and added to each well (except the sterility control).
  • The plate is sealed and incubated at 37°C for 7-14 days.

3. Determination of MIC:

  • After the incubation period, the resazurin solution is added to each well.
  • The plate is incubated for an additional 24-48 hours.
  • Metabolically active bacteria will reduce the blue resazurin to pink resorufin.
  • The MIC is defined as the lowest concentration of the inhibitor that prevents this color change (i.e., the wells remain blue).

Oxygen Consumption Assay

This protocol details a method to measure the effect of an inhibitor on the oxygen consumption of Mtb or isolated membrane vesicles.

1. Preparation of Materials:

  • Bacterial System: Either whole Mtb cells (wild-type or ΔqcrCAB) or inverted membrane vesicles (IMVs) expressing Mtb-cyt-bd oxidase.
  • Inhibitors: this compound and a known inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203).
  • Substrate: A suitable electron donor to initiate respiration (e.g., NADH or menadiol).
  • Assay Buffer: A buffer that maintains the viability and respiratory activity of the bacterial system.
  • Oxygen Sensing System: A Seahorse XF Analyzer or a Clark-type oxygen electrode.

2. Assay Procedure:

  • The bacterial system (cells or IMVs) is placed in the assay chamber of the oxygen sensing instrument in the assay buffer.
  • A baseline oxygen consumption rate (OCR) is established.
  • For assays with wild-type Mtb, Q203 is added to inhibit the cytochrome bcc-aa3 oxidase, isolating the activity of the cyt-bd oxidase.
  • This compound is then added at various concentrations.
  • The OCR is monitored in real-time to determine the extent of inhibition.

3. Data Analysis:

  • The percentage of inhibition of oxygen consumption is calculated for each concentration of this compound relative to the OCR before its addition.
  • An IC50 value (the concentration of inhibitor that causes 50% inhibition of oxygen consumption) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_screening Inhibitor Screening & Identification cluster_characterization Biophysical & Cellular Characterization cluster_data_analysis Data Analysis & Interpretation virtual_screening Virtual Screening biological_validation Biological Validation virtual_screening->biological_validation hit_identification Hit Identification (this compound) biological_validation->hit_identification binding_affinity Binding Affinity (Kd) (e.g., SPR) hit_identification->binding_affinity mic_determination MIC Determination (ΔqcrCAB Mtb strain) oxygen_consumption Oxygen Consumption Assay (Whole cells/IMVs) quantitative_data Quantitative Data (Kd, MIC, IC50) binding_affinity->quantitative_data mic_determination->quantitative_data oxygen_consumption->quantitative_data mechanism_of_action Mechanism of Action quantitative_data->mechanism_of_action

Caption: Experimental workflow for the identification and characterization of Mtb-cyt-bd oxidase inhibitors.

signaling_pathway cluster_etc Mtb Electron Transport Chain substrates Menaquinol (MQH2) electrons e- substrates->electrons cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) electrons->cyt_bcc_aa3 cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) electrons->cyt_bd oxygen O2 oxygen->cyt_bcc_aa3 oxygen->cyt_bd water H2O protons_in H+ (in) protons_in->cyt_bcc_aa3 protons_in->cyt_bd protons_out H+ (out) atp_synthase ATP Synthase protons_out->atp_synthase cyt_bcc_aa3->water cyt_bcc_aa3->protons_out cyt_bd->water cyt_bd->protons_out ATP ATP atp_synthase->ATP inhibitor This compound inhibitor->cyt_bd

Caption: Inhibition of the Mtb electron transport chain by this compound.

In Vitro Characterization of Mtb-cyt-bd Oxidase-IN-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb). This document details the key quantitative data, experimental protocols, and relevant biological pathways to support further research and development efforts in the field of tuberculosis therapy. This compound, identified as compound 8d in the primary literature, is a promising starting point for the development of new combination therapies targeting the respiratory chain of Mtb.[1][2]

Core Quantitative Data

The in vitro activity of this compound has been quantified through various biochemical and microbiological assays. The key parameters are summarized in the table below for clear comparison.

ParameterValueDescription
Binding Affinity (Kd) 4.17 μMDissociation constant for the binding of this compound to the Mtb cytochrome bd oxidase, determined by Surface Plasmon Resonance (SPR).[1][2]
Minimum Inhibitory Concentration (MIC) 6.25 μMThe lowest concentration of this compound that prevents visible growth of the Mtb ΔqcrCAB (Cyt-bcc knock-out) strain, which relies on cytochrome bd oxidase for respiration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Surface Plasmon Resonance (SPR) Binding Assay

This assay was employed to determine the binding affinity (Kd) of this compound to purified Mtb cytochrome bd oxidase.

Methodology:

  • Protein Immobilization: Purified Mtb cytochrome bd oxidase is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The protein is then injected over the activated surface, followed by a blocking step with ethanolamine (B43304) to deactivate any remaining active esters.

  • Analyte Injection: this compound (the analyte) is dissolved in a suitable running buffer (e.g., HBS-EP+) at various concentrations. These solutions are injected sequentially over the immobilized protein surface.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the surface plasmon resonance angle. Association and dissociation phases are recorded for each concentration.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The steady-state binding responses are then plotted against the analyte concentrations and fitted to a 1:1 binding model to calculate the dissociation constant (Kd).

M. tuberculosis Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against a specific Mtb strain.

Methodology:

  • Bacterial Strain: The M. tuberculosis ΔqcrCAB strain is used. This knockout strain lacks the cytochrome bcc-aa3 complex and is therefore solely dependent on the cytochrome bd oxidase for aerobic respiration.

  • Culture Conditions: The bacteria are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with ADC and Tween 80) to mid-log phase.

  • Assay Setup: The assay is performed in a 96-well plate format. A serial dilution of this compound is prepared in the culture medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the Mtb ΔqcrCAB strain.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth of the bacteria.

Oxygen Consumption Assay

This assay measures the effect of this compound on the oxygen consumption of Mtb, both in whole cells and in inverted membrane vesicles (IMVs).

Methodology:

  • Preparation of Mtb Cultures/IMVs:

    • Wild-type Mtb: Wild-type M. tuberculosis H37Rv is grown to mid-log phase.

    • IMVs: Inverted membrane vesicles are prepared from an E. coli strain overexpressing Mtb cytochrome bd oxidase (ΔcydAB::MtbCydAB+). This allows for the specific measurement of the activity of the target enzyme.

  • Assay Conditions: The assay is performed using a Seahorse XF Analyzer or a similar instrument capable of measuring oxygen consumption rates (OCR).

  • Experimental Setup:

    • Mtb cells or IMVs are seeded into the wells of the analyzer plate.

    • This compound is tested in combination with Q203, a known inhibitor of the cytochrome bcc-aa3 complex.

  • Measurement: The baseline OCR is measured. Subsequently, Q203 is injected to inhibit the cytochrome bcc-aa3 pathway, followed by the injection of this compound to assess its effect on the remaining cytochrome bd oxidase-dependent respiration.

  • Data Analysis: The OCR data is analyzed to determine the extent of inhibition caused by the combination of the two compounds. A complete inhibition of oxygen consumption indicates that both terminal oxidases of the respiratory chain have been successfully blocked.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro characterization of this compound.

G cluster_0 Mtb Respiratory Chain DH Dehydrogenases MQ Menaquinone Pool DH->MQ e- bcc_aa3 Cytochrome bcc-aa3 MQ->bcc_aa3 e- bd_ox Cytochrome bd Oxidase MQ->bd_ox e- O2 O2 bcc_aa3->O2 e- PMF Proton Motive Force (ATP Synthesis) bcc_aa3->PMF bd_ox->O2 e- bd_ox->PMF H2O H2O O2->H2O

Caption: Simplified Mtb Respiratory Chain Pathway.

G cluster_0 Dual Inhibition Strategy Q203 Q203 bcc_aa3 Cytochrome bcc-aa3 Q203->bcc_aa3 inhibits cell_death Bactericidal Effect Q203->cell_death synergistic inhibition of respiration leads to IN7 Mtb-cyt-bd oxidase-IN-7 bd_ox Cytochrome bd Oxidase IN7->bd_ox inhibits IN7->cell_death synergistic inhibition of respiration leads to respiration Cellular Respiration bcc_aa3->respiration enables bd_ox->respiration enables (alternative)

Caption: Logical Flow of Dual Respiratory Chain Inhibition.

G start Start: Purified Mtb-cyt-bd Oxidase & This compound spr Surface Plasmon Resonance (SPR) Assay start->spr mic Growth Inhibition Assay (Mtb ΔqcrCAB strain) start->mic ocr Oxygen Consumption Assay (WT Mtb & IMVs) start->ocr kd Determine Binding Affinity (Kd) spr->kd mic_val Determine Minimum Inhibitory Concentration (MIC) mic->mic_val ocr_res Assess Inhibition of Respiration (in synergy with Q203) ocr->ocr_res end End: In Vitro Characterization Complete kd->end mic_val->end ocr_res->end

Caption: Experimental Workflow for In Vitro Characterization.

References

Mtb-cyt-bd Oxidase-IN-7: A Technical Guide to a Potential Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The electron transport chain of Mtb is a critical pathway for energy production and has been identified as a promising area for drug development. Mtb possesses two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex (Cyt-bcc) and the alternative cytochrome bd oxidase (Cyt-bd). While inhibitors of Cyt-bcc, such as Q203, have shown promise, the ability of Mtb to utilize the Cyt-bd oxidase as a compensatory pathway can limit their efficacy. This highlights the potential of a dual-inhibitory strategy that targets both terminal oxidases.

This technical guide focuses on Mtb-cyt-bd oxidase-IN-7 , a recently identified inhibitor of the Mtb cytochrome bd oxidase. This compound, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, presents a promising starting point for the development of new anti-tubercular therapies, particularly in combination with existing respiratory chain inhibitors.[1][2][3]

Mechanism of Action

This compound functions by directly inhibiting the activity of the cytochrome bd terminal oxidase. This enzyme is a crucial component of the Mtb respiratory chain, especially under conditions where the primary Cyt-bcc-aa3 oxidase is inhibited or under stress conditions like hypoxia.[1][2][3] By blocking the function of Cyt-bd, this compound disrupts the electron flow to oxygen, thereby impairing ATP synthesis.

A key therapeutic strategy involving this compound is its synergistic effect when combined with inhibitors of the Cyt-bcc-aa3 oxidase, such as Q203. When both terminal oxidases are inhibited, the respiratory chain is effectively shut down, leading to a complete halt in oxygen consumption and ATP production, which is expected to be bactericidal.[1][2][3]

cluster_etc M. tuberculosis Electron Transport Chain cluster_inhibitors Inhibitor Action NADH_Dehydrogenase NADH Dehydrogenase Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool Succinate_Dehydrogenase Succinate Dehydrogenase Succinate_Dehydrogenase->Menaquinone_Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) Menaquinone_Pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd (Alternative Oxidase) Menaquinone_Pool->Cyt_bd Oxygen O2 Cyt_bcc_aa3->Oxygen Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force H+ Cyt_bd->Oxygen Cyt_bd->Proton_Motive_Force H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Water H2O Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->Cyt_bcc_aa3 Mtb_cyt_bd_IN_7 This compound Mtb_cyt_bd_IN_7->Cyt_bd

Caption: Dual inhibition of Mtb's respiratory chain by Q203 and this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound (referred to as compound 8d in the primary literature).[1][2][3]

ParameterValueDescription
Binding Affinity (Kd) 4.17 µMDissociation constant for the binding of the inhibitor to the cytochrome bd oxidase, indicating the strength of the interaction.
Minimum Inhibitory Concentration (MIC) 6.25 µMThe lowest concentration of the compound that prevents visible growth of a M. smegmatis strain lacking the Cyt-bcc-aa3 oxidase, making it solely reliant on Cyt-bd for respiration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard protocols in the field and are intended to be representative of the methods likely used in the primary research.

Determination of Binding Affinity (Kd) by Microscale Thermophoresis (MST)

This protocol describes a likely method for determining the binding affinity of this compound to the purified cytochrome bd oxidase.

Objective: To quantify the interaction between the inhibitor and its target protein.

Materials:

  • Purified Mtb cytochrome bd oxidase

  • This compound

  • Fluorescent labeling dye (e.g., NHS-RED)

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • Standard capillaries

Procedure:

  • Protein Labeling: The purified cytochrome bd oxidase is fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unbound dye is removed by size-exclusion chromatography.

  • Serial Dilution: A series of concentrations of this compound are prepared in MST buffer.

  • Binding Reaction: A constant concentration of the labeled cytochrome bd oxidase is mixed with each concentration of the inhibitor. The mixtures are incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.

  • Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).

Start Start Label_Protein Fluorescently label purified cytochrome bd oxidase Start->Label_Protein Prepare_Inhibitor Prepare serial dilutions of This compound Start->Prepare_Inhibitor Mix Mix labeled protein with each inhibitor concentration Label_Protein->Mix Prepare_Inhibitor->Mix Incubate Incubate to reach equilibrium Mix->Incubate Load_Capillaries Load samples into capillaries Incubate->Load_Capillaries MST_Measurement Measure thermophoresis in MST instrument Load_Capillaries->MST_Measurement Analyze_Data Plot change in thermophoresis vs. inhibitor concentration MST_Measurement->Analyze_Data Determine_Kd Fit data to determine Kd Analyze_Data->Determine_Kd

Caption: Experimental workflow for determining the Kd of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a likely method for determining the MIC of this compound against a specific bacterial strain.

Objective: To determine the lowest concentration of the inhibitor that prevents bacterial growth.

Materials:

  • M. smegmatis ΔqcrCAB (Cyt-bcc knockout) strain

  • Middlebrook 7H9 broth supplemented with ADC and Tween 80

  • This compound

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. smegmatis ΔqcrCAB is diluted to a standardized cell density.

  • Serial Dilution: this compound is serially diluted in the 96-well plate using the supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells with no inhibitor are included.

  • Incubation: The plate is incubated at 37°C for a period sufficient for visible growth in the control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth.

Oxygen Consumption Assay

This protocol describes a likely method for measuring the effect of this compound on bacterial respiration.

Objective: To measure the rate of oxygen consumption by Mtb in the presence of the inhibitor.

Materials:

  • M. tuberculosis H37Rv (wild-type) or inverted membrane vesicles

  • This compound

  • Q203 (Cyt-bcc inhibitor)

  • Oxygen sensing system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

  • Appropriate assay buffer

Procedure:

  • Cell/Vesicle Preparation: A suspension of Mtb cells or inverted membrane vesicles is prepared at a defined density in the assay buffer.

  • Assay Setup: The cell/vesicle suspension is added to the measurement chamber of the oxygen sensing system.

  • Baseline Measurement: The basal oxygen consumption rate (OCR) is measured.

  • Inhibitor Addition: this compound, Q203, or a combination of both are injected into the chamber at desired concentrations.

  • OCR Measurement: The OCR is continuously monitored after the addition of the inhibitor(s).

  • Data Analysis: The change in OCR is calculated to determine the extent of respiratory inhibition.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel anti-tubercular agents. Its mechanism of action, targeting the alternative terminal oxidase, and its synergistic effect with existing respiratory inhibitors, make it a valuable candidate for combination therapy. Further research should focus on optimizing the potency and pharmacokinetic properties of this compound series to advance it towards preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.

References

Preliminary Investigation of Mtb-cyt-bd Oxidase-IN-7 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the former is a target for new drug candidates like Q203, the functional redundancy provided by cytochrome bd oxidase can limit their efficacy.[1][2] Targeting both oxidases simultaneously is a promising strategy to overcome this challenge. This compound (also referred to as compound 8d in foundational research) is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative identified as a potent inhibitor of Mtb's cytochrome bd oxidase.[3][4][5] This guide delves into the initial findings that highlight its potential as part of a combination therapy for tuberculosis.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been characterized by its binding affinity to the target enzyme and its inhibitory effect on bacterial growth, particularly in a strain reliant on cytochrome bd oxidase for survival.

ParameterValueCell Line / ConditionsReference
Binding Affinity (Kd) 4.17 μMPurified Mtb cytochrome bd oxidase[3][4][5]
Minimum Inhibitory Concentration (MIC) 6.25 μMM. tuberculosis ΔqcrCAB (Cyt-bcc knock-out strain)[3][4][5]

Mechanism of Action and Proposed Signaling Pathway

This compound functions by specifically inhibiting the cytochrome bd oxidase, one of the two terminal oxidases in the Mtb respiratory chain. This inhibition disrupts the electron flow and consequently impairs ATP synthesis, which is crucial for the bacterium's survival. A significant finding is the synergistic effect observed when this compound is combined with an inhibitor of the cytochrome bcc-aa3 oxidase, such as Q203. This dual inhibition leads to a complete shutdown of oxygen consumption by the wild-type Mtb strain.[3][4][5]

cluster_0 M. tuberculosis Electron Transport Chain cluster_1 Inhibitor Action menaquinol Menaquinol Pool cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) menaquinol->cyt_bcc_aa3 cyt_bd Cytochrome bd (Complex II) menaquinol->cyt_bd o2 O₂ cyt_bcc_aa3->o2 e⁻ protons Proton Motive Force cyt_bcc_aa3->protons cyt_bd->o2 e⁻ cyt_bd->protons atp_synthase ATP Synthase atp ATP atp_synthase->atp h2o H₂O o2->h2o protons->atp_synthase q203 Q203 q203->cyt_bcc_aa3 Inhibits in7 This compound in7->cyt_bd Inhibits

Caption: Mechanism of action of this compound and its synergy with Q203.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary investigation of this compound.

Binding Affinity Assay (Surface Plasmon Resonance)

This protocol outlines the determination of the dissociation constant (Kd) of this compound for purified Mtb cytochrome bd oxidase.

start Start immobilize Immobilize purified Mtb cytochrome bd oxidase on a sensor chip start->immobilize prepare Prepare serial dilutions of This compound immobilize->prepare inject Inject compound dilutions over the sensor surface prepare->inject measure Measure the association and dissociation rates in real-time inject->measure regenerate Regenerate the sensor surface measure->regenerate analyze Analyze data to calculate the Kd value measure->analyze regenerate->inject Next concentration end End analyze->end

Caption: Workflow for determining binding affinity using surface plasmon resonance.

Procedure:

  • Protein Immobilization: Purified Mtb cytochrome bd oxidase is immobilized on a suitable sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: this compound is dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO) and a series of dilutions are prepared.

  • Binding Measurement: The diluted compound is injected over the sensor surface, and the binding response is measured in real-time. This is followed by a dissociation phase where the buffer alone is flowed over the chip.

  • Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against an M. tuberculosis strain lacking the cytochrome bcc-aa3 oxidase (ΔqcrCAB), making it solely reliant on the cytochrome bd oxidase for respiration.

Procedure:

  • Strain Culture: The M. tuberculosis ΔqcrCAB strain is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC and a carbon source) to mid-log phase.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO, and serial twofold dilutions are made in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standardized inoculum and added to each well of the microplate containing the compound dilutions.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Oxygen Consumption Assay

This assay measures the effect of this compound, alone and in combination with Q203, on the oxygen consumption rate of wild-type M. tuberculosis.

Procedure:

  • Bacterial Preparation: Wild-type M. tuberculosis is cultured to mid-log phase, harvested, and resuspended in a suitable assay buffer.

  • Inhibitor Addition: The bacterial suspension is treated with this compound, Q203, a combination of both, or a vehicle control (DMSO).

  • Oxygen Consumption Measurement: The oxygen consumption rate is measured using a Seahorse XF Analyzer or a similar instrument that monitors real-time oxygen levels in the sealed wells.

  • Data Analysis: The oxygen consumption rates of the treated groups are compared to the vehicle control to determine the extent of inhibition.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potential as a specific inhibitor of a key respiratory enzyme in Mycobacterium tuberculosis. Its efficacy against a strain wholly dependent on cytochrome bd oxidase and its synergistic action with a cytochrome bcc-aa3 inhibitor strongly support the dual-inhibitor strategy for tuberculosis drug development. Further research is warranted to optimize the compound's potency and pharmacokinetic properties, and to evaluate its efficacy in in vivo models of tuberculosis infection.

References

An In-depth Technical Guide to Early-Stage Research on Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health challenge, largely due to the rise of multidrug-resistant strains. This has spurred the search for novel drug targets within Mtb's essential cellular processes. The electron transport chain (ETC) has emerged as a particularly vulnerable pathway for therapeutic intervention. Mtb possesses a branched ETC with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd (cyt-bd) oxidase. While the former is the primary oxidase under normoxic conditions, the cyt-bd oxidase is crucial for bacterial respiration and survival under the hypoxic and stressful conditions encountered within the host, such as within granulomas.[1][2] The absence of a cyt-bd oxidase homolog in humans makes it an attractive and selective target for novel anti-tubercular drug development.[3]

This technical guide provides a comprehensive overview of the core methodologies, data, and conceptual frameworks underpinning early-stage research into Mtb-cyt-bd oxidase inhibitors. It is designed to equip researchers and drug development professionals with the necessary information to navigate this promising area of TB drug discovery.

The Mtb Respiratory Chain and the Role of Cytochrome bd Oxidase

The Mtb respiratory chain facilitates the transfer of electrons from donors like NADH and succinate (B1194679) to the terminal electron acceptor, oxygen. This process generates a proton motive force that drives ATP synthesis. The chain is highly branched, providing metabolic flexibility. Electrons from NADH and succinate are transferred to the menaquinone pool. From there, they can be passed to one of two terminal oxidases. Under high oxygen tension, the cytochrome bcc-aa₃ supercomplex is the primary route. However, under low oxygen conditions or when the bcc-aa₃ complex is inhibited, Mtb relies on the cyt-bd oxidase for respiration. This functional redundancy is a key reason why inhibitors targeting only the bcc-aa₃ complex, such as Q203, are often bacteriostatic rather than bactericidal.[4] The simultaneous inhibition of both terminal oxidases has been shown to be a synthetically lethal strategy, leading to a bactericidal effect.[4]

Mtb_Respiratory_Chain cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_oxidases Terminal Oxidases NADH NADH NDH NDH-1 / NDH-2 NADH->NDH Succinate Succinate SDH SDH Succinate->SDH MQ_pool Menaquinone Pool NDH->MQ_pool SDH->MQ_pool bcc_aa3 Cytochrome bcc-aa₃ MQ_pool->bcc_aa3 e⁻ cyt_bd Cytochrome bd Oxidase MQ_pool->cyt_bd e⁻ O2 O₂ bcc_aa3->O2 PMF Proton Motive Force bcc_aa3->PMF H⁺ cyt_bd->O2 cyt_bd->PMF H⁺ H2O H₂O O2->H2O ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP

Figure 1: Mtb Respiratory Electron Transport Chain.

Experimental Workflow for Inhibitor Discovery

The discovery and initial characterization of Mtb-cyt-bd oxidase inhibitors typically follows a multi-step workflow, beginning with high-throughput screening and progressing through increasingly complex biological assays to identify promising lead compounds.

Inhibitor_Screening_Workflow cluster_hts High-Throughput Screening (HTS) cluster_hit_validation Hit Validation & Triage cluster_lead_gen Hit-to-Lead Generation cluster_lead_opt Lead Optimization hts Compound Library Screening (e.g., Biochemical or Whole-Cell Assay) hit_confirm Hit Confirmation (Re-testing of primary hits) hts->hit_confirm dose_response Dose-Response Curves (IC₅₀ Determination) hit_confirm->dose_response ortho_assay Orthogonal Assays (Confirmation of mechanism) dose_response->ortho_assay mic_det Whole-Cell Activity (MIC Determination - MABA/REMA) ortho_assay->mic_det cytotox Cytotoxicity Assays (e.g., THP-1, Vero cells) mic_det->cytotox selectivity Selectivity Index (SI) Calculation cytotox->selectivity synergy Synergy Testing (with bcc-aa₃ inhibitors) selectivity->synergy sar Structure-Activity Relationship (SAR) Studies synergy->sar adme In vitro ADME/Tox Profiling sar->adme

Figure 2: Experimental Workflow for Mtb-cyt-bd Oxidase Inhibitor Discovery.

Key Experimental Protocols

Mtb-cyt-bd Oxidase Enzymatic Assay

This assay directly measures the inhibition of cyt-bd oxidase activity, often using inverted membrane vesicles (IMVs) from an Mtb strain overexpressing the enzyme. Oxygen consumption is monitored using a Clark-type electrode.

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Grow an appropriate Mtb strain (e.g., one overexpressing cydAB) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Resuspend the cell pellet in lysis buffer containing lysozyme (B549824) and DNase.

    • Lyse the cells using a French press or sonication.

    • Remove intact cells and debris by low-speed centrifugation.

    • Pellet the IMVs from the supernatant by ultracentrifugation.

    • Resuspend the IMV pellet in a storage buffer and determine the protein concentration.

  • Oxygen Consumption Assay:

    • Calibrate a Clark-type oxygen electrode with air-saturated buffer (100% O₂) and a solution of sodium dithionite (B78146) (0% O₂).

    • In the electrode chamber, add assay buffer followed by the IMVs to a final concentration of approximately 0.1-0.5 mg/mL protein.

    • Add the test compound at various concentrations (or DMSO as a vehicle control).

    • Initiate the reaction by adding an electron donor, such as a reduced menaquinone analogue (e.g., menadiol (B113456) or reduced menaquinone-1) or NADH.

    • Record the rate of oxygen consumption over time.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Whole-Cell Activity Assays: MABA/REMA

The Microplate Alamar Blue Assay (MABA) or Resazurin (B115843) Microtiter Assay (REMA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against whole Mtb cells.[5] Viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.

  • Materials:

    • 96-well microtiter plates

    • Mtb culture (e.g., H37Rv) grown to mid-log phase

    • Middlebrook 7H9 broth supplemented with OADC or ADC

    • Resazurin sodium salt solution (0.01-0.02% in sterile water)

    • Test compounds serially diluted

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the test compounds in 100 µL of 7H9 broth. Include positive control wells (bacteria, no drug) and negative control wells (broth only).

    • Prepare an inoculum of Mtb and dilute it to a standardized concentration (e.g., McFarland standard 1, then diluted 1:20).

    • Add 100 µL of the bacterial inoculum to each well containing the test compound and the positive control wells.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for 24-48 hours.

    • Visually assess the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[5]

Cytotoxicity Assay

It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure a therapeutic window. This is often done using cell lines such as the human monocytic cell line THP-1 or the African green monkey kidney cell line Vero.[6][7]

  • Materials:

    • THP-1 or Vero cells

    • Appropriate cell culture medium (e.g., RPMI for THP-1, DMEM for Vero)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution

    • Solubilization buffer (for MTT assay)

  • Procedure (MTT Assay with THP-1 cells):

    • Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well. For THP-1 cells, differentiation into macrophage-like cells can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay.

    • Add serial dilutions of the test compounds to the wells. Include vehicle control wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI) Calculation: The selectivity index is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the anti-mycobacterial activity: SI = CC₅₀ / MIC [6] A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.

Quantitative Data on Mtb-cyt-bd Oxidase Inhibitors

The following tables summarize publicly available data for various classes of Mtb-cyt-bd oxidase inhibitors. It is important to note that assay conditions can vary between studies, leading to differences in reported values.

Table 1: Aurachin D and its Analogues

CompoundMtb cyt-bd Oxidase IC₅₀ (µM)Mtb H37Rv MIC (µM)Reference(s)
Aurachin DNot always reported4 - 8[8]
Analogue 1d (citronellyl side chain)Nanomolar range4 - 8[8]
Analogue 1g (6-fluoro)Nanomolar range4 - 8[8]
Mtb-cyt-bd oxidase-IN-20.67256[9]

Table 2: 2-Aryl-Quinolones

CompoundMtb cyt-bd Oxidase IC₅₀ (µM)Mtb H37Rv MIC (aerobic) (µM)Reference(s)
CK-2-63~0.0033.70[10][11]
MTD-403Not reported0.27[10][12]

Table 3: Benzothiazole Amides

CompoundMtb H37Rv MIC (µg/mL)M. abscessus MIC (µg/mL)M. avium complex MIC (µg/mL)Reference(s)
CRS400393≤ 0.120.032[13]
General Range0.12 - 0.50.03 - 0.121 - 2[3][14]

Table 4: Synergistic Activity with Q203

cyt-bd InhibitorMtb H37Rv MIC of Q203 alone (nM)Mtb H37Rv MIC of Q203 with cyt-bd inhibitor (nM)Fold PotentiationReference(s)
ND-0119923.160.97~3.3[4]
Aurachin D101.25 (with 25 µg/mL Aurachin D)8

Conclusion

The cytochrome bd oxidase of Mycobacterium tuberculosis represents a validated and highly promising target for the development of new anti-tubercular agents. Its essential role in maintaining bacterial respiration under host-relevant stress conditions, coupled with its absence in humans, provides a clear rationale for targeted drug discovery efforts. The synergistic lethality observed when combining cyt-bd oxidase inhibitors with inhibitors of the cytochrome bcc-aa₃ complex offers a powerful strategy to develop bactericidal regimens against both replicating and non-replicating Mtb. The availability of a high-resolution structure of the Mtb-cyt-bd oxidase further enables structure-based drug design to optimize the potency and selectivity of novel inhibitor scaffolds.[2] The experimental protocols and data presented in this guide provide a foundational framework for researchers to contribute to this critical area of TB drug discovery, with the ultimate goal of developing shorter, more effective, and safer treatment regimens to combat this persistent global health threat.

References

An In-depth Technical Guide to the Physicochemical Properties of Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mtb-cyt-bd oxidase-IN-7, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, presents a promising avenue for the development of new anti-tuberculosis therapies. This document provides a comprehensive overview of its physicochemical properties, mechanism of action, and the experimental protocols utilized for its characterization. The strategic targeting of the alternative terminal oxidase of the Mtb respiratory chain, particularly in combination with inhibitors of the primary cytochrome bcc-aa3 complex, offers a potent bactericidal effect. This guide is intended to serve as a technical resource for researchers engaged in the study of Mtb bioenergetics and the development of novel anti-tubercular agents.

Introduction

Mycobacterium tuberculosis possesses a branched electron transport chain, which allows the bacterium to adapt to diverse microenvironments within the host and contributes to its persistence. The two terminal oxidases, the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase, play crucial roles in this respiratory flexibility. While the cytochrome bcc-aa3 complex is the primary oxidase under normoxic conditions, the cytochrome bd oxidase is essential for survival under stressful conditions such as hypoxia and nitrosative stress.

This compound, identified as a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, has emerged as a specific inhibitor of the cytochrome bd oxidase.[1][2] Its ability to potentiate the effects of cytochrome bcc-aa3 inhibitors, such as Q203, underscores the therapeutic potential of a dual-targeting strategy to collapse the respiratory chain of Mtb.[1][2]

Physicochemical Properties

The known physicochemical and biological activity parameters of this compound are summarized in the table below.

PropertyValueReference
Chemical Class 1-hydroxy-2-methylquinolin-4(1H)-one derivative[1][2]
Binding Affinity (Kd) 4.17 μM[1][2]
Minimum Inhibitory Concentration (MIC) 6.25 μM (against Mtb ΔqcrCAB strain)[1][2]

Mechanism of Action

This compound exerts its anti-tubercular activity by directly inhibiting the function of the cytochrome bd oxidase. This enzyme is a crucial component of the electron transport chain, responsible for the reduction of oxygen to water and contributing to the generation of the proton motive force required for ATP synthesis.

Synergistic Activity

A key aspect of the mechanism of action of this compound is its synergistic effect when combined with inhibitors of the cytochrome bcc-aa3 oxidase, such as Q203.[1][2] By inhibiting both terminal oxidases, the respiratory chain of M. tuberculosis is effectively shut down, leading to a complete cessation of oxygen consumption and subsequent bacterial death.[1][2]

Figure 1. Simplified signaling pathway of the Mtb electron transport chain and the inhibitory action of this compound and Q203.

Experimental Protocols

The following sections detail the methodologies employed for the characterization of this compound.

Binding Affinity Assay (Surface Plasmon Resonance)

The binding affinity (Kd) of this compound to purified Mtb cytochrome bd oxidase was determined using surface plasmon resonance (SPR).

Protocol:

  • Protein Immobilization: Purified Mtb cytochrome bd oxidase is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-P+) are prepared.

  • Binding Analysis: The different concentrations of the inhibitor are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined against a cytochrome bcc-aa3 knockout strain of M. tuberculosis (ΔqcrCAB), where the viability is solely dependent on the cytochrome bd oxidase.

Protocol:

  • Strain and Culture Conditions: The Mtb ΔqcrCAB strain is grown in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol.

  • Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of the Mtb ΔqcrCAB strain is added to each well.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Oxygen Consumption Assay

The effect of this compound, alone and in combination with Q203, on the oxygen consumption of M. tuberculosis was measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

Protocol:

  • Preparation of Mtb cells or Inverted Membrane Vesicles: Wild-type Mtb cells are cultured to mid-log phase. Inverted membrane vesicles (IMVs) are prepared from an M. tuberculosis strain overexpressing cytochrome bd oxidase.

  • Assay Setup: Mtb cells or IMVs are seeded into the wells of a Seahorse XF plate or added to the chamber of an oxygen electrode.

  • Compound Injection: Baseline oxygen consumption rates (OCR) are measured, after which this compound, Q203, or a combination of both are injected into the wells/chamber.

  • Data Acquisition and Analysis: The OCR is monitored over time. The percentage inhibition of oxygen consumption is calculated relative to the baseline OCR.

cluster_prep Sample Preparation cluster_assay Oxygen Consumption Measurement cluster_analysis Data Analysis culture Culture Mtb Strain (WT or ΔqcrCAB) seed Seed Cells/IMVs in Assay Plate culture->seed imv_prep Prepare Inverted Membrane Vesicles imv_prep->seed baseline Measure Baseline OCR seed->baseline inject Inject Inhibitor(s) (IN-7, Q203, Combo) baseline->inject monitor Monitor OCR Post-Injection inject->monitor calculate Calculate % Inhibition monitor->calculate compare Compare Single vs. Combo Treatment calculate->compare

Figure 2. Experimental workflow for the Mtb oxygen consumption assay.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of the cytochrome bd oxidase, especially in synergy with cytochrome bcc-aa3 inhibitors, provides a validated strategy for targeting the respiratory chain of M. tuberculosis. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and build upon these findings.

References

The Functional Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated and adaptable respiratory chain to survive and persist within the host. A key component of this respiratory network is the cytochrome bd oxidase, a terminal oxidase that plays a critical role in the pathogen's response to host-induced stress conditions. Unlike the canonical cytochrome bc1:aa3 supercomplex, the cytochrome bd oxidase is not essential for growth under optimal laboratory conditions but becomes indispensable for Mtb's survival under hypoxia, nitrosative and oxidative stress, and acidic pH – conditions encountered within the host phagosome. This functional redundancy and its absence in eukaryotes make the cytochrome bd oxidase an attractive target for novel anti-tubercular drug development. This technical guide provides an in-depth exploration of the functional role of Mtb cytochrome bd oxidase, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational context to aid researchers and drug development professionals in their efforts to combat tuberculosis.

Introduction: The Branched Respiratory Chain of Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a branched aerobic respiratory chain, affording it remarkable metabolic flexibility to adapt to the fluctuating and often harsh environments within the host. This respiratory chain terminates with two distinct terminal oxidases: the proton-pumping cytochrome bc1:aa3 supercomplex and the alternative, non-proton-pumping cytochrome bd oxidase.[1][2] While the cytochrome bc1:aa3 pathway is the primary route for aerobic respiration and energy generation under optimal oxygenated conditions, the cytochrome bd oxidase becomes crucial when the primary pathway is compromised or under specific stress conditions.[1][3]

The cytochrome bd oxidase, encoded by the cydABDC operon, catalyzes the four-electron reduction of molecular oxygen to water.[4] Although it contributes less to the proton motive force compared to the bc1:aa3 supercomplex, its high affinity for oxygen and resistance to inhibitory molecules produced by the host immune system underscore its importance for Mtb's pathogenicity.[5]

The Pivotal Role of Cytochrome bd Oxidase in Mtb Pathogenesis

The significance of cytochrome bd oxidase in Mtb's lifecycle is most evident during its interaction with the host immune system. Its expression is upregulated in response to several stress factors encountered during infection, including hypoxia, nitric oxide (NO), and acidic pH.[5][6]

Adaptation to Hypoxia and Host-Induced Stress

Within the host, Mtb often resides in granulomas, which are characterized by low oxygen tension (hypoxia). The high affinity of cytochrome bd oxidase for oxygen allows Mtb to continue respiring and generating ATP even under these oxygen-limited conditions.[5] Furthermore, this oxidase confers resistance to reactive nitrogen and oxygen species (RNS and ROS), which are key components of the host's antimicrobial arsenal.[6]

Survival in the Acidic Phagosomal Environment

A critical function of the Mtb cytochrome bd oxidase is its ability to operate efficiently at low pH.[7][8][9] Macrophages, the primary host cells for Mtb, attempt to control the infection by acidifying the phagosome. This acidic environment preferentially inhibits the cytochrome bc1:aa3 supercomplex, making the pathogen reliant on the acid-resistant cytochrome bd oxidase for survival.[7][9] This reliance on the alternative oxidase under acidic conditions is a key vulnerability that can be exploited for therapeutic intervention.

Mtb Cytochrome bd Oxidase as a Drug Target

The non-essential nature of cytochrome bd oxidase for in vitro growth, coupled with its crucial role in pathogenesis and its absence in humans, makes it a highly attractive target for the development of new anti-tubercular drugs.[10] A particularly promising strategy is the dual inhibition of both terminal oxidases.[4]

Synergistic Lethality with bc1:aa3 Inhibitors

Inhibitors of the cytochrome bc1:aa3 complex, such as Q203 (Telacebec), have shown promise but are often bacteriostatic rather than bactericidal. This is because Mtb can reroute its electron flow through the cytochrome bd oxidase, compensating for the inhibition of the primary respiratory pathway.[4] However, simultaneous inhibition of both oxidases leads to a complete shutdown of aerobic respiration, resulting in a potent bactericidal effect.[5] This synthetic lethal interaction forms the basis for combination therapies that could shorten treatment duration and combat drug-resistant Mtb strains.

Quantitative Data on Mtb Cytochrome bd Oxidase

A comprehensive understanding of the biochemical and pharmacological properties of Mtb cytochrome bd oxidase is essential for rational drug design. The following tables summarize key quantitative data related to its kinetic parameters and the potency of various inhibitors.

Table 1: Kinetic Parameters of Mtb Cytochrome bd Oxidase
SubstrateApparent Km (μM)Specific Catalytic Activity (Vmax) (μmol·min-1·mg-1)Reference(s)
Decylubiquinol (dQH2)21.52 ± 3.575.1 ± 0.29[4][11]
Ubiquinol-1 (Q1H2)51.55 ± 8.95.26 ± 0.52[4][11]
Ubiquinol-2 (Q2H2)65.21 ± 15.318.65 ± 2.5[4][11]
Menaquinol-1 (MK-1)Not determined (substrate inhibition)Not determined[2][12][13]

Note: The kinetic parameters for menaquinol, the natural substrate in Mtb, are challenging to determine due to substrate inhibition.[2][12][13]

Table 2: Inhibitors of Mtb Cytochrome bd Oxidase
InhibitorIC50 (μM)MIC (μM)Compound ClassReference(s)
Mtb-cyt-bd oxidase-IN-20.67256Not specified[3]
Mtb-cyt-bd oxidase-IN-60.354Aurachin D analogue[14]
CK-2-63Not specified3.70 (aerobic)2-Aryl-quinolone[4][11]
MTD-403Not specified0.27 (aerobic)2-Aryl-quinolone[4][11]
ND-011992Not specifiedNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Mtb cytochrome bd oxidase.

Construction of cydA Knockout Mutants in M. tuberculosis

This protocol describes the generation of a targeted gene knockout of cydA, a key subunit of the cytochrome bd oxidase, using the two-step homologous recombination strategy with the p2NIL/pGOAL system.[1][15][16][17]

Materials:

  • M. tuberculosis H37Rv strain

  • p2NIL and pGOAL plasmid series

  • Restriction enzymes, T4 DNA ligase

  • Kanamycin (B1662678), X-gal, Sucrose

  • Electroporator and cuvettes

  • Middlebrook 7H10 agar (B569324) and 7H9 broth with OADC supplement

Procedure:

  • Constructing the Suicide Delivery Vector: a. Clone a ~1 kb upstream and a ~1 kb downstream fragment of the cydA gene into the p2NIL vector, flanking a selectable marker cassette (e.g., hygromycin resistance). b. Introduce a marker cassette from a pGOAL plasmid (e.g., lacZ and sacB) into the pNIL construct to create the final suicide delivery vector.

  • Electroporation into M. tuberculosis : a. Prepare electrocompetent M. tuberculosis H37Rv cells. b. Electroporate the suicide delivery vector into the competent cells.

  • Selection of Single Crossover Events: a. Plate the electroporated cells on Middlebrook 7H10 agar containing kanamycin and X-gal. b. Incubate at 37°C for 3-4 weeks. c. Select blue, kanamycin-resistant colonies, which represent single crossover integrants.

  • Selection of Double Crossover Events (Allelic Exchange): a. Culture the single crossover colonies in Middlebrook 7H9 broth without selection. b. Plate serial dilutions onto Middlebrook 7H10 agar containing X-gal and 2% sucrose. c. Incubate at 37°C for 3-4 weeks. d. Select white, sucrose-resistant colonies, which are candidates for double crossover events (gene knockout).

  • Verification of Knockout Mutants: a. Confirm the desired gene deletion by PCR using primers flanking the cydA gene and by Southern blot analysis.

Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase in E. coli

This protocol outlines the expression and purification of functional Mtb cytochrome bd oxidase using an E. coli expression system.[4][18]

Materials:

  • E. coli strain deficient in terminal oxidases (e.g., ML16)

  • Expression vector (e.g., pUC19) containing the cydABDC operon

  • Luria-Bertani (LB) broth and agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cell disruption equipment (e.g., French press or sonicator)

  • Ultracentrifuge

  • Detergents (e.g., DDM)

  • Affinity chromatography resin (e.g., Ni-NTA if His-tagged)

Procedure:

  • Transformation: Transform the expression vector containing the cydABDC operon into the E. coli terminal oxidase knockout strain.

  • Expression: a. Grow the transformed E. coli in LB broth with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and lyse the cells. c. Remove cell debris by low-speed centrifugation. d. Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Solubilization and Purification: a. Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% DDM). b. Incubate with gentle agitation to solubilize membrane proteins. c. Clarify the solubilized fraction by ultracentrifugation. d. Purify the cytochrome bd oxidase from the supernatant using affinity chromatography.

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the measurement of oxygen consumption in whole Mtb cells using a Seahorse XF Analyzer to assess the activity of the terminal oxidases.[19][20][21][22][23]

Materials:

  • M. tuberculosis strains (wild-type and mutants)

  • Seahorse XF Analyzer and XF cell culture microplates

  • Assay medium (e.g., 7H9 broth with adjusted pH)

  • Inhibitors (e.g., Q203 for bc1:aa3, CCCP as an uncoupler)

  • Carbon source (e.g., glycerol)

Procedure:

  • Cell Preparation: a. Culture M. tuberculosis to mid-log phase. b. Wash and resuspend the cells in the desired assay medium. c. Seed the cells into the wells of a Seahorse XF microplate at an optimized density.

  • Assay Setup: a. Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. b. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.

  • Seahorse XF Analysis: a. Place the cell plate in the Seahorse XF Analyzer. b. Equilibrate the system and perform initial OCR measurements to establish a baseline. c. Inject the inhibitors sequentially and measure the corresponding changes in OCR. d. Analyze the data to determine basal respiration, ATP-linked respiration, and maximal respiration.

Visualizing the Functional Context of Mtb Cytochrome bd Oxidase

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involving the Mtb cytochrome bd oxidase.

The Branched Respiratory Chain of Mycobacterium tuberculosis

Mtb_Respiratory_Chain NADH NADH NDH1 Type I NADH Dehydrogenase (NDH-1) NADH->NDH1 NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Menaquinone Menaquinone Pool (MK/MKH2) NDH1->Menaquinone NDH2->Menaquinone SDH->Menaquinone bc1_aa3 Cytochrome bc1:aa3 Supercomplex Menaquinone->bc1_aa3 bd_oxidase Cytochrome bd Oxidase Menaquinone->bd_oxidase O2 O2 bc1_aa3->O2 H_out H+ (out) bc1_aa3->H_out H+ pumping bd_oxidase->O2 H2O H2O ATP_synthase ATP Synthase H_out->ATP_synthase Proton Motive Force H_in H+ (in) H_in->ATP_synthase ATP ATP ATP_synthase->ATP

Caption: The branched electron transport chain of M. tuberculosis.

Role of Cytochrome bd Oxidase Under Host-Induced Stress

Mtb_Stress_Response Host_Macrophage Host Macrophage Environment Hypoxia Hypoxia (Low O2) Host_Macrophage->Hypoxia Acidic_pH Acidic pH Host_Macrophage->Acidic_pH NO_ROS Nitrosative/Oxidative Stress (NO, ROS) Host_Macrophage->NO_ROS cydAB_expression Upregulation of cydAB Expression Hypoxia->cydAB_expression bc1_aa3_inhibition Cytochrome bc1:aa3 Inhibition Acidic_pH->bc1_aa3_inhibition NO_ROS->bc1_aa3_inhibition bc1_aa3_inhibition->cydAB_expression bd_oxidase_activity Increased Cytochrome bd Oxidase Activity cydAB_expression->bd_oxidase_activity Mtb_Survival Mtb Survival and Persistence bd_oxidase_activity->Mtb_Survival

Caption: Cytochrome bd oxidase is crucial for Mtb survival under host stress.

A Workflow for Mtb Cytochrome bd Oxidase Drug Discovery

Drug_Discovery_Workflow Target_Validation Target Validation (Essentiality in vivo) HTS High-Throughput Screening (HTS) (Biochemical or Whole-Cell Assays) Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Structure-Activity Relationship) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Properties) Lead_Generation->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Clinical_Candidate Clinical Candidate In_Vivo_Efficacy->Clinical_Candidate

Caption: A generalized workflow for discovering novel Mtb cytochrome bd oxidase inhibitors.

Conclusion and Future Directions

The cytochrome bd oxidase of Mycobacterium tuberculosis represents a critical survival factor that enables the pathogen to withstand the hostile environment within the host. Its functional redundancy with the primary cytochrome bc1:aa3 supercomplex under normal conditions, but essentiality under stress, presents a unique therapeutic window. The development of potent and specific inhibitors of cytochrome bd oxidase, particularly for use in combination with existing or new drugs targeting the bc1:aa3 complex, holds immense promise for the future of tuberculosis therapy. Further research focusing on the detailed structural and mechanistic aspects of the Mtb cytochrome bd oxidase, as well as the identification of novel inhibitor scaffolds, will be instrumental in realizing the full therapeutic potential of targeting this key component of Mtb's respiratory machinery. This guide provides a foundational resource for researchers and drug developers to advance these critical efforts.

References

Technical Whitepaper: Initial Screening of Mtb-cyt-bd oxidase-IN-7 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The bacterial respiratory chain has emerged as a critical target for novel drug development. Mtb possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the former is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for bacterial survival under respiratory stress, such as hypoxia and acidic conditions encountered within the host, making it an attractive therapeutic target.[1][2][3] This document outlines the initial screening and characterization of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor targeting the Mtb cytochrome bd oxidase.

The Role of Cytochrome bd Oxidase in Mtb Pathogenesis

The Mtb respiratory chain's flexibility, conferred by its two terminal oxidases, allows the bacterium to adapt to diverse microenvironments during infection.[3] The cytochrome bcc-aa3 supercomplex is the primary driver of ATP synthesis during aerobic growth.[3] However, the cyt-bd oxidase, encoded by the cydABDC operon, becomes essential for maintaining metabolic function and viability under stressful conditions, such as the acidic environment of the macrophage phagosome.[3] Notably, this enzyme is absent in eukaryotes, presenting an opportunity for selective targeting with minimal host toxicity.[2]

Inhibition of cyt-bd oxidase alone may not be bactericidal, as Mtb can rely on the bcc-aa3 supercomplex.[4] However, a dual-inhibition strategy, simultaneously targeting both terminal oxidases, has shown pronounced synergistic and bactericidal effects.[1][4] This makes inhibitors of cyt-bd oxidase, like this compound, promising candidates for combination therapy, particularly with cyt-bcc inhibitors such as Q203.[1][5]

Initial Screening Data for this compound

This compound, identified as a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, has been evaluated for its inhibitory activity against the Mtb cytochrome bd oxidase and its anti-mycobacterial efficacy.[5] The initial screening yielded the following quantitative data.

ParameterValueTarget Strain/ConditionDescription
Kd 4.17 µMCytochrome bd terminal oxidaseDissociation constant, indicating the binding affinity of the inhibitor to its target enzyme.
MIC 6.25 µMMtb ΔqcrCAB (Cyt-bd+)Minimum Inhibitory Concentration against a knockout strain that relies solely on the cyt-bd oxidase for respiration.

Table 1: In Vitro Activity of this compound[5]

Experimental Protocols

The following sections describe generalized methodologies for the initial screening of cyt-bd oxidase inhibitors, based on standard practices in the field.

Target-Based Assay: Cytochrome bd Oxidase Inhibition

This assay directly measures the inhibitor's effect on the enzymatic activity of the target.

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs containing overexpressed Mtb cytochrome bd oxidase are prepared from a suitable host (e.g., E. coli or a knockout Mtb strain).

  • Oxygen Consumption Measurement: Oxygen consumption is monitored using a Clark-type oxygen electrode or a fluorescence-based sensor. The bcc-aa3 oxidase complex is selectively inhibited using a known compound (e.g., TB47 or Q203) to ensure that measured oxygen consumption is solely mediated by the cyt-bd oxidase.[5][6]

  • Inhibition Assay:

    • IMVs are energized with an electron donor such as NADH.[6]

    • This compound is added at varying concentrations.

    • The rate of oxygen consumption is measured and compared to a DMSO control.

    • The IC50 value (concentration at which 50% of enzyme activity is inhibited) is calculated from the dose-response curve.

Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay determines the lowest concentration of a compound required to inhibit the visible growth of Mtb.

  • Strain Selection: To specifically assess the on-target activity in a cellular context, an Mtb knockout strain lacking the cytochrome bcc-aa3 complex (e.g., ΔqcrCAB) is used.[5] This strain is hypersusceptible to cyt-bd oxidase inhibitors.

  • Broth Microdilution Method:

    • The assay is performed in 96-well microtiter plates.

    • This compound is serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • A standardized inoculum of the Mtb ΔqcrCAB strain is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.

Visualizations

Mtb Respiratory Chain and Inhibitor Action

The following diagram illustrates the branched respiratory chain of Mycobacterium tuberculosis and the points of inhibition for cyt-bd and cyt-bcc inhibitors.

cluster_etc Mtb Electron Transport Chain cluster_bcc Cytochrome bcc-aa₃ Supercomplex cluster_bd Cytochrome bd Oxidase cluster_inhibitors Inhibitors NADH NADH NDH Type II NADH Dehydrogenase NADH->NDH e⁻ MQ_pool Menaquinone Pool (MQ) bcc Cyt-bcc MQ_pool->bcc e⁻ bd Cyt-bd MQ_pool->bd e⁻ O2_bd O₂ O2_bcc O₂ NDH->MQ_pool e⁻ aa3 Cyt-aa₃ bcc->aa3 e⁻ aa3->O2_bcc e⁻ bd->O2_bd e⁻ Q203 Q203 (Telacebec) Q203->bcc IN7 Mtb-cyt-bd oxidase-IN-7 IN7->bd

Caption: Mtb's branched respiratory chain with sites of inhibitor action.

Experimental Workflow for Inhibitor Screening

This diagram outlines the logical flow of the initial screening process for a novel Mtb cyt-bd oxidase inhibitor.

cluster_workflow Screening Workflow start Start: Novel Compound (e.g., IN-7) target_assay Target-Based Assay: Measure O₂ Consumption in IMVs start->target_assay cell_assay Cell-Based Assay: MIC vs. Mtb ΔqcrCAB start->cell_assay calc_ic50 Calculate IC₅₀ (Binding Affinity) target_assay->calc_ic50 synergy_test Synergy Testing: Combine with Q203 vs. Wild-Type Mtb calc_ic50->synergy_test determine_mic Determine MIC (On-Target Efficacy) cell_assay->determine_mic determine_mic->synergy_test evaluate Evaluate and Advance Lead synergy_test->evaluate

Caption: Logical workflow for initial screening of cyt-bd oxidase inhibitors.

Conclusion and Future Directions

The initial screening data for this compound demonstrates promising on-target activity and binding affinity. The compound effectively inhibits the growth of an Mtb mutant strain wholly reliant on the cyt-bd oxidase. These findings validate this compound as a legitimate inhibitor of its intended target.

Future work should focus on:

  • Synergy Studies: Quantifying the synergistic effects of this compound in combination with cytochrome bcc-aa3 inhibitors (e.g., Q203) against wild-type and drug-resistant Mtb strains.[5]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • In Vivo Efficacy: Testing the compound in animal models of tuberculosis, both as a standalone agent and in combination therapies.

  • Lead Optimization: Synthesizing and evaluating analogues to improve potency, selectivity, and pharmacokinetic properties.

The development of potent and specific cyt-bd oxidase inhibitors like this compound represents a critical step toward novel combination therapies capable of overcoming drug resistance and effectively treating both active and latent tuberculosis.

References

Methodological & Application

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) that allows it to adapt to diverse oxygen tensions encountered during infection. The ETC terminates with two main oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa₃ is the primary oxidase under normoxic conditions, the cytochrome bd oxidase is crucial for respiration and ATP synthesis in low-oxygen environments and when the primary complex is inhibited. This functional redundancy makes the cytochrome bd oxidase an attractive target for novel anti-tubercular drug development, particularly in combination with inhibitors of the cytochrome bcc-aa₃ complex.

Mtb-cyt-bd oxidase-IN-7 is a potent and selective inhibitor of the Mtb cytochrome bd terminal oxidase. It belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of compounds. This document provides detailed protocols for the application of this compound in key in vitro experiments to assess its activity and to explore synergistic interactions with other ETC inhibitors.

Mechanism of Action

This compound specifically binds to the cytochrome bd oxidase, inhibiting its function of transferring electrons from menaquinol (B15198786) to molecular oxygen. This inhibition disrupts the proton motive force generation by this alternative pathway, leading to a decrease in ATP synthesis, especially under conditions where the cytochrome bcc-aa₃ complex is non-functional or inhibited. The synergistic effect of this compound with cytochrome bcc-aa₃ inhibitors, such as Q203, leads to a complete shutdown of respiratory oxygen consumption, resulting in bactericidal activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other relevant inhibitors of the Mtb electron transport chain.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / ConditionsReference
Kd 4.17 µMCytochrome bd terminal oxidase[1]
MIC 6.25 µMM. tuberculosis ΔqcrCAB (cytochrome bcc-aa₃ knockout)[1]

Table 2: Comparative In Vitro Activities of Selected Mtb Electron Transport Chain Inhibitors

CompoundTargetIC50MIC (Mtb H37Rv)MIC (Mtb ΔqcrCAB)
This compound Cytochrome bd oxidase->50 µM (estimated)6.25 µM
Mtb-cyt-bd oxidase-IN-2 Cytochrome bd oxidase0.67 µM256 µM-
CK-2-63 Cytochrome bd oxidase3.70 µM--
Aurachin D Cytochrome bd oxidaseNanomolar range4-8 µM-
Q203 (Telacebec) Cytochrome bcc-aa₃ oxidase-~2.5-10 nM[2][3]>50 µM[4]
ND-011992 Cytochrome bd oxidase0.5-1.6 µM (in presence of Q203)-33-110 fold lower than parental strain

Visualized Signaling Pathways and Workflows

Mtb_Electron_Transport_Chain cluster_substrates Electron Donors cluster_etc Electron Transport Chain cluster_inhibitors Inhibitors cluster_products Products NADH NADH NDH1 Type I NADH Dehydrogenase NADH->NDH1 NDH2 Type II NADH Dehydrogenase NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH MQ_pool Menaquinone Pool NDH1->MQ_pool Proton_Motive_Force Proton Motive Force NDH1->Proton_Motive_Force H+ NDH2->MQ_pool SDH->MQ_pool Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MQ_pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd H2O H2O Cyt_bcc_aa3->H2O Cyt_bcc_aa3->Proton_Motive_Force H+ Cyt_bd->H2O Q203 Q203 Q203->Cyt_bcc_aa3 Mtb_cyt_bd_IN_7 Mtb-cyt-bd-IN-7 Mtb_cyt_bd_IN_7->Cyt_bd ATP ATP ATP_Synthase ATP Synthase ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase

Caption: M. tuberculosis Electron Transport Chain and inhibitor targets.

Caption: Workflow for IMV-based oxygen consumption assay.

Experimental Protocols

Determination of Cytochrome bd Oxidase Activity using Inverted Membrane Vesicles (IMVs)

This protocol details the measurement of this compound's inhibitory effect on cytochrome bd oxidase activity in IMVs prepared from a Mycobacterium smegmatis strain overexpressing the Mtb cytochrome bd oxidase. The endogenous cytochrome bcc-aa₃ oxidase is inhibited by Q203 to ensure that the measured oxygen consumption is solely due to the activity of the cytochrome bd oxidase.

Materials:

  • M. smegmatis strain overexpressing Mtb cytochrome bd oxidase (e.g., M. smegmatis Δcyd pLHcyd)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Hygromycin B (or other appropriate antibiotic for plasmid maintenance)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5

  • Protease inhibitor cocktail

  • NADH solution (100 mM stock)

  • Q203 solution (in DMSO)

  • This compound (in DMSO)

  • DMSO (vehicle control)

  • Clark-type oxygen electrode or Oroboros O2k respirometer

  • French press or sonicator

  • Ultracentrifuge

Procedure:

  • Preparation of Inverted Membrane Vesicles (IMVs): a. Grow the M. smegmatis expression strain in LB broth with the appropriate antibiotic at 37°C with shaking to late-log phase. b. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). c. Wash the cell pellet with assay buffer and resuspend in assay buffer containing a protease inhibitor cocktail. d. Lyse the cells using a French press or sonicator. e. Remove intact cells and debris by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). f. Pellet the IMVs from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C). g. Resuspend the IMV pellet in a minimal volume of assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

  • Oxygen Consumption Assay: a. Set up the oxygen electrode or respirometer according to the manufacturer's instructions. b. Add the assay buffer to the reaction chamber and equilibrate to 37°C. c. Add the IMVs to the chamber to a final protein concentration of approximately 12.5 µg/mL. d. Add Q203 to a final concentration sufficient to completely inhibit the cytochrome bcc-aa₃ oxidase (e.g., 500 nM of a related inhibitor, TB47, has been used). e. Add this compound at the desired final concentration (or an equivalent volume of DMSO for the vehicle control). Incubate for a few minutes. f. Initiate the reaction by adding NADH to a final concentration of 100 µM. g. Record the rate of oxygen consumption for several minutes.

  • Data Analysis: a. Calculate the rate of oxygen consumption (nmol O₂/min/mg protein). b. Determine the percent inhibition of cytochrome bd oxidase activity for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value by non-linear regression.

Whole-Cell Oxygen Consumption Assay using Methylene (B1212753) Blue

This is a qualitative or semi-quantitative assay to assess the impact of inhibitors on the overall respiratory activity of whole Mtb cells. Methylene blue acts as a redox indicator, which is blue in its oxidized state and becomes colorless when reduced by cellular respiration.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • 7H9 broth supplemented with ADC (or other suitable growth medium)

  • This compound (in DMSO)

  • Q203 (in DMSO, for combination studies)

  • DMSO (vehicle control)

  • Methylene blue solution (0.01% w/v)

  • Screw-cap tubes (2 mL)

  • Anaerobic jar (optional, to minimize oxygen re-entry)

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Adjust the optical density at 600 nm (OD₆₀₀) of the culture to 0.3.

  • In 2-mL screw-cap tubes, pre-incubate the bacterial suspension with this compound at the desired concentration (and Q203 if performing a combination study) or DMSO for 4 hours at 37°C.

  • Add methylene blue to a final concentration of 0.001%.

  • Tightly seal the tubes and incubate at 37°C. To minimize oxygen leakage, tubes can be placed in an anaerobic jar.

  • Visually inspect the tubes over time for decolorization of the methylene blue. The time to decolorization is inversely proportional to the rate of oxygen consumption.

Data Analysis:

  • Compare the time to decolorization in the inhibitor-treated tubes to the DMSO control. A delay or absence of decolorization indicates inhibition of respiration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against an M. tuberculosis strain lacking the cytochrome bcc-aa₃ complex (ΔqcrCAB), where the cytochrome bd oxidase is essential for growth. The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used colorimetric method.

Materials:

  • M. tuberculosis ΔqcrCAB strain

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • This compound (in DMSO)

  • DMSO (vehicle control)

  • Resazurin solution (0.02% w/v in water)

  • 96-well microplates (black, clear bottom for fluorescence or clear for colorimetric reading)

  • Positive control antibiotic (e.g., rifampicin)

Procedure:

  • Grow the M. tuberculosis ΔqcrCAB strain in 7H9 broth to an OD₆₀₀ of ~0.5.

  • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • In a 96-well plate, prepare serial two-fold dilutions of this compound in 100 µL of 7H9 broth. Include wells with no inhibitor (growth control), DMSO (vehicle control), and a positive control antibiotic. Also, include a well with media only (sterility control).

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well.

  • Incubate for another 24-48 hours at 37°C.

  • Assess the color change. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates growth.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Data Analysis:

  • The MIC value is determined by visual inspection or by measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm with a reference wavelength of ~600 nm). The MIC is the lowest concentration that inhibits fluorescence/absorbance development by ≥90% compared to the growth control.

References

Application Notes and Protocols for Mtb-cyt-bd oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched respiratory chain that allows it to adapt to diverse and challenging environments within the host. This respiratory chain terminates in two distinct terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa₃ complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and acidic pH, which are encountered within host macrophages.[1][3] The cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular agents.[4]

Mtb-cyt-bd oxidase-IN-7 is a novel inhibitor specifically targeting the cytochrome bd terminal oxidase of Mtb.[5] This small molecule belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of derivatives.[5] While inhibitors of cytochrome bd oxidase alone may only have a modest effect on Mtb growth, their true potential lies in combination therapy. When the primary cytochrome bcc-aa₃ oxidase is inhibited by compounds such as Q203, Mtb becomes reliant on the cytochrome bd oxidase for survival.[6] Therefore, dual inhibition of both terminal oxidases presents a promising synergistic strategy to achieve a bactericidal effect against Mtb, including drug-resistant strains.[7][8]

These application notes provide detailed protocols for the laboratory use of this compound, focusing on the characterization of its inhibitory activity and its synergistic potential with other respiratory chain inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant inhibitors of the Mtb respiratory chain.

Table 1: In Vitro Activity of this compound

ParameterValueMtb StrainReference
Binding Affinity (Kd)4.17 µMPurified Cyt-bd[5]
Minimum Inhibitory Concentration (MIC)6.25 µMΔqcrCAB (Cyt-bcc knockout, reliant on Cyt-bd)[5]

Table 2: Comparative In Vitro Activity of Selected Mtb Respiratory Chain Inhibitors

CompoundTargetParameterValueMtb StrainReference
This compound Cytochrome bd oxidase MIC 6.25 µM ΔqcrCAB [5]
Q203 (Telacebec)Cytochrome bcc-aa₃MIC0.002 µMH37Rv[9]
CK-2-63Cytochrome bd oxidaseIC₅₀ (enzyme assay)0.27 µMRecombinant Cyt-bd[9]
ND-011992Cytochrome bd oxidaseIC₅₀ (enzyme assay)>50 µMRecombinant Cyt-bd[6]
BedaquilineATP synthaseMIC0.03 µg/mLH37Rv[9]

Signaling Pathways and Experimental Workflows

Mycobacterium tuberculosis Electron Transport Chain

The following diagram illustrates the branched electron transport chain of Mtb, highlighting the roles of the two terminal oxidases and the targets of key inhibitors.

Mtb_ETC cluster_membrane Inner Membrane NADH NADH NDH NADH Dehydrogenase (Type I & II) NADH->NDH e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- Menaquinone Menaquinone Pool (MK/MKH2) NDH->Menaquinone Menaquinoe Menaquinoe SDH->Menaquinoe Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient Cyt_bd->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Mtb_cyt_bd_IN_7 Mtb-cyt-bd oxidase-IN-7 Mtb_cyt_bd_IN_7->Cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the key steps for characterizing the activity of this compound.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Synergy Studies MIC_determination MIC Determination (vs. WT and ΔqcrCAB) OCR_assay Oxygen Consumption Rate (OCR) Assay MIC_determination->OCR_assay ATP_assay ATP Depletion Assay MIC_determination->ATP_assay Checkerboard_assay Checkerboard Assay (with Q203) MIC_determination->Checkerboard_assay OCR_assay->Checkerboard_assay ATP_assay->Checkerboard_assay

Caption: Workflow for this compound Characterization.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the EUCAST broth microdilution reference method for Mtb.

Materials:

  • M. tuberculosis strains (e.g., H37Rv wild-type and ΔqcrCAB mutant)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound, Q203 (as a control)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile glass beads

  • Sterile water with 0.05% Tween 80

  • McFarland 0.5 standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Harvest Mtb colonies from a fresh solid culture.

    • Transfer colonies to a tube containing sterile glass beads and a small amount of sterile water with 0.05% Tween 80.

    • Vortex vigorously for 1-2 minutes to create a uniform suspension.

    • Allow the suspension to settle for 30 minutes to remove large clumps.

    • Adjust the supernatant to a McFarland 0.5 turbidity standard using a spectrophotometer.

    • Prepare a 1:100 dilution of the McFarland 0.5 suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the inhibitor in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C.

  • Reading the MIC:

    • After 7-14 days of incubation, read the plate. The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of Mtb.

Oxygen Consumption Rate (OCR) Assay

This protocol is a general guideline for using a Seahorse XF Analyzer. Specific parameters may need to be optimized.

Materials:

  • M. tuberculosis H37Rv

  • Seahorse XF Analyzer and corresponding cell culture plates

  • Seahorse XF assay medium

  • This compound, Q203, CCCP (carbonyl cyanide m-chlorophenyl hydrazone - an uncoupler)

  • Cell-Tak cell and tissue adhesive

Procedure:

  • Cell Plating:

    • Coat the Seahorse XF plate with Cell-Tak according to the manufacturer's instructions.

    • Prepare a mid-log phase culture of Mtb H37Rv.

    • Wash the cells and resuspend in Seahorse XF assay medium.

    • Seed the cells onto the coated plate at an optimized density and allow them to adhere.

  • Cartridge Hydration and Compound Loading:

    • Hydrate the sensor cartridge overnight in a CO₂-free incubator at 37°C.

    • Prepare stock solutions of this compound, Q203, and CCCP in the assay medium.

    • Load the injection ports of the hydrated sensor cartridge with the compounds.

  • Assay Protocol:

    • Place the cell plate in the Seahorse XF Analyzer.

    • Run a baseline OCR measurement.

    • Sequentially inject the compounds and measure the corresponding changes in OCR. A typical injection strategy would be:

      • Port A: this compound (or vehicle control)

      • Port B: Q203 (to inhibit the other oxidase)

      • Port C: CCCP (to measure maximal respiration)

  • Data Analysis:

    • Normalize the OCR data to the number of cells per well.

    • Calculate the basal respiration, ATP-linked respiration, and maximal respiration.

    • Compare the OCR profiles of treated and untreated cells to determine the effect of this compound. A significant drop in OCR after the addition of both this compound and Q203 indicates complete inhibition of the respiratory chain.[5]

ATP Depletion Assay

This protocol utilizes a commercial ATP bioluminescence assay kit.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80

  • This compound, Q203

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Grow Mtb H37Rv to mid-log phase.

    • In an opaque-walled 96-well plate, add 100 µL of the Mtb culture to each well.

    • Add 100 µL of Middlebrook 7H9 broth containing serial dilutions of this compound, alone or in combination with a fixed concentration of Q203. Include appropriate controls.

    • Incubate the plate at 37°C for a predetermined time (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add a volume of BacTiter-Glo™ reagent equal to the volume of the cell culture in each well.

    • Mix thoroughly on a plate shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with media only).

    • Express the results as a percentage of the ATP level in the untreated control. A significant decrease in luminescence indicates ATP depletion and inhibition of cellular respiration.

Checkerboard Assay for Synergy

This protocol is used to determine the synergistic interaction between this compound and another inhibitor, such as Q203.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80

  • This compound and Q203

  • Sterile 96-well microtiter plates

Procedure:

  • Drug Dilution Matrix:

    • Prepare serial two-fold dilutions of this compound along the rows of a 96-well plate.

    • Prepare serial two-fold dilutions of Q203 along the columns of the same plate.

    • This creates a matrix of varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Prepare the Mtb inoculum as described in the MIC protocol.

    • Inoculate each well of the drug dilution matrix with the Mtb suspension.

    • Seal and incubate the plate at 37°C for 7-14 days.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or no interaction

      • FICI > 4.0: Antagonism

Conclusion

This compound is a valuable research tool for investigating the role of the cytochrome bd oxidase in M. tuberculosis physiology and pathogenesis. The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity and exploring its potential in combination therapies. The synergistic inhibition of both terminal oxidases of the Mtb respiratory chain is a clinically relevant strategy that holds promise for the development of new, more effective tuberculosis treatments. Further research and optimization of these protocols will contribute to a deeper understanding of Mtb bioenergetics and the development of next-generation anti-tubercular drugs.

References

Application Notes and Protocols: Mtb-cyt-bd Oxidase-IN-7 Assay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, encoded by the cydABDC operon. Unlike the primary cytochrome bcc-aa3 supercomplex, cyt-bd oxidase is not present in mammalian mitochondria, making it an attractive target for the development of novel anti-tubercular drugs.[1] The cyt-bd oxidase is particularly important for Mtb's resilience under stressful conditions such as hypoxia and nitrosative stress, which are encountered within the host.[2] Therefore, inhibitors of this enzyme are of significant interest for new therapeutic strategies, potentially in combination with other ETC inhibitors.

Mtb-cyt-bd oxidase-IN-7 is a recently identified inhibitor of the Mtb cytochrome bd oxidase.[3] This document provides detailed application notes and protocols for the development and validation of an in vitro enzymatic assay to characterize the activity of this compound and similar compounds.

Signaling Pathway and Mechanism of Action

The Mtb electron transport chain facilitates the transfer of electrons from donors like NADH and succinate (B1194679) to the terminal electron acceptor, oxygen. This process generates a proton motive force that drives ATP synthesis. The chain is branched at the level of the terminal oxidases. Under normal aerobic conditions, the cytochrome bcc-aa3 supercomplex is the primary oxidase. However, under stress conditions, the cyt-bd oxidase plays a more significant role. Electrons from the menaquinol (B15198786) (MKH2) pool are transferred to either of the terminal oxidases. This compound specifically inhibits the cyt-bd oxidase, thereby disrupting the electron flow through this branch of the respiratory chain. This inhibition is particularly effective when the cytochrome bcc-aa3 complex is also inhibited, leading to a synergistic bactericidal effect.

Caption: Mtb electron transport chain and the site of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related reference compound, Mtb-cyt-bd oxidase-IN-2.

Table 1: Inhibitor Activity Profile

CompoundTargetAssay TypeParameterValueReference
This compound Mtb cyt-bd oxidaseBindingKd4.17 µM[3]
M. tuberculosis (ΔqcrCAB)Whole-cell growth inhibitionMIC6.25 µM[3]
Mtb-cyt-bd oxidase-IN-2Mtb cyt-bd oxidaseEnzymaticIC500.67 µM[4]
M. tuberculosisWhole-cell growth inhibitionMIC256 µM[4]

Table 2: Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Z'-factor Statistical indicator of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) Ratio Ratio of the mean signal of the uninhibited enzyme to the mean signal of the background (no enzyme).S/B > 3
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15%

Experimental Protocols

Expression and Purification of Recombinant Mtb-cyt-bd Oxidase

This protocol is adapted from methods described for the expression of Mtb-cyt-bd oxidase in a non-pathogenic host like Mycobacterium smegmatis or Escherichia coli.[5]

Workflow Diagram:

expression_purification_workflow start Transform expression vector (pET-cydABDC) into host cells culture Grow transformed cells to mid-log phase start->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication, French press) harvest->lyse membranes Isolate cell membranes by ultracentrifugation lyse->membranes solubilize Solubilize membrane proteins with detergent (e.g., DDM) membranes->solubilize chromatography Purify by affinity chromatography (e.g., Ni-NTA if His-tagged) solubilize->chromatography characterize Characterize purified protein (SDS-PAGE, Western Blot, Spectroscopy) chromatography->characterize end Store purified enzyme at -80°C characterize->end

Caption: Workflow for recombinant Mtb-cyt-bd oxidase expression and purification.

Materials:

  • Expression host (M. smegmatis mc²155 ΔcydAB or E. coli C43(DE3))

  • Expression vector containing the Mtb cydABDC operon (e.g., pET vector with a His-tag)

  • Growth media (e.g., LB or 7H9 medium)

  • Inducing agent (e.g., IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors)

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash and elution buffers for chromatography

Procedure:

  • Transformation: Transform the expression vector into competent host cells.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of growth medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with the appropriate concentration of inducer (e.g., 0.1-1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% DDM) and stir gently for 1 hour at 4°C to solubilize membrane proteins.

  • Purification: Centrifuge the solubilized membrane fraction to remove insoluble material. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer with a lower concentration of detergent and imidazole). Elute the protein with elution buffer (wash buffer with a high concentration of imidazole).

  • Characterization: Analyze the purified protein by SDS-PAGE to assess purity and by UV-Vis spectroscopy to confirm the presence of hemes.

  • Storage: Store the purified enzyme in small aliquots at -80°C.

Mtb-cyt-bd Oxidase Activity Assay (Oxygen Consumption)

This assay measures the oxygen consumption by purified Mtb-cyt-bd oxidase using a menaquinol analog as the electron donor.

Workflow Diagram:

oxygen_consumption_assay_workflow start Prepare assay buffer and reagents add_enzyme Add purified Mtb-cyt-bd oxidase to assay buffer start->add_enzyme add_inhibitor Add this compound (or DMSO control) add_enzyme->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate start_reaction Initiate reaction by adding menaquinol analog (e.g., menadiol) incubate->start_reaction measure_o2 Measure oxygen consumption kinetically (e.g., using a phosphorescent probe or Clark-type electrode) start_reaction->measure_o2 analyze Calculate initial rates of oxygen consumption measure_o2->analyze determine_ic50 Determine IC₅₀ value for the inhibitor analyze->determine_ic50 end Assay complete determine_ic50->end

Caption: Workflow for the Mtb-cyt-bd oxidase oxygen consumption assay.

Materials:

  • Purified Mtb-cyt-bd oxidase

  • This compound

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 0.05% DDM.

  • Menaquinol analog substrate (e.g., menadiol (B113456) or a water-soluble menaquinone derivative). Prepare a stock solution in an appropriate solvent (e.g., DMSO or ethanol).

  • Oxygen sensing system (e.g., a plate reader with an oxygen-sensitive phosphorescent probe like MitoXpress, or a Clark-type oxygen electrode).

  • 96-well microplate (if using a plate reader).

Procedure:

  • Reagent Preparation: Prepare all buffers and reagent solutions. Serially dilute this compound in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the purified Mtb-cyt-bd oxidase to a final concentration of 10-50 nM.

    • Add 1 µL of the serially diluted this compound or DMSO (for no-inhibitor and no-enzyme controls).

    • Include wells with no enzyme as a background control.

  • Incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the menaquinol analog substrate to a final concentration of 50-100 µM.

  • Measurement: Immediately start measuring the decrease in oxygen concentration over time using the oxygen sensing system. For plate-based assays, overlay the wells with mineral oil to prevent re-oxygenation.

  • Data Analysis:

    • Calculate the initial rate of oxygen consumption for each well from the linear portion of the kinetic curve.

    • Subtract the background rate (no enzyme) from all other rates.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Assay Validation

Z'-Factor Determination:

To validate the assay for high-throughput screening, the Z'-factor should be determined.

Procedure:

  • Prepare a 96-well plate with multiple replicates of positive and negative controls.

    • Positive Control (Maximal Activity): Purified enzyme + substrate + DMSO.

    • Negative Control (Minimal Activity): Purified enzyme + substrate + a saturating concentration of a known inhibitor (or no enzyme).

  • Run the oxygen consumption assay as described above.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Conclusion

The protocols outlined in this document provide a robust framework for the development and validation of an in vitro enzymatic assay for the characterization of Mtb-cyt-bd oxidase inhibitors like this compound. This assay is a critical tool for the discovery and optimization of new drug candidates targeting a key vulnerability in Mycobacterium tuberculosis. The detailed workflows and data presentation guidelines are intended to facilitate reproducible and high-quality research in the field of anti-tubercular drug development.

References

Application Notes and Protocols for Mtb-cyt-bd oxidase-IN-7 in Studying Mycobacterium tuberculosis Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mtb-cyt-bd oxidase-IN-7, a potent and specific inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document outlines the inhibitor's mechanism of action, key experimental protocols for studying its effects on Mtb respiration, and relevant quantitative data to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a valuable chemical tool for dissecting the respiratory pathways of Mycobacterium tuberculosis. As a member of the 1-hydroxy-2-methylquinolin-4(1H)-one class of compounds, it specifically targets the alternative terminal oxidase, cytochrome bd (Cyt-bd), of the Mtb electron transport chain (ETC). The primary respiratory pathway in Mtb involves the cytochrome bcc-aa3 supercomplex (Cyt-bcc/aa3). However, under various stress conditions such as hypoxia and host immune pressure, or when the primary pathway is inhibited, Mtb relies on the Cyt-bd oxidase for survival. This functional redundancy makes Cyt-bd a critical target for novel anti-tubercular drug development, particularly in combination therapies.

This compound allows researchers to probe the function of Cyt-bd, investigate the consequences of its inhibition, and explore synergistic interactions with inhibitors of other respiratory complexes, such as Q203, which targets the Cyt-bcc complex.

Physicochemical and Pharmacological Properties

PropertyValueReference
Chemical Name 1-hydroxy-2-methyl-3-(4-(trifluoromethoxy)benzyl)quinolin-4(1H)-one[1]
Molecular Formula C18H14F3NO2[1]
Molecular Weight 333.30 g/mol [1]
Binding Affinity (Kd) 4.17 µM[1]
Target Cytochrome bd terminal oxidase (Cyt-bd)[1]

Key Applications

  • Selective Inhibition of the Mtb Cytochrome bd Oxidase: this compound can be used to specifically block the activity of the alternative respiratory pathway, allowing for the study of the physiological role of Cyt-bd.

  • Synergistic Drug Interaction Studies: This inhibitor is crucial for investigating the synergistic effects of dual inhibition of both terminal oxidases. Its use in combination with Cyt-bcc/aa3 inhibitors like Q203 has been shown to completely block Mtb respiration.[1]

  • Validation of Cyt-bd as a Drug Target: By observing the phenotypic effects of Cyt-bd inhibition, researchers can further validate this enzyme as a viable target for tuberculosis drug discovery.

  • Screening for Novel Anti-tubercular Agents: this compound can serve as a reference compound in screening campaigns for new Cyt-bd inhibitors.

Data Presentation: In Vitro Efficacy

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

AssayMtb StrainParameterValueReference
Minimum Inhibitory Concentration (MIC) Mtb ΔqcrCAB (Cyt-bd dependent)MIC6.25 µM[1]
Whole-Cell Respiration (in combination with Q203) Mtb H37Rv (Wild-Type)Oxygen ConsumptionComplete Inhibition[1]
Inverted Membrane Vesicle (IMV) Respiration (in combination with Q203) IMVs expressing Mtb Cyt-bdOxygen ConsumptionComplete Inhibition[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against a Cyt-bd Dependent Mtb Strain

This protocol is designed to determine the MIC of this compound against an Mtb strain that is solely reliant on the Cyt-bd oxidase for respiration due to the genetic knockout of the Cyt-bcc/aa3 complex (ΔqcrCAB).

Materials:

  • Mtb ΔqcrCAB strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin (B115843) solution (e.g., AlamarBlue)

  • Plate reader for absorbance or fluorescence

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µM down to 0.05 µM. Include a drug-free control (DMSO vehicle only) and a media-only control.

  • Prepare an inoculum of Mtb ΔqcrCAB from a mid-log phase culture, adjusting the density to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin indicator to each well and incubate for an additional 24 hours.

  • Determine the MIC by visual inspection or by measuring fluorescence/absorbance. The MIC is defined as the lowest concentration of the compound that prevents a color change (or a significant change in fluorescence/absorbance), indicating inhibition of bacterial growth.

Protocol 2: Whole-Cell Oxygen Consumption Rate (OCR) Assay using a Seahorse XF Analyzer

This protocol measures the effect of this compound, alone and in combination with a Cyt-bcc/aa3 inhibitor (Q203), on the oxygen consumption rate of wild-type Mtb.

Materials:

  • Mtb H37Rv strain

  • 7H9 broth (unbuffered for the assay)

  • Seahorse XF96 or similar Extracellular Flux Analyzer

  • Seahorse XF cell culture microplates

  • Cell-Tak to coat the microplates

  • This compound stock solution

  • Q203 stock solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as an uncoupler (optional control)

Procedure:

  • Coat the wells of a Seahorse XF microplate with Cell-Tak to ensure Mtb adhesion.

  • Prepare a mid-log phase culture of Mtb H37Rv. Wash the cells and resuspend them in unbuffered 7H9 medium.

  • Seed approximately 2 x 106 bacilli per well of the coated microplate.

  • Centrifuge the plate to adhere the bacteria to the bottom of the wells.

  • Place the plate in a 37°C non-CO2 incubator for at least 1 hour before the assay.

  • Hydrate the sensor cartridge of the Seahorse XF analyzer according to the manufacturer's instructions.

  • Load the injector ports of the sensor cartridge with the desired compounds:

    • Port A: Q203 (to inhibit the Cyt-bcc/aa3 pathway)

    • Port B: this compound (to inhibit the Cyt-bd pathway)

    • Port C: Vehicle control (DMSO) or CCCP (optional)

  • Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject Q203 and measure the OCR to determine the contribution of the Cyt-bd pathway to respiration.

  • Subsequently, inject this compound and measure the OCR to observe the effect of dual inhibition.

  • Analyze the data to determine the percentage of OCR inhibition by each compound and the combination.

Protocol 3: Inverted Membrane Vesicle (IMV) Oxygen Consumption Assay

This assay uses inverted membrane vesicles prepared from an Mtb strain overexpressing Cyt-bd to directly measure the inhibitory effect of this compound on the enzyme.

Materials:

  • IMVs from an Mtb strain overexpressing Cyt-bd (e.g., ΔcydAB::MtbCydAB+)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • NADH or other suitable electron donor

  • This compound stock solution

  • Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Procedure:

  • Resuspend the IMVs in the assay buffer to a desired protein concentration.

  • Add the IMV suspension to the oxygen electrode chamber or the well of a microplate for the fluorescence-based assay.

  • Initiate respiration by adding the electron donor (e.g., NADH).

  • Record the basal rate of oxygen consumption.

  • Add this compound at various concentrations to the chamber/well and continue to record the oxygen consumption rate.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

  • For combination studies, the assay can be performed in the presence of a fixed concentration of a Cyt-bcc/aa3 inhibitor.

Visualizations

Mtb_Respiratory_Chain cluster_ETC Mtb Electron Transport Chain cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex (Primary Pathway) cluster_bd Cytochrome bd Oxidase (Alternative Pathway) Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) Menaquinone Menaquinone Pool Dehydrogenases->Menaquinone e- Cyt_bcc_aa3 Cyt bcc-aa3 Menaquinone->Cyt_bcc_aa3 e- Cyt_bd Cyt bd Menaquinone->Cyt_bd e- Q203 Q203 Q203->Cyt_bcc_aa3 O2_H2O O2 -> H2O Cyt_bcc_aa3->O2_H2O e- Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force H+ IN7 This compound IN7->Cyt_bd Cyt_bd->O2_H2O e- Cyt_bd->Proton_Motive_Force H+ ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase H+

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays cluster_inhibitors Inhibitor Preparation Mtb_culture Culture Mtb Strain (WT or ΔqcrCAB) MIC_assay MIC Assay (ΔqcrCAB strain) Mtb_culture->MIC_assay OCR_assay Seahorse OCR Assay (WT strain) Mtb_culture->OCR_assay Data_analysis Data Analysis and Interpretation MIC_assay->Data_analysis Determine MIC OCR_assay->Data_analysis Analyze OCR changes IMV_prep Prepare Inverted Membrane Vesicles (IMVs) IMV_assay IMV Oxygen Consumption Assay IMV_prep->IMV_assay IMV_assay->Data_analysis Determine IC50 IN7_prep Prepare Mtb-cyt-bd oxidase-IN-7 Stock IN7_prep->MIC_assay IN7_prep->OCR_assay IN7_prep->IMV_assay Q203_prep Prepare Q203 Stock Q203_prep->OCR_assay

Caption: Experimental Workflow for Studying this compound.

Conclusion

This compound is a critical tool for researchers studying the respiratory metabolism of Mycobacterium tuberculosis. Its specificity for the cytochrome bd oxidase allows for the precise dissection of the roles of the two terminal oxidases in Mtb physiology and pathogenesis. The provided protocols offer a starting point for investigating the effects of this inhibitor, and the data presented underscore its utility in validating Cyt-bd as a promising target for novel anti-tubercular therapies, particularly in synergistic combinations.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate safety precautions when working with Mycobacterium tuberculosis.

References

Application Notes and Protocols for Measuring Mtb-cyt-bd Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the measurement of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase inhibition. Cytochrome bd oxidase is a crucial component of the Mtb respiratory chain, especially under stress conditions, and represents a promising target for novel anti-tubercular drug development.[1][2] The absence of this oxidase in eukaryotes makes it an attractive selective target.[2][3]

Introduction to Mtb Cytochrome bd Oxidase

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[4] While the bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is essential for survival under various stress conditions encountered within the host, such as hypoxia, acidic pH, and oxidative stress.[4][5] Therefore, inhibiting the cyt-bd oxidase, particularly in conjunction with inhibitors of the bc1:aa3 complex, presents a promising strategy to effectively eliminate Mtb.[1][2][5]

Key Techniques for Measuring Inhibition

Several robust methods are employed to quantify the inhibition of Mtb-cyt-bd oxidase. These techniques range from direct enzymatic assays using purified components to cell-based assays that measure the overall impact on bacterial respiration and viability.

Oxygen Consumption Rate (OCR) Assays

Measuring the rate of oxygen consumption is a direct method to assess the activity of respiratory enzymes. To specifically measure the activity of cyt-bd oxidase, the primary bc1:aa3 oxidase is often inhibited using a specific inhibitor like Q203.[3][4]

Methylene (B1212753) Blue Decolorization Assays

Methylene blue can act as an artificial electron acceptor. Its decolorization can be used to monitor cellular respiration. Inhibition of respiration, including that mediated by cyt-bd oxidase, will result in a slower rate of methylene blue decolorization. This method is particularly useful for confirming the inhibitory action of compounds on oxygen consumption.[1]

Growth Inhibition Assays (MIC Determination)

Determining the Minimum Inhibitory Concentration (MIC) of a compound against Mtb is a fundamental method to assess its antibacterial potency. To evaluate the specific role of cyt-bd oxidase inhibition, these assays can be performed on wild-type Mtb strains, strains with a deleted or inactivated cyt-bd oxidase gene (Δcyd), or strains that are hypersensitive to bc1:aa3 inhibitors.[3]

ATP Depletion Assays

The primary function of the electron transport chain is to generate a proton motive force for ATP synthesis. Inhibition of cyt-bd oxidase, especially in combination with a bc1:aa3 inhibitor, is expected to lead to a significant drop in cellular ATP levels.[1]

In Vitro Assays with Purified Enzyme

The use of heterologously expressed and purified Mtb cyt-bd oxidase allows for direct in vitro enzymatic assays.[3][6] These assays measure the oxidation of a substrate (e.g., decylubiquinol) by the purified enzyme in the presence and absence of inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for known Mtb-cyt-bd oxidase inhibitors and enzymatic parameters.

Table 1: Inhibitor Potency Data

InhibitorIC50 (µM)MIC (µM) against Mtb H37RvNotes
Mtb-cyt-bd oxidase-IN-20.67256
CK-2-63-3.70 (aerobic)Modest efficacy alone, but synergistic with Q203 and bedaquiline.[3]
MTD-403-0.27 (aerobic)[3]
Aurachin D Analogues (1d, 1g)-4-8Nanomolar inhibition of purified Mtb cyt-bd oxidase.[7]
Mtb-cyt-bd oxidase-IN-7-6.25 (against ΔqcrCAB strain)Kd value of 4.17 µM.[8]

Table 2: Enzymatic Kinetic Parameters for Mtb cyt-bd Oxidase

SubstrateApparent Km (µM)Specific Catalytic Activity (µmol·min-1·mg-1)
Decylubiquinol (dQH2)21.52 ± 3.575.1 ± 0.29
Ubiquinol-1 (Q1H2)51.55 ± 8.95.26 ± 0.52
Ubiquinol-2 (Q2H2)65.21 ± 15.318.65 ± 2.5

Data obtained from heterologously expressed M. tuberculosis cyt bd.[6]

Experimental Protocols

Protocol 1: Oxygen Consumption Rate (OCR) Assay in Whole Mtb Cells

This protocol describes the measurement of cyt-bd oxidase-dependent oxygen consumption in M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • Assay buffer (e.g., PBS with 0.05% Tween 80, pH 7.4)

  • Q203 (cytochrome bc1:aa3 inhibitor)

  • Test inhibitor compound

  • DMSO (for dissolving compounds)

  • Seahorse XF Analyzer or a similar instrument for measuring OCR

  • 96-well microplate suitable for the OCR instrument

Procedure:

  • Culture M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6).

  • Harvest the bacteria by centrifugation and wash twice with assay buffer.

  • Resuspend the bacterial pellet in the assay buffer to a desired cell density.

  • Seed the bacteria into the wells of the 96-well microplate.

  • Pre-treat the cells with a specific inhibitor of the cytochrome bc1:aa3 complex, such as Q203, to block the primary respiratory pathway. This isolates the oxygen consumption mediated by the cyt-bd oxidase.[4]

  • Add various concentrations of the test inhibitor compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Place the microplate into the OCR analyzer and monitor the oxygen consumption rate over time.

  • Analyze the data to determine the effect of the inhibitor on cyt-bd oxidase-dependent respiration. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Methylene Blue Decolorization Assay

This protocol provides a method to assess the inhibition of cellular respiration using methylene blue.

Materials:

  • M. tuberculosis culture

  • Assay buffer

  • Methylene blue solution

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a suspension of M. tuberculosis as described in Protocol 1.

  • Add the bacterial suspension to the wells of a 96-well microplate.

  • Add different concentrations of the test inhibitor to the wells.

  • Add methylene blue solution to each well.

  • Seal the plate to create a microaerobic environment.

  • Incubate the plate at 37°C and monitor the decolorization of methylene blue over time by measuring the absorbance at the appropriate wavelength (e.g., 665 nm).

  • The rate of decolorization is proportional to the rate of cellular respiration. Compare the rates in the presence of the inhibitor to the control to determine the extent of inhibition.[1]

Protocol 3: In Vitro Enzymatic Assay with Purified Mtb cyt-bd Oxidase

This protocol details the measurement of inhibitor activity against the purified enzyme.

Materials:

  • Purified Mtb cyt-bd oxidase[3]

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, with detergent like DDM)

  • Decylubiquinol (dQH2) as the substrate

  • Test inhibitor compound

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate dQH2.

  • In a cuvette, add the assay buffer and the purified Mtb cyt-bd oxidase enzyme.

  • Add the test inhibitor at various concentrations and pre-incubate with the enzyme for a specific duration.[9]

  • Initiate the reaction by adding the substrate dQH2.

  • Monitor the oxidation of dQH2 by following the decrease in absorbance at a specific wavelength (e.g., 275 nm).

  • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

  • Determine the IC50 value of the inhibitor by plotting the percentage of enzyme activity against the inhibitor concentration.

Visualizations

Mtb Electron Transport Chain

Mtb_ETC cluster_membrane Inner Membrane cluster_bc1aa3 Cytochrome bc1:aa3 Supercomplex (Primary Oxidase) cluster_bd Cytochrome bd Oxidase (Alternative Oxidase) NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e⁻ bc1 Cyt bc1 Menaquinone->bc1 e⁻ bd_oxidase Cyt bd Oxidase Menaquinone->bd_oxidase e⁻ aa3 Cyt aa3 bc1->aa3 e⁻ Protons_out H⁺ (Proton Motive Force) bc1->Protons_out H⁺ O2_1 O₂ aa3->O2_1 e⁻ aa3->Protons_out H⁺ O2_2 O₂ bd_oxidase->O2_2 e⁻ bd_oxidase->Protons_out H⁺ H2O_1 2H₂O O2_1->H2O_1 H2O_2 2H₂O O2_2->H2O_2 NADH NADH NADH->NDH2 e⁻ NAD NAD⁺

Caption: Branched electron transport chain of M. tuberculosis.

General Workflow for Mtb-cyt-bd Oxidase Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_characterization Further Characterization Compound_Library Compound Library Primary_Assay Whole-cell OCR Assay (with bc1:aa3 inhibitor) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits MIC_Assay MIC Determination (WT vs Δcyd strains) Hits->MIC_Assay Enzymatic_Assay In vitro Assay with Purified Cyt-bd Oxidase Hits->Enzymatic_Assay Validated_Hits Validated Hits MIC_Assay->Validated_Hits Enzymatic_Assay->Validated_Hits ATP_Assay ATP Depletion Assay Validated_Hits->ATP_Assay Time_Kill Time-Kill Kinetics Validated_Hits->Time_Kill Lead_Candidates Lead Candidates ATP_Assay->Lead_Candidates Time_Kill->Lead_Candidates

Caption: Workflow for screening and validation of Mtb-cyt-bd oxidase inhibitors.

Standard Enzyme Inhibition Assay Protocol Logic

Enzyme_Inhibition_Protocol Start Start: Prepare Reagents Prepare_Enzyme Prepare Enzyme Solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor Dilutions Start->Prepare_Inhibitor Prepare_Substrate Prepare Substrate Solution Start->Prepare_Substrate Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Pre_incubation Prepare_Inhibitor->Pre_incubation Start_Reaction Initiate Reaction by adding Substrate Prepare_Substrate->Start_Reaction Pre_incubation->Start_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Start_Reaction->Monitor_Reaction Data_Analysis Analyze Data (Calculate Rates, % Inhibition) Monitor_Reaction->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Logical flow of a standard enzyme inhibition assay protocol.[9][10]

References

Application Notes and Protocols: Mtb-cyt-bd Oxidase-IN-7 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the targeting of the Mtb electron transport chain (ETC), which is crucial for both replicating and non-replicating persistent bacteria. Mtb possesses two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd (cyt-bd) oxidase. While inhibitors of the cytochrome bcc-aa₃ complex, such as Telacebec (Q203), have shown promise, their efficacy is limited by the functional redundancy provided by the cyt-bd oxidase[1][2]. This has led to the exploration of combination therapies that dually inhibit both terminal oxidases, a strategy that has demonstrated synergistic bactericidal activity[1][3].

Mtb-cyt-bd oxidase-IN-7 is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative identified as a potent inhibitor of the Mtb cytochrome bd oxidase[3][4]. These application notes provide a summary of the available data on this compound in combination therapy studies, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound (referred to as compound 8d in the source literature) and other relevant cyt-bd oxidase inhibitors in combination therapy studies.

Table 1: In Vitro Activity of this compound (Compound 8d)

ParameterValueMtb Strain / ConditionReference
Binding Affinity (Kd) to Cyt-bd4.17 μMPurified Mtb Cyt-bd oxidase[3]
Minimum Inhibitory Concentration (MIC)6.25 μMMtb ΔqcrCAB (Cyt-bcc knockout, reliant on Cyt-bd)[4]

Table 2: In Vitro Combination Activity of this compound (Compound 8d) with Q203

AssayObservationMtb Strain / ConditionReference
Oxygen Consumption Rate (OCR)Complete inhibitionWild-type Mtb and inverted-membrane vesicles expressing Mtb Cyt-bd[3][4]

Table 3: Comparative In Vitro and In Vivo Data for other Mtb-cyt-bd Oxidase Inhibitors in Combination Therapy

InhibitorCombination PartnerKey FindingsModel SystemReference
ND-011992Q203Synergistic bactericidal activity against replicating and non-replicating Mtb. Enhanced ATP depletion.Mtb H37Rv, various clinical isolates, mouse model[1][2][3]
CK-2-63Q203Enhanced reduction of oxygen consumption and in vitro sterilization. Modest lowering of lung burden in vivo.Mtb H37Rv, Mycobacterium smegmatis, mouse model[5][6][7]
CK-2-63Bedaquiline (BDQ)Potentiated growth inhibition and bactericidal activity.Mtb H37Rv, Mycobacterium smegmatis[5][6][7]

Signaling Pathways and Mechanism of Action

The rationale for combining a cyt-bd oxidase inhibitor with a cyt-bcc:aa₃ inhibitor lies in the branched nature of the Mtb electron transport chain. By inhibiting both terminal oxidases, the bacterium is unable to maintain the proton motive force required for ATP synthesis, leading to cell death.

NADH NADH Menaquinol Menaquinol Pool (MQH2) NADH->Menaquinol e- Cyt_bcc_aa3 Cytochrome bcc:aa3 Supercomplex Menaquinol->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd e- O2 O2 Cyt_bcc_aa3->O2 e- Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force H+ pumping Cyt_bd->O2 e- Cyt_bd->Proton_Motive_Force H+ pumping H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 MTB_IN_7 This compound MTB_IN_7->Cyt_bd

Caption: Dual inhibition of the Mtb electron transport chain by Q203 and this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other ETC inhibitors. These are generalized protocols based on standard methodologies reported for similar compounds.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of inhibitors on the respiratory activity of Mtb.

Materials:

  • Mtb culture (e.g., H37Rv)

  • 7H9 broth supplemented with OADC and Tween 80

  • This compound

  • Q203 (or other combination partner)

  • Seahorse XF Analyzer (or similar respirometer)

  • 96-well Seahorse XF plate

Protocol:

  • Culture Mtb to mid-log phase (OD₆₀₀ ~0.6-0.8).

  • Dilute the culture to the desired cell density in Seahorse XF assay medium.

  • Seed 2 x 10⁵ bacteria per well in a 96-well Seahorse plate.

  • Prepare inhibitor solutions in assay medium at desired concentrations (e.g., 1x, 5x, 10x MIC).

  • Load the inhibitor solutions into the injector ports of the Seahorse sensor cartridge.

  • Equilibrate the sensor cartridge and the cell plate in a CO₂-free incubator at 37°C.

  • Place the plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Measure the basal OCR, then inject the inhibitors and monitor the change in OCR over time.

  • Analyze the data to determine the extent of OCR inhibition by individual compounds and their combination.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits visible growth of Mtb.

Materials:

  • Mtb culture

  • 7H9 broth with OADC and Tween 80

  • 96-well microplates

  • This compound

  • Resazurin (B115843) dye

Protocol:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized Mtb suspension to a final OD₆₀₀ of 0.001.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is the lowest drug concentration at which no color change (blue to pink) is observed.

Checkerboard Assay for Synergy Analysis

This assay is used to determine if the combination of two drugs has a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound along the x-axis and the combination partner (e.g., Q203) along the y-axis.

  • Inoculate the plate with Mtb as described for the MIC assay.

  • Incubate and determine the MIC for each drug in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a combination therapy involving a cyt-bd oxidase inhibitor.

Start Start: Identify Cyt-bd Inhibitor (this compound) In_Vitro_Single In Vitro Single Agent Activity Start->In_Vitro_Single MIC MIC Determination In_Vitro_Single->MIC OCR_Single OCR Assay (Single Agent) In_Vitro_Single->OCR_Single In_Vitro_Combo In Vitro Combination Studies MIC->In_Vitro_Combo OCR_Single->In_Vitro_Combo Checkerboard Checkerboard Assay (Synergy) In_Vitro_Combo->Checkerboard OCR_Combo OCR Assay (Combination) In_Vitro_Combo->OCR_Combo Time_Kill Time-Kill Kinetics In_Vitro_Combo->Time_Kill Ex_Vivo Ex Vivo Models (Macrophage Infection) In_Vitro_Combo->Ex_Vivo In_Vivo In Vivo Efficacy (Mouse Model) Ex_Vivo->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD End Lead Optimization/ Preclinical Candidate PK_PD->End

Caption: Preclinical evaluation workflow for Mtb-cyt-bd oxidase inhibitor combination therapy.

Conclusion

The dual inhibition of the Mtb electron transport chain's terminal oxidases is a compelling strategy to overcome the limitations of single-agent therapies targeting this pathway. This compound has demonstrated potent inhibition of its target and synergistic activity in combination with a cyt-bcc:aa₃ inhibitor in preliminary in vitro assays. Further investigation using the detailed protocols provided herein will be crucial to fully elucidate the therapeutic potential of this and similar compounds in combination regimens for the treatment of tuberculosis.

References

Application Notes and Protocols: Assessing Synergy with Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain that allows it to adapt to diverse and stressful environments within the host. This respiratory flexibility is mediated by two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase. While the cytochrome bcc-aa3 complex is the primary oxidase under optimal growth conditions, cyt-bd oxidase is crucial for Mtb's survival under conditions of hypoxia and nitrosative stress, and when the primary oxidase is inhibited. This redundancy presents a challenge for the development of new anti-tubercular drugs targeting respiration.

Mtb-cyt-bd oxidase-IN-7 is a known inhibitor of the cytochrome bd terminal oxidase with a reported Kd value of 4.17 μM.[1] By inhibiting the alternative terminal oxidase, IN-7 has the potential to act synergistically with drugs that target the primary cytochrome bcc-aa3 complex, such as Q203.[1][2] Such a combination could lead to a more potent bactericidal effect and a reduced likelihood of drug resistance.

These application notes provide a detailed protocol for assessing the synergistic activity of this compound with other anti-tubercular agents using the checkerboard method with a resazurin (B115843) microtiter assay (REMA) readout.

Signaling Pathways and Experimental Workflow

Mtb Respiratory Chain and Inhibitor Action

The following diagram illustrates the electron transport chain in Mycobacterium tuberculosis and the points of inhibition for this compound and a cytochrome bcc-aa3 inhibitor.

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone 2e⁻ Cyt_bcc_aa3 Cytochrome bcc-aa3 Menaquinone->Cyt_bcc_aa3 2e⁻ Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd 2e⁻ O2_1 O₂ Cyt_bcc_aa3->O2_1 2e⁻ Proton_Gradient Proton Motive Force Cyt_bcc_aa3->Proton_Gradient O2_2 O₂ Cyt_bd->O2_2 2e⁻ Cyt_bd->Proton_Gradient H2O_1 H₂O O2_1->H2O_1 + 4H⁺ H2O_2 H₂O O2_2->H2O_2 + 4H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase IN7 This compound IN7->Cyt_bd Q203 Cyt bcc-aa3 Inhibitor (e.g., Q203) Q203->Cyt_bcc_aa3 ADP ADP + Pi ADP->ATP_Synthase Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare Mtb Culture (e.g., H37Rv) E Inoculate 96-well Plate with Mtb A->E B Prepare Drug Stock Solutions (IN-7 and Partner Drug) C Serial Dilutions of IN-7 (Rows) B->C D Serial Dilutions of Partner Drug (Columns) B->D C->E D->E F Incubate Plates E->F G Add Resazurin Dye F->G H Incubate and Read Results (Blue to Pink Color Change) G->H I Determine MIC of Each Drug Alone H->I J Determine MICs in Combination H->J K Calculate Fractional Inhibitory Concentration Index (FICI) I->K J->K L Interpret Synergy, Additivity, or Antagonism K->L

References

Application Notes and Protocols for Mtb-cyt-bd oxidase-IN-7 in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-cyt-bd oxidase-IN-7, also identified as compound 8d in primary literature, is a potent inhibitor of the cytochrome bd (cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb). As a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, this compound presents a promising avenue for the development of novel anti-tuberculosis therapies. The cytochrome bd oxidase is one of two terminal oxidases in the Mtb electron transport chain, playing a crucial role in cellular respiration and ATP synthesis, particularly under conditions where the primary cytochrome bcc-aa3 oxidase is inhibited. This makes cyt-bd oxidase a critical target for combination therapies aimed at completely shutting down Mtb respiration. These application notes provide a summary of the key characteristics of this compound and detailed protocols for its evaluation in biochemical and cellular assays.

Mechanism of Action

The Mycobacterium tuberculosis electron transport chain is a branched pathway with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. Both contribute to the proton motive force required for ATP synthesis. This compound specifically inhibits the cytochrome bd oxidase. This targeted inhibition becomes particularly effective when the cytochrome bcc-aa3 complex is also inhibited, for instance by compounds like Q203. The dual inhibition of both terminal oxidases leads to a complete shutdown of oxygen consumption and ATP synthesis, resulting in a bactericidal effect.

cluster_ETC Mtb Electron Transport Chain cluster_bcc_aa3 Cytochrome bcc-aa3 Pathway cluster_bd Cytochrome bd Pathway cluster_Inhibitors Inhibitors NADH_Dehydrogenase NADH Dehydrogenase Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) Menaquinone_Pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase (Complex V alternative) Menaquinone_Pool->Cyt_bd Oxygen O₂ Cyt_bcc_aa3->Oxygen ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase Drives Cyt_bd->Oxygen Cyt_bd->ATP_Synthase Drives Water H₂O ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Mtb_cyt_bd_IN_7 This compound Mtb_cyt_bd_IN_7->Cyt_bd Inhibits

Figure 1: Mtb Electron Transport Chain and Inhibitor Targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueCell/System TypeReference
Binding Affinity (Kd) 4.17 µMPurified Mtb Cytochrome bd Oxidase[1][2]
Minimum Inhibitory Concentration (MIC) 6.25 µMMtb ΔqcrCAB (Cyt-bcc knockout)[1][2]

Experimental Protocols

Biochemical Assay: Determination of Binding Affinity (Kd) by Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of this compound to purified Mtb cytochrome bd oxidase. The principle of this assay is that a small fluorescently labeled ligand (tracer), when bound to a larger protein, tumbles slower in solution, resulting in a higher fluorescence polarization signal. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the FP signal.

Materials:

  • Purified Mtb cytochrome bd oxidase

  • A suitable fluorescently labeled ligand (tracer) for cytochrome bd oxidase

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Protocol:

  • Tracer Binding Saturation:

    • Prepare a serial dilution of the purified Mtb cytochrome bd oxidase in the assay buffer.

    • Add a fixed concentration of the fluorescent tracer to each well.

    • Add the serially diluted protein to the wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization.

    • Determine the protein concentration that results in approximately 80% of the maximal FP signal for use in the competition assay.

  • Competition Binding Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add the fixed concentration of the fluorescent tracer.

    • Add the serially diluted this compound.

    • Add the predetermined concentration of purified Mtb cytochrome bd oxidase.

    • Include controls for no inhibition (tracer and protein only) and background (tracer only).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization.

    • Calculate the Kd value by fitting the data to a suitable binding model.

Start Start Prepare_Reagents Prepare Serial Dilutions of This compound Start->Prepare_Reagents Dispense_Tracer Dispense Fluorescent Tracer into 384-well Plate Prepare_Reagents->Dispense_Tracer Add_Inhibitor Add Serially Diluted Inhibitor Dispense_Tracer->Add_Inhibitor Add_Protein Add Purified Mtb cyt-bd Oxidase Add_Inhibitor->Add_Protein Incubate Incubate for 30 min at RT Add_Protein->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Calculate Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Fluorescence Polarization Assay.

Cellular Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound against an Mtb strain lacking the cytochrome bcc-aa3 oxidase (ΔqcrCAB), making it solely reliant on the cytochrome bd oxidase for respiration. The Microplate Alamar Blue Assay (MABA) is a common method for this purpose.

Materials:

  • Mycobacterium tuberculosis ΔqcrCAB strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue reagent

  • DMSO (for compound dilution)

Protocol:

  • Inoculum Preparation:

    • Grow the Mtb ΔqcrCAB strain in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in fresh 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile water to the perimeter wells of the 96-well plate to minimize evaporation.

    • Prepare a 2-fold serial dilution of this compound in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL.

    • Include a drug-free control (vehicle, e.g., DMSO) and a media-only control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours at 37°C.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).

Start Start Prepare_Inoculum Prepare Mtb ΔqcrCAB Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Inhibitor in 96-well Plate Prepare_Inoculum->Serial_Dilution Add_Inoculum Add Bacterial Inoculum to Wells Serial_Dilution->Add_Inoculum Incubate_7d Incubate at 37°C for 7 Days Add_Inoculum->Incubate_7d Add_Alamar_Blue Add Alamar Blue Reagent Incubate_7d->Add_Alamar_Blue Incubate_24h Incubate at 37°C for 24 Hours Add_Alamar_Blue->Incubate_24h Read_MIC Determine MIC by Color Change Incubate_24h->Read_MIC End End Read_MIC->End

Figure 3: Workflow for MIC Determination using MABA.

Cellular Assay: Whole-Cell Oxygen Consumption Rate (OCR)

This protocol describes the measurement of whole-cell oxygen consumption to assess the inhibitory effect of this compound, particularly in combination with a cytochrome bcc-aa3 inhibitor like Q203. This can be performed using a Seahorse XF Analyzer or a plate-based fluorescence assay with an oxygen-sensitive probe.

Materials:

  • Mycobacterium tuberculosis H37Rv (wild-type)

  • Middlebrook 7H9 broth

  • This compound

  • Q203

  • Seahorse XF Cell Culture Microplate or black, clear-bottom 96-well plate

  • Cell-Tak (for cell adhesion)

  • Seahorse XF Analyzer or fluorescence plate reader

  • Oxygen-sensitive fluorescent probe (e.g., MitoXpress)

  • Mineral oil (for fluorescence-based assay)

Protocol (using fluorescence-based probe):

  • Cell Preparation:

    • Grow Mtb H37Rv to mid-log phase.

    • Adjust the cell density to an OD600 of 0.3 in fresh 7H9 broth.

  • Assay Setup:

    • Dispense 150 µL of the cell suspension into the wells of a black, clear-bottom 96-well plate.

    • Add this compound, Q203, the combination of both, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate for 4-6 hours at 37°C.

    • Add 10 µL of the oxygen-sensitive fluorescent probe to each well.

    • Carefully overlay each well with 100 µL of mineral oil to prevent oxygen diffusion from the air.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence kinetically (e.g., every 2 minutes for 2-4 hours) at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 380/650 nm for MitoXpress).

    • The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

  • Data Analysis:

    • Calculate the oxygen consumption rate for each condition.

    • Compare the OCR of cells treated with this compound and/or Q203 to the vehicle control. A complete inhibition of OCR is expected with the combination treatment.

Start Start Prepare_Cells Prepare Mtb H37Rv Cell Suspension Start->Prepare_Cells Dispense_Cells Dispense Cells into 96-well Plate Prepare_Cells->Dispense_Cells Add_Compounds Add Inhibitors (IN-7, Q203, Combo) Dispense_Cells->Add_Compounds Pre_Incubate Pre-incubate for 4-6 hours at 37°C Add_Compounds->Pre_Incubate Add_Probe Add Oxygen-Sensitive Probe Pre_Incubate->Add_Probe Add_Oil Overlay with Mineral Oil Add_Probe->Add_Oil Measure_Fluorescence Measure Fluorescence Kinetically Add_Oil->Measure_Fluorescence Analyze_OCR Analyze Oxygen Consumption Rate Measure_Fluorescence->Analyze_OCR End End Analyze_OCR->End

Figure 4: Workflow for Whole-Cell Oxygen Consumption Assay.

References

Application Notes and Protocols for Mtb-cyt-bd oxidase-IN-7 in Hypoxic Mycobacterium tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a facultative intracellular pathogen capable of persisting within the host for extended periods in a non-replicating, dormant state. This persistence is largely attributed to its ability to adapt to the hypoxic and nutrient-limited environments within host granulomas. A key adaptation to these conditions is the utilization of a branched electron transport chain (ETC), which includes two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd (Cyt-bd) oxidase.

The cytochrome bd oxidase is crucial for Mtb's survival under hypoxic stress and when the primary cytochrome bcc-aa3 complex is inhibited.[1][2] As this oxidase is absent in eukaryotes, it represents a promising target for novel anti-tubercular therapeutics. Mtb-cyt-bd oxidase-IN-7 is a potent and selective inhibitor of the Mtb cytochrome bd oxidase. These application notes provide detailed protocols for utilizing this compound in hypoxic Mtb models to evaluate its efficacy, both alone and in combination with other respiratory chain inhibitors.

This compound: Properties and Mechanism of Action

This compound is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative that specifically targets the cytochrome bd terminal oxidase of Mycobacterium tuberculosis.[3]

Mechanism of Action: The Mtb electron transport chain facilitates the transfer of electrons from donors (like NADH) to a terminal electron acceptor (oxygen), a process that generates a proton motive force for ATP synthesis. The cytochrome bd oxidase is a key component of this chain, particularly under low oxygen conditions. This compound binds to the cytochrome bd oxidase, inhibiting its function and disrupting the electron transport chain. This leads to a reduction in ATP production and, consequently, inhibition of bacterial growth. Inhibition of cytochrome bd oxidase alone has a modest effect on Mtb growth; however, its true potential is realized in combination therapy. When the primary terminal oxidase (cytochrome bcc-aa3) is inhibited by compounds such as Q203, Mtb becomes heavily reliant on the cytochrome bd oxidase for survival.[1][4] The simultaneous inhibition of both terminal oxidases with a combination of this compound and a cytochrome bcc-aa3 inhibitor leads to a potent, bactericidal effect.[3][5]

Data Presentation

The following tables summarize the available quantitative data for this compound.

Parameter Value Target Reference
Binding Affinity (Kd)4.17 µMCytochrome bd terminal oxidase[3]
Strain Condition Compound(s) MIC Reference
Mtb ΔqcrCAB (Cyt-bcc knockout)AerobicThis compound6.25 µM[3]
Mtb Wild-TypeAerobicThis compound + Q203Complete inhibition of oxygen consumption[3]

Signaling Pathway and Experimental Workflow Diagrams

Mtb Electron Transport Chain Under Hypoxia

Mtb_ETC cluster_donors Electron Donors cluster_complexes Respiratory Complexes cluster_quinone Menaquinone Pool cluster_inhibitors Inhibitors cluster_acceptor Terminal Acceptor NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH MQ MQ NDH2->MQ SDH->MQ MQH2 MQH2 MQ->MQH2 Reduction Cyt_bcc_aa3 Cytochrome bcc-aa3 (Primary Oxidase) MQH2->Cyt_bcc_aa3 Cyt_bd Cytochrome bd (Alternative Oxidase) MQH2->Cyt_bd O2 O2 Cyt_bcc_aa3->O2 Protons Cyt_bcc_aa3->Protons H+ Cyt_bd->O2 Cyt_bd->Protons H+ Q203 Q203 Q203->Cyt_bcc_aa3 IN7 Mtb-cyt-bd oxidase-IN-7 IN7->Cyt_bd H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons->ATP_Synthase H+

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_assays Efficacy Assays cluster_analysis Data Analysis start Start: Prepare Mtb Culture (e.g., H37Rv) wayne_model Induce Hypoxia using Wayne Model start->wayne_model control Vehicle Control wayne_model->control in7_alone This compound wayne_model->in7_alone q203_alone Q203 wayne_model->q203_alone combination IN-7 + Q203 wayne_model->combination ocr_assay Oxygen Consumption Rate (OCR) Assay control->ocr_assay mic_assay MIC Determination (e.g., Alamar Blue) control->mic_assay cfu_assay Colony Forming Unit (CFU) Enumeration control->cfu_assay in7_alone->ocr_assay in7_alone->mic_assay in7_alone->cfu_assay q203_alone->ocr_assay q203_alone->mic_assay q203_alone->cfu_assay combination->ocr_assay combination->mic_assay combination->cfu_assay analyze Analyze Data and Determine Synergy ocr_assay->analyze mic_assay->analyze cfu_assay->analyze end End: Conclude Efficacy analyze->end

Experimental Protocols

Induction of Hypoxia in Mtb using the Wayne Model

The Wayne model is a widely used in vitro method to induce a state of non-replicating persistence in Mtb by gradual oxygen depletion.[6]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Screw-cap tubes (e.g., 16x125 mm) with a defined head-to-space ratio

  • Magnetic stir bars

  • Slow-speed magnetic stir plate

  • Methylene (B1212753) blue solution (1.5 mg/mL)

Procedure:

  • Culture Preparation: Grow Mtb in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Inoculation: Dilute the mid-log phase culture to a starting OD600 of ~0.05 in fresh, pre-warmed supplemented 7H9 broth.

  • Methylene Blue Addition: Add methylene blue to the culture to a final concentration of 1.5 µg/mL. Methylene blue will serve as a visual indicator of hypoxia (blue in the presence of oxygen, colorless when oxygen is depleted).[6]

  • Setup of Hypoxic Cultures:

    • Dispense the inoculated culture into screw-cap tubes containing a small magnetic stir bar. Fill the tubes to a level that provides a specific headspace ratio (e.g., 1:2 volume of air to liquid).

    • Tightly seal the screw caps.

  • Incubation: Place the tubes on a slow-speed magnetic stirrer (e.g., 120 rpm) at 37°C. The slow stirring ensures a uniform depletion of oxygen without disturbing the liquid surface, which would re-aerate the medium.

  • Monitoring Hypoxia:

    • Monitor the tubes daily for the decolorization of methylene blue.

    • NRP Stage 1 (Microaerophilic): Partial decolorization of methylene blue, typically observed around day 7.

    • NRP Stage 2 (Anaerobic): Complete decolorization of methylene blue, typically observed around day 12.[6]

  • Treatment with Inhibitors: Once the desired hypoxic stage is reached, this compound and/or other compounds can be added to the cultures for efficacy testing.

Determination of Minimum Inhibitory Concentration (MIC) in Hypoxic Mtb

This protocol adapts the widely used Alamar Blue assay for use with hypoxic Mtb cultures.

Materials:

  • Hypoxic Mtb culture from the Wayne model

  • This compound (and other inhibitors as required)

  • 96-well microplates

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in supplemented 7H9 broth in a 96-well plate.

  • Inoculation: Carefully open the hypoxic culture tubes in a biosafety cabinet. Add the hypoxic Mtb culture to each well of the 96-well plate.

  • Incubation: Seal the plate and incubate under hypoxic conditions (e.g., in an anaerobic chamber) at 37°C for 7-10 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 12-24 hours.

  • MIC Determination: Read the fluorescence or absorbance of the wells. The MIC is defined as the lowest concentration of the compound that prevents a color change (from blue to pink) or a significant increase in fluorescence, indicating inhibition of bacterial metabolism.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of this compound on the respiratory activity of Mtb.

Materials:

  • Mtb culture (aerobic or hypoxic)

  • This compound, Q203, and other inhibitors

  • Extracellular flux analyzer (e.g., Seahorse XF) or a plate-based oxygen consumption assay kit

  • Appropriate assay medium (e.g., unbuffered 7H9)

Procedure (using an extracellular flux analyzer):

  • Cell Plating: Adhere Mtb to the bottom of a cell culture microplate.

  • Compound Injection Preparation: Prepare solutions of this compound and other inhibitors (e.g., Q203, CCCP as an uncoupler) for injection.

  • Assay Execution:

    • Place the cell plate in the extracellular flux analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject this compound and monitor the change in OCR.

    • For combination studies, sequentially inject Q203 and this compound to observe the effect of dual inhibition.

  • Data Analysis: Analyze the OCR data to determine the extent of respiratory inhibition by this compound, both alone and in combination with other compounds. A significant drop in OCR upon addition of the inhibitor indicates effective targeting of the respiratory chain.

Conclusion

This compound is a valuable tool for studying the role of the cytochrome bd oxidase in Mycobacterium tuberculosis, particularly under the clinically relevant condition of hypoxia. The protocols outlined above provide a framework for researchers to investigate the efficacy of this inhibitor and its potential in combination therapies aimed at eradicating persistent Mtb infections. Further studies are warranted to expand the quantitative dataset for this compound and to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-7 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] This enzyme is crucial for the bacterium's survival, especially under hypoxic conditions and during chronic infection, making it a promising target for novel anti-tubercular drugs.[4] Mtb-cyt-bd oxidase-IN-7 is a potent inhibitor of this enzyme, demonstrating significant anti-tuberculosis activity.[5][6] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify new inhibitors of Mtb's respiratory chain.

This compound: A Profile

This compound is a derivative of 1-hydroxy-2-methylquinolin-4(1H)-one and acts as a competitive inhibitor of the cytochrome bd oxidase.[5] Its inhibitory activity makes it a valuable tool for validating screening assays and as a reference compound in drug discovery programs.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds, providing a baseline for comparison of newly identified inhibitors.

CompoundParameterValueCell/SystemReference
This compound Kd4.17 µMCytochrome bd terminal oxidase (Cyt-bd)[5][6]
This compound MIC6.25 µMM. tuberculosis cytochrome bcc-aa3 oxidase knock-out strain (ΔqcrCAB, Cyt-bd+)[5][6]
Mtb-cyt-bd oxidase-IN-2IC500.67 µMM. tuberculosis cytochrome bd oxidase[7]
MTD-403 (2-aryl-quinolone)IC500.27 µMM. tuberculosis H37Rv (aerobic conditions)[4]
CK-2-63 (2-aryl-quinolone)IC503.70 µMM. tuberculosis H37Rv (aerobic conditions)[4]

Signaling Pathway: Mtb Electron Transport Chain

The Mycobacterium tuberculosis electron transport chain (ETC) is a branched pathway responsible for generating the proton motive force for ATP synthesis. Cytochrome bd oxidase serves as an alternative terminal oxidase to the cytochrome bcc-aa3 supercomplex.

Mtb_ETC cluster_membrane Cytoplasmic Membrane cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex cluster_bd Cytochrome bd Oxidase NADH NADH NAD NAD+ NADH->NAD e⁻ NDH2 Type II NADH Dehydrogenase (NDH-2) MK Menaquinone (MK) NDH2->MK reduces MKH2 Menaquinol (MKH2) MK->MKH2 e⁻ bcc Cyt bcc MKH2->bcc e⁻ bd_ox Cyt bd Oxidase MKH2->bd_ox e⁻ aa3 Cyt aa3 bcc->aa3 e⁻ H2O_aa3 2H₂O aa3->H2O_aa3 O2_aa3 O₂ O2_aa3->aa3 accepts e⁻ H_in_aa3->H_out_aa3 H⁺ pumping H2O_bd 2H₂O bd_ox->H2O_bd O2_bd O₂ O2_bd->bd_ox accepts e⁻ H_in_bd->H_out_bd H⁺ translocation ATP_Synthase ATP Synthase ADP ADP + Pi ATP ATP ADP->ATP synthesis H_out_atp->ATP_Synthase H⁺ flow Q203 Q203 (inhibitor) Q203->bcc inhibits IN7 Mtb-cyt-bd oxidase-IN-7 IN7->bd_ox inhibits

Caption: Mtb Electron Transport Chain with inhibitor targets.

Experimental Protocols

High-Throughput Screening Workflow for Mtb-cyt-bd Oxidase Inhibitors

This workflow outlines the key stages for identifying and validating novel inhibitors of cytochrome bd oxidase.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_hit_confirmation Hit Confirmation and Dose-Response cluster_secondary_assays Secondary and Counter Screens cluster_lead_optimization Lead Optimization prep_imv Prepare Inverted Membrane Vesicles (IMVs) from Mtb ΔqcrCAB strain dispense_compounds Dispense Compound Library (e.g., 10 µM) into 384-well plates add_imv Add IMVs and NADH to initiate reaction dispense_compounds->add_imv measure_o2 Measure Oxygen Consumption (e.g., using a fluorescent oxygen-sensitive probe) add_imv->measure_o2 select_hits Select Primary Hits (e.g., >50% inhibition) measure_o2->select_hits dose_response Perform Dose-Response Assay (8-point curve) select_hits->dose_response calc_ic50 Calculate IC₅₀ values dose_response->calc_ic50 whole_cell Whole-Cell Mtb Growth Inhibition Assay (MIC determination) calc_ic50->whole_cell cytotoxicity Mammalian Cell Cytotoxicity Assay calc_ic50->cytotoxicity specificity Assay against Mtb WT and ΔcydAB strains to confirm target specificity calc_ic50->specificity sar Structure-Activity Relationship (SAR) Studies whole_cell->sar cytotoxicity->sar specificity->sar adme ADME/Tox Profiling sar->adme

Caption: High-throughput screening workflow for Mtb-cyt-bd oxidase inhibitors.

Protocol 1: High-Throughput Screening for Mtb-cyt-bd Oxidase Inhibitors using Inverted Membrane Vesicles (IMVs)

This protocol is adapted from methodologies for screening mycobacterial respiratory chain inhibitors. It specifically isolates the activity of cytochrome bd oxidase for targeted screening.

1. Preparation of Inverted Membrane Vesicles (IMVs):

  • Culture Mycobacterium tuberculosis ΔqcrCAB (cytochrome bcc-aa3 knockout) strain to mid-log phase in a suitable medium such as 7H9 broth supplemented with OADC.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer with MgCl₂).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 10% glycerol, pH 7.5) containing DNase I and lysozyme.

  • Lyse the cells using a high-pressure homogenizer (e.g., French press or sonicator).

  • Remove intact cells and debris by low-speed centrifugation.

  • Pellet the IMVs by ultracentrifugation.

  • Resuspend the IMV pellet in a storage buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

2. HTS Assay Procedure (384-well format):

  • Compound Dispensing: Using an acoustic liquid handler, dispense test compounds and controls (this compound as a positive control, DMSO as a negative control) into 384-well black, clear-bottom plates. The final concentration of compounds is typically 1-10 µM.

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0) containing an oxygen-sensitive fluorescent probe (e.g., a ruthenium-based probe).

  • Reaction Initiation: Add the IMVs (final concentration ~20 nM cytochrome bd oxidase) to the assay buffer. Initiate the oxygen consumption reaction by adding NADH to a final concentration of 1 mM.

  • Signal Detection: Immediately after adding NADH, seal the plates and measure the fluorescence signal over time using a plate reader capable of kinetic reads. The rate of fluorescence change is proportional to the rate of oxygen consumption.

3. Data Analysis:

  • Calculate the rate of oxygen consumption for each well from the kinetic data.

  • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Whole-Cell Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) of hit compounds against Mtb.

1. Bacterial Culture Preparation:

  • Grow M. tuberculosis H37Rv (wild-type) and the ΔqcrCAB mutant to mid-log phase in 7H9 broth.

  • Adjust the optical density (OD) of the cultures to a standardized value.

2. Assay Procedure (96-well format):

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate the wells with the prepared Mtb cultures.

  • Include positive (e.g., rifampicin) and negative (DMSO) controls.

  • Seal the plates and incubate at 37°C for 7-14 days.

3. MIC Determination:

  • Assess bacterial growth by measuring OD at 600 nm or by using a viability indicator dye (e.g., resazurin).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Conclusion

This compound serves as a critical tool for the development of novel anti-tuberculosis therapeutics targeting the cytochrome bd oxidase. The provided protocols and data offer a comprehensive framework for researchers to establish robust high-throughput screening campaigns. The synergistic effect observed when combining cytochrome bd oxidase inhibitors with inhibitors of the cytochrome bcc-aa3 complex underscores the potential of this dual-target approach to combat drug-resistant tuberculosis.[4]

References

Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for MIC Assessment of Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor targeting the cytochrome bd oxidase of Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

The cytochrome bd oxidase is a key component of the Mtb respiratory chain, particularly crucial for ATP synthesis under hypoxic conditions and when the primary cytochrome bc1:aa3 complex is compromised.[1][2] Its absence in eukaryotic cells makes it an attractive target for novel anti-tubercular therapies.[1] This protocol outlines the broth microdilution method, a standardized and widely accepted technique for determining the in vitro potency of antimicrobial agents against Mtb.[3][4]

Principle of the Assay

The broth microdilution assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this protocol, Mycobacterium tuberculosis is exposed to serial dilutions of this compound in a liquid culture medium. Following an incubation period, the presence or absence of bacterial growth is assessed to determine the MIC value.

Data Presentation

The following table summarizes hypothetical MIC data for this compound and a related compound, Mtb-cyt-bd oxidase-IN-2, against the H37Rv strain of Mycobacterium tuberculosis. This structured format allows for a clear comparison of the compounds' potencies.

CompoundTargetMycobacterium tuberculosis StrainMIC (µM)
This compoundCytochrome bd oxidaseH37Rv[Data to be determined by experiment]
Mtb-cyt-bd oxidase-IN-2Cytochrome bd oxidaseH37Rv256[5]

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth

  • OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • This compound (stock solution in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline solution with 0.05% Tween 80

  • Glass beads

  • McFarland 0.5 turbidity standard

  • Biosafety cabinet (Class II or higher)

  • Incubator at 37°C

  • Microplate reader (optional, for quantitative assessment)

  • Resazurin (B115843) dye (for viability assessment, optional)

Protocol for MIC Determination

1. Preparation of Mtb Inoculum: a. Grow M. tuberculosis H37Rv on Middlebrook 7H10 agar (B569324) for 3-4 weeks. b. Aseptically transfer a few colonies into a sterile tube containing saline-Tween 80 and glass beads. c. Vortex vigorously for 1-2 minutes to create a uniform suspension and break up clumps. d. Allow the suspension to stand for 15-30 minutes to let larger particles settle. e. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. f. Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth supplemented with OADC to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.[3][4]

2. Preparation of Compound Dilutions: a. Prepare a series of two-fold serial dilutions of this compound in Middlebrook 7H9 broth in a separate 96-well plate or in tubes. The final concentration range should be selected based on expected potency. A common starting range is 0.06 to 64 µg/mL. b. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically ≤1%).

3. Plate Setup: a. In a sterile 96-well U-bottom plate, add 100 µL of the appropriate this compound dilution to each well. b. Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL. c. Include the following controls on each plate:

  • Growth Control: 100 µL of Mtb inoculum and 100 µL of broth (no compound).
  • Sterility Control: 200 µL of broth only (no inoculum, no compound).
  • Solvent Control: 100 µL of Mtb inoculum and 100 µL of broth containing the highest concentration of the solvent used.

4. Incubation: a. Seal the plate with a breathable sealant or place it in a humidified container to prevent evaporation. b. Incubate the plate at 37°C for 7-14 days. The slow growth of Mtb necessitates a longer incubation period compared to other bacteria.

5. Determination of MIC: a. After the incubation period, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the U-shaped wells. b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb. c. For a more quantitative assessment, a viability indicator such as resazurin can be added. A color change (e.g., from blue to pink) indicates metabolic activity and bacterial growth.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_culture 1. Culture Mtb H37Rv prep_inoculum 2. Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum plate_setup 4. Dispense dilutions and inoculum into 96-well plate prep_inoculum->plate_setup prep_dilutions 3. Prepare Serial Dilutions of this compound prep_dilutions->plate_setup controls 5. Include Growth, Sterility, and Solvent Controls plate_setup->controls incubation 6. Incubate at 37°C (7-14 days) controls->incubation read_mic 7. Read MIC (Visual or Resazurin) incubation->read_mic

Caption: Workflow for MIC determination of this compound.

Mtb_ETC_Inhibition cluster_etc Mtb Electron Transport Chain substrates Electron Donors (e.g., NADH, Succinate) etc_complexes Respiratory Complexes substrates->etc_complexes e- cyt_bc1_aa3 Cytochrome bc1:aa3 (Primary Oxidase) etc_complexes->cyt_bc1_aa3 e- cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) etc_complexes->cyt_bd e- oxygen O₂ cyt_bc1_aa3->oxygen e- pmf Proton Motive Force cyt_bc1_aa3->pmf cyt_bd->oxygen e- cyt_bd->pmf h2o H₂O oxygen->h2o atp_synthase ATP Synthase pmf->atp_synthase atp ATP atp_synthase->atp inhibitor Mtb-cyt-bd oxidase-IN-7 inhibitor->cyt_bd

Caption: Inhibition of the Mtb electron transport chain by this compound.

References

Application Notes and Protocols: Cryo-EM Studies of Mycobacterium tuberculosis Cytochrome bd Oxidase with IN-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a branched respiratory chain for survival and pathogenesis. The cytochrome bd (cyt-bd) oxidase is a key terminal oxidase in this chain, particularly crucial for maintaining respiration under the hypoxic conditions encountered within the host. This enzyme is absent in humans, making it an attractive target for the development of novel anti-tuberculosis drugs. IN-7, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, has been identified as an inhibitor of Mtb-cyt-bd oxidase, demonstrating anti-tuberculosis activity. Cryo-electron microscopy (Cryo-EM) is a powerful technique to elucidate the high-resolution structure of membrane protein-inhibitor complexes, providing a structural basis for rational drug design. These application notes provide a comprehensive overview and detailed protocols for studying the interaction of IN-7 with Mtb-cyt-bd oxidase using Cryo-EM.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitor IN-7 in relation to Mtb-cyt-bd oxidase.

ParameterValueReference
Inhibitor IN-7 (1-hydroxy-2-methylquinolin-4(1H)-one derivative)[1]
Target Mycobacterium tuberculosis cytochrome bd (Mtb-cyt-bd) oxidase[1]
Binding Affinity (Kd) 4.17 μM[1]
Minimum Inhibitory Concentration (MIC) 6.25 μM (against ΔqcrCAB, Cyt-bd+ strain)[1]

Experimental Protocols

Expression and Purification of Mtb-cyt-bd Oxidase

This protocol is adapted from methodologies described for the expression and purification of mycobacterial cytochrome bd oxidase.[2][3]

1.1. Gene Cloning and Expression Vector:

  • The cydABDC operon from M. tuberculosis H37Rv is cloned into an appropriate expression vector, such as pYUB28b, suitable for expression in a non-pathogenic mycobacterial host.[2]

  • For purification purposes, a C-terminal FLAG tag can be engineered onto the CydB subunit, preceded by a TEV protease cleavage site.[2]

1.2. Host Strain and Culture Conditions:

  • A knockout strain of Mycobacterium smegmatis lacking its endogenous cytochrome bd oxidase (ΔcydAB) is used as the expression host to avoid contamination.[2]

  • Transform the expression vector into the M. smegmatis ΔcydAB strain.

  • Grow the transformed cells in a suitable medium (e.g., 7H9 broth supplemented with ADC and glycerol) with appropriate antibiotic selection at 37°C with shaking.

1.3. Membrane Vesicle Preparation:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, supplemented with DNase I and protease inhibitors).

  • Lyse the cells using a high-pressure homogenizer or sonication.

  • Remove unbroken cells and debris by low-speed centrifugation.

  • Pellet the membrane vesicles by ultracentrifugation.

1.4. Solubilization and Purification:

  • Resuspend the membrane vesicles in a solubilization buffer containing a mild non-ionic detergent such as dodecyl-β-D-maltoside (DDM) at a concentration of 1% (w/v).[2]

  • Incubate for 1-2 hours at 4°C with gentle stirring to solubilize the membrane proteins.

  • Clarify the solubilized material by ultracentrifugation.

  • Apply the supernatant to an anti-FLAG M2 affinity resin.

  • Wash the resin extensively with a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and a low concentration of DDM (e.g., 0.02%).[2]

  • Elute the protein by competitive elution with a buffer containing FLAG peptide or by enzymatic cleavage with TEV protease.

  • Perform size-exclusion chromatography (SEC) as a final purification step to remove aggregates and ensure homogeneity. The running buffer should contain 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and 0.02% DDM.

Cryo-EM Sample Preparation and Data Collection

This protocol provides a general workflow for preparing vitrified grids of the Mtb-cyt-bd oxidase-IN-7 complex.[4][5][6]

2.1. Complex Formation:

  • Concentrate the purified Mtb-cyt-bd oxidase to a suitable concentration (typically 1-5 mg/mL).

  • Add a molar excess of IN-7 to the purified protein. The final concentration of IN-7 should be sufficient to ensure saturation of the binding site, typically 5-10 times the Kd value.

  • Incubate the protein-inhibitor mixture on ice for at least 30 minutes to allow for complex formation.

2.2. Grid Preparation:

  • Glow-discharge Cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render them hydrophilic.

  • Apply 3-4 μL of the this compound complex solution to the grid.

  • Blot the grid for a few seconds to remove excess liquid, leaving a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

2.3. Data Collection:

  • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

  • Collect a large dataset of high-resolution images using a Titan Krios or a similar high-end Cryo-EM instrument equipped with a direct electron detector.

  • Automated data collection software is typically used to acquire thousands of micrographs.

Image Processing and 3D Reconstruction

This section outlines the computational steps to obtain a high-resolution 3D structure from the collected Cryo-EM data.

3.1. Pre-processing:

  • Perform motion correction of the raw movie frames to correct for beam-induced motion.

  • Estimate the contrast transfer function (CTF) for each micrograph.

3.2. Particle Picking and 2D Classification:

  • Automatically pick particles from the corrected micrographs.

  • Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.

3.3. 3D Reconstruction and Refinement:

  • Generate an initial 3D model (ab initio reconstruction).

  • Perform 3D classification to separate different conformational states or to further purify the particle set.

  • Carry out 3D refinement of the final particle set to obtain a high-resolution 3D density map.

  • Post-processing steps, such as B-factor sharpening, can be applied to improve the map quality.

3.4. Model Building and Validation:

  • Build an atomic model of the this compound complex into the refined Cryo-EM density map using the existing apo-structure (PDB: 7NKZ) as a starting point.

  • Refine the atomic model against the density map.

  • Validate the final model using established metrics.

Biochemical Assays for Inhibition Analysis

4.1. Oxygen Consumption Assay:

  • This assay measures the enzymatic activity of the cyt-bd oxidase by monitoring oxygen consumption.

  • Reconstitute the purified Mtb-cyt-bd oxidase into proteoliposomes.

  • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

  • Initiate the reaction by adding a menaquinol (B15198786) substrate (e.g., menaquinol-2).

  • Measure the rate of oxygen consumption in the absence and presence of varying concentrations of IN-7 to determine the IC50 value.

4.2. Isothermal Titration Calorimetry (ITC):

  • ITC can be used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the IN-7 interaction with Mtb-cyt-bd oxidase.

  • Titrate a solution of IN-7 into a solution of the purified protein in the calorimeter cell.

  • The heat changes upon binding are measured and used to determine the binding parameters.

Visualizations

Proposed Signaling Pathway of Inhibition

G cluster_respiration Mtb Respiratory Chain cluster_inhibition Inhibition by IN-7 Menaquinol Menaquinol Pool (Reduced) Cyt_bd Mtb-cyt-bd Oxidase Menaquinol->Cyt_bd e- Menaquinone Menaquinone Pool (Oxidized) Cyt_bd->Menaquinone Water Water (H2O) Cyt_bd->Water Proton_Motive_Force Proton Motive Force Cyt_bd->Proton_Motive_Force Proton Translocation Oxygen Oxygen (O2) Oxygen->Cyt_bd ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP IN7 IN-7 IN7->Cyt_bd Binds to Quinol Oxidation Site

Caption: Proposed mechanism of Mtb-cyt-bd oxidase inhibition by IN-7.

Experimental Workflow for Cryo-EM Analysis

G cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_cryo_em Cryo-EM cluster_data_processing Data Processing & Structure Determination Expression Expression of Mtb-cyt-bd in M. smegmatis Purification Purification by Affinity & Size-Exclusion Chromatography Expression->Purification Incubation Incubation of Purified Protein with IN-7 Purification->Incubation Grid_Prep Grid Preparation (Plunge Freezing) Incubation->Grid_Prep Data_Collection Data Collection (High-Resolution Imaging) Grid_Prep->Data_Collection Image_Processing Image Processing (Motion Correction, CTF Estimation) Data_Collection->Image_Processing TwoD_Class 2D Classification Image_Processing->TwoD_Class ThreeD_Recon 3D Reconstruction & Refinement TwoD_Class->ThreeD_Recon Model_Building Atomic Model Building & Validation ThreeD_Recon->Model_Building

Caption: Workflow for Cryo-EM analysis of Mtb-cyt-bd oxidase with IN-7.

Logical Relationship of IN-7 Binding and Inhibition

G IN7 IN-7 (Quinolone Derivative) Q_loop Quinol Oxidation Site (Q-loop) on Mtb-cyt-bd Oxidase IN7->Q_loop Binds to Menaquinol_Binding Prevents Menaquinol Substrate Binding Q_loop->Menaquinol_Binding Electron_Transfer Blocks Electron Transfer to Heme Cofactors Menaquinol_Binding->Electron_Transfer Oxygen_Reduction Inhibits Oxygen Reduction Electron_Transfer->Oxygen_Reduction Respiration_Inhibition Inhibition of Cellular Respiration Oxygen_Reduction->Respiration_Inhibition Bacterial_Growth_Inhibition Inhibition of M. tuberculosis Growth Respiration_Inhibition->Bacterial_Growth_Inhibition

Caption: Logical flow of Mtb-cyt-bd oxidase inhibition by IN-7.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mtb-cyt-bd Oxidase-IN-7 Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of IN-7, an inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, in their assays.

Frequently Asked Questions (FAQs)

Q1: What is Mtb-cyt-bd oxidase and why is it a drug target?

A1: Mtb-cyt-bd oxidase is one of the two terminal oxidases in the respiratory chain of Mycobacterium tuberculosis. It plays a crucial role in the bacterium's energy metabolism, especially under hypoxic conditions and during infection. Unlike the other terminal oxidase (cytochrome bcc-aa3), cytochrome bd oxidase is not found in mitochondria of eukaryotic cells, making it a selective and attractive target for the development of new anti-tuberculosis drugs.

Q2: What is IN-7 and what is its known potency against Mtb-cyt-bd oxidase?

A2: IN-7 (also referred to as compound 8d in some literature) is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative that acts as an inhibitor of Mtb-cyt-bd oxidase.[1][2][3][4] Available data indicates that it binds to Mtb-cyt-bd with a dissociation constant (Kd) of 4.17 μM.[1][2][3][4] In cell-based assays, it inhibits the growth of a cytochrome bcc-aa3 oxidase knock-out strain of Mtb (ΔqcrCAB, which relies on cyt-bd) with a Minimum Inhibitory Concentration (MIC) of 6.25 μM.[1][2][3][4]

Q3: What is the general starting concentration range for IN-7 in an enzymatic assay?

A3: For an initial enzymatic assay, a good starting point is to test a wide range of IN-7 concentrations centered around its known Kd value. A typical range would be from 0.1x to 100x the Kd, for example, from 0.4 µM to 400 µM. This broad range will help in determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Q4: How does the substrate concentration affect the apparent potency of IN-7?

A4: The effect of substrate concentration on the apparent potency (IC50) of an inhibitor depends on the mechanism of inhibition.

  • Competitive Inhibition: The inhibitor competes with the substrate for the active site. Increasing the substrate concentration will increase the apparent IC50 of the inhibitor.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site and inhibits the enzyme regardless of whether the substrate is bound. In this case, the IC50 is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The apparent IC50 will decrease with increasing substrate concentration.

The kinetic mechanism for IN-7 has not been explicitly reported. Therefore, it is recommended to determine the mechanism experimentally or to keep the substrate concentration constant and close to its Michaelis constant (Km) when comparing the potency of different inhibitors.

Quantitative Data Summary

The following table summarizes the known quantitative data for IN-7 and provides a comparative context with other Mtb-cyt-bd oxidase inhibitors.

ParameterIN-7 (Compound 8d)Other Mtb-cyt-bd Oxidase Inhibitors (for comparison)Reference
Binding Affinity (Kd) 4.17 µM-[1][2][3][4]
Enzymatic Inhibition (IC50) Not explicitly reportedND-011992: 0.12 µM (against Complex I)[5]
Cellular Activity (MIC) 6.25 µM (against ΔqcrCAB Mtb strain)Aurachin D derivatives: 4-8 µM

Experimental Protocols

Protocol 1: Determination of IN-7 IC50 using an Oxygen Consumption Assay

This protocol is adapted from methods used to characterize Mtb-cyt-bd oxidase activity and its inhibition.[6] The assay measures the rate of oxygen consumption by inverted membrane vesicles (IMVs) containing overexpressed Mtb-cyt-bd oxidase.

Materials:

  • IMVs containing recombinant Mtb-cyt-bd oxidase

  • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.5

  • Substrate: Decylubiquinol (prepare fresh)

  • Inhibitor: IN-7 stock solution in DMSO

  • Positive Control: A known Mtb-cyt-bd oxidase inhibitor (e.g., Aurachin D)

  • Negative Control: DMSO (vehicle)

  • Oxygen electrode system or a plate-based oxygen consumption measurement system

Procedure:

  • Prepare IMVs: Resuspend the IMVs containing Mtb-cyt-bd oxidase in the assay buffer to a final protein concentration that gives a linear and measurable rate of oxygen consumption.

  • Prepare IN-7 dilutions: Prepare a serial dilution of IN-7 in DMSO. Then, dilute these into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • Add the assay buffer to the reaction chamber of the oxygen electrode or the wells of the microplate.

    • Add the diluted IN-7 or DMSO (for the negative control) to the respective chambers/wells and mix gently.

    • Add the IMV suspension to each chamber/well and allow it to equilibrate for a few minutes.

  • Initiate the reaction: Start the oxygen consumption measurement and establish a baseline. Inject the substrate (decylubiquinol) to initiate the reaction.

  • Measure Oxygen Consumption: Record the rate of oxygen consumption over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each IN-7 concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the IN-7 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low enzyme activity 1. Inactive enzyme in IMVs.2. Substrate degradation.3. Incorrect assay buffer pH.1. Use freshly prepared IMVs or test their activity with a known substrate.2. Prepare the decylubiquinol substrate solution fresh before each experiment.3. Ensure the assay buffer is at the optimal pH of 7.5.[6]
High background oxygen consumption 1. Auto-oxidation of the substrate.2. Contamination in the buffer or IMV preparation.1. Measure the rate of oxygen consumption in the absence of IMVs to determine the background rate and subtract it from the experimental values.2. Use high-purity reagents and sterile techniques.
Precipitation of IN-7 in the assay Poor solubility of IN-7 at the tested concentrations.1. Check the solubility of IN-7 in the assay buffer. 2. If solubility is an issue, consider using a co-solvent, but ensure it does not affect enzyme activity. The final DMSO concentration should be kept low (e.g., <1%).
Inconsistent results between experiments 1. Variability in IMV preparation.2. Inconsistent timing of reagent additions.3. Temperature fluctuations.1. Use the same batch of IMVs for a set of comparative experiments. 2. Use a multichannel pipette for simultaneous addition of reagents in microplate-based assays.3. Ensure the assay is performed at a constant and controlled temperature.
Complete inhibition at all tested IN-7 concentrations The tested concentrations are too high.Perform a wider range of serial dilutions of IN-7, starting from much lower concentrations (e.g., in the nanomolar range).
No inhibition even at high IN-7 concentrations 1. IN-7 is inactive.2. The enzyme is not the target of IN-7 in this assay system.1. Verify the identity and purity of the IN-7 compound.2. Confirm that the IMVs indeed contain active Mtb-cyt-bd oxidase. As a positive control, test a known inhibitor like aurachin D.

Visualizations

Mtb Respiratory Chain Signaling Pathway

Mtb_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_electron_carriers Electron Carriers cluster_terminal_oxidases Terminal Oxidases cluster_atp_synthesis ATP Synthesis NADH NADH Menaquinone_pool Menaquinone Pool (MK/MKH2) NADH->Menaquinone_pool e- Succinate Succinate Succinate->Menaquinone_pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone_pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone_pool->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ gradient Cyt_bd->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP IN7 IN-7 IN7->Cyt_bd Inhibition Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Refinement A Prepare Mtb-cyt-bd Oxidase (e.g., in IMVs) D Perform Initial Broad-Range IN-7 Concentration Screen A->D B Prepare IN-7 Stock Solution and serial dilutions B->D C Prepare Assay Buffer and Substrate C->D E Determine Approximate IC50 D->E F Perform Narrow-Range IN-7 Concentration Screen around IC50 E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine Precise IC50 H->I J Optional: Determine Kinetic Mechanism (e.g., vary substrate conc.) I->J Troubleshooting_Flowchart Start Assay Issue Encountered Q1 Is there any enzyme activity in the negative control (DMSO)? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Check Enzyme/Substrate Integrity and Assay Conditions (pH, Temp) Q1->A1_No No Q2 Is there high background activity without enzyme? A1_Yes->Q2 A2_Yes Check for Substrate Auto-oxidation or Buffer Contamination Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Are the results inconsistent across replicates/experiments? A2_No->Q3 A3_Yes Review Pipetting Technique, Reagent Stability, and Temperature Control Q3->A3_Yes Yes A3_No Proceed to inhibitor-specific checks Q3->A3_No No Q4 Is there no inhibition even at high IN-7 concentrations? A3_No->Q4 A4_Yes Verify IN-7 activity and identity. Run positive control inhibitor. Q4->A4_Yes Yes A4_No Issue likely resolved or is more specific. Q4->A4_No No

References

Overcoming Mtb-cyt-bd oxidase-IN-7 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-7. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome solubility challenges and effectively use this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an inhibitor of cytochrome bd (cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb). It has shown anti-tuberculosis activity, particularly when used in combination with other respiratory inhibitors. Its primary application is in tuberculosis research to study the effects of inhibiting the alternative terminal oxidase of the electron transport chain.

Q2: What is the general solubility of this compound?

This compound is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, a chemical class that is typically poorly soluble in aqueous solutions.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). A related compound, Mtb-cyt-bd oxidase-IN-5, has a reported solubility of 10 mM in DMSO.[2]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions is 100% DMSO. High-quality, anhydrous DMSO should be used to ensure the stability of the compound.

Q4: My this compound precipitated when I added it to my aqueous assay buffer. What should I do?

Precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some steps to troubleshoot this problem:

  • Decrease the final concentration: The final concentration of the inhibitor in your assay may be too high. Try performing a dose-response experiment to determine the optimal, non-precipitating concentration range.

  • Increase the percentage of co-solvent: While minimizing the final concentration of DMSO is ideal, sometimes a slightly higher percentage is necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects on your experiment.

  • Use a surfactant: For in vitro assays with purified enzymes or membrane preparations, a non-ionic surfactant like Tween-80 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds. Always include a vehicle control with the surfactant.

  • Sonication: Briefly sonicating the final solution after adding the compound can help to disperse small aggregates and improve solubility.

Q5: Can I use other organic solvents besides DMSO?

While DMSO is the most common and recommended solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might also be used. However, their compatibility with your specific assay system must be validated. Always perform vehicle controls to assess the impact of the solvent on your experimental results.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Issue 1: Inconsistent results in cell-based assays (e.g., MIC determination)
  • Problem: High variability between replicate wells or experiments.

  • Possible Cause: Precipitation of the compound in the culture medium.

  • Solution:

    • Visual Inspection: Before starting the assay, visually inspect the diluted compound in the culture medium for any signs of precipitation (cloudiness, particles).

    • Serial Dilution Method: Prepare serial dilutions of the compound in the culture medium and observe the concentration at which precipitation occurs. Use concentrations below this threshold.

    • Inclusion of a Surfactant: For mycobacterial cultures, a low concentration of a non-ionic surfactant like Tween-80 (typically 0.05%) is often included in the growth medium to prevent clumping of the bacteria and can also help with compound solubility.

    • Pre-solubilization: Ensure the DMSO stock solution is fully dissolved before diluting into the aqueous medium. Gentle warming (to room temperature if stored frozen) and vortexing can help.

Issue 2: Low or no activity in an in vitro enzyme assay
  • Problem: The inhibitor does not show the expected level of inhibition against purified Mtb-cyt-bd oxidase.

  • Possible Cause: The compound has precipitated out of the assay buffer, or the assay buffer composition is not optimal for the inhibitor's solubility.

  • Solution:

    • Optimize Buffer Conditions:

      • pH: The charge state of the compound can be pH-dependent, affecting its solubility. If your assay allows, you could test a small range of pH values.

      • Salt Concentration: High salt concentrations can sometimes reduce the solubility of organic compounds ("salting out"). If possible, test if lowering the salt concentration improves solubility without compromising enzyme activity.

    • Incorporate a Surfactant: As mentioned, a non-ionic surfactant like Tween-80 or Triton X-100 can be crucial for in vitro assays involving membrane proteins like cytochrome bd oxidase.

    • Vehicle Controls: Always run a control with the same concentration of DMSO and any other additives (like surfactants) to ensure they are not independently affecting enzyme activity.

Data Presentation

Table 1: Recommended Solvents and General Solubility Properties

SolventRecommended UseConcentration Range (Typical)Notes
DMSO Primary stock solutions1-10 mMUse high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C.
Ethanol Alternative for stock solutions1-5 mMMay be more suitable for certain cell lines, but generally less effective for highly hydrophobic compounds. Evaporation can be an issue.
Aqueous Buffers Final assay dilutions< 100 µM (highly dependent on buffer composition)Final DMSO concentration should typically be kept below 1%, and ideally below 0.5%.

Table 2: Typical Assay Conditions for this compound

Assay TypeTypical Final Concentration of InhibitorRecommended Co-solvent (Final %)Additives for Solubility
Mtb MIC Assay 0.1 - 100 µMDMSO (≤ 1%)Tween-80 (0.05%) in culture medium
Enzyme Inhibition Assay 0.01 - 50 µMDMSO (≤ 1%)Triton X-100 or Tween-80 (0.01-0.05%)
Oxygen Consumption Assay 0.1 - 50 µMDMSO (≤ 1%)Tween-80 (0.05%)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Dilution into Aqueous Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution in 100% DMSO.

  • Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous assay buffer. Crucially, add the DMSO stock to the buffer while vortexing or stirring the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Mix: Vortex the final solution gently before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw Begin Experiment add_to_buffer Add to Aqueous Buffer (while vortexing) thaw->add_to_buffer final_mix Final Gentle Mix add_to_buffer->final_mix run_assay Perform Assay final_mix->run_assay

Caption: Experimental workflow for preparing this compound for assays.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer q1 Is final concentration > 100µM? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Is final DMSO% < 0.5%? q1->q2 No end_node Re-test with Vehicle Control a1_yes->end_node a2_yes Increase DMSO% slightly (max 1-2%) q2->a2_yes Yes q3 Does the assay permit a surfactant? q2->q3 No a2_yes->end_node a3_yes Add 0.01-0.05% Tween-80 or Triton X-100 q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for addressing this compound precipitation.

signaling_pathway menaquino Menaquinol Pool (MQH2) cyt_bcc Cytochrome bcc-aa3 (Complex III-IV) menaquino->cyt_bcc e- cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) menaquino->cyt_bd e- atp_synthase ATP Synthase cyt_bcc->atp_synthase H+ gradient cyt_bd->atp_synthase H+ gradient atp ATP atp_synthase->atp q203 Q203 q203->cyt_bcc Inhibits in7 Mtb-cyt-bd oxidase-IN-7 in7->cyt_bd Inhibits

Caption: Mtb electron transport chain showing targets of Q203 and this compound.

References

Mtb-cyt-bd oxidase-IN-7 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Mtb-cyt-bd oxidase-IN-7, along with troubleshooting advice for common experimental issues. As specific stability data for this compound is not publicly available, the following recommendations are based on general best practices for quinolone-based inhibitors and small molecules used in research.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A: Upon receipt, the solid compound should be stored in a tightly sealed container in a dry place, protected from light. For long-term storage, it is recommended to store the compound at -20°C. Some quinolone derivatives can be hygroscopic; therefore, minimizing exposure to moisture is crucial.

Q2: What is the recommended solvent for dissolving this compound?

A: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.

Q3: How should I store the stock solution of this compound in DMSO?

A: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When stored at -20°C, some quinolones have been shown to be stable for at least 7 days with minimal degradation. For longer-term storage, -80°C is preferable.

Q4: Can I store the DMSO stock solution at 4°C?

A: It is not recommended to store DMSO stock solutions at 4°C for extended periods. While some quinolones are stable at 4°C for up to 24 hours, longer storage can lead to degradation. Additionally, DMSO freezes at this temperature, which can cause the compound to precipitate.

Q5: How many freeze-thaw cycles can the stock solution tolerate?

A: It is best to minimize freeze-thaw cycles. Studies on some quinolones have shown instability after five freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the most effective way to prevent degradation due to repeated temperature changes.

Q6: Is this compound sensitive to light?

A: Some quinolone compounds are known to be light-sensitive. Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping the containers in foil.

Stability and Storage Conditions Summary

The following table summarizes the recommended, yet general, storage conditions for this compound based on the chemical properties of similar quinolone compounds. For specific details, always refer to the Certificate of Analysis provided by the supplier.

FormSolventStorage TemperatureDurationSpecial Precautions
Solid (Lyophilized) N/A-20°CLong-termProtect from light and moisture.
Room TemperatureShort-termKeep in a desiccator.
Stock Solution DMSO-80°CLong-termAliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 7 days+Aliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution Aqueous Buffer4°CUp to 24 hoursPrepare fresh before each experiment.

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or inconsistent results in my bioassays.

  • Possible Cause 1: Compound Degradation. The inhibitor may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles. If the problem persists, prepare a fresh stock solution from the solid compound.

  • Possible Cause 2: Inaccurate Concentration. The concentration of the stock solution may be incorrect due to solvent evaporation or incomplete dissolution.

    • Solution: Ensure the vial is tightly sealed. Before use, visually inspect the solution to ensure the compound is fully dissolved. If necessary, briefly vortex and centrifuge the vial.

  • Possible Cause 3: Interaction with Media Components. Components in your experimental media may be interacting with or degrading the inhibitor.

    • Solution: Prepare working solutions fresh in the assay medium and use them immediately. Run appropriate vehicle controls to assess the effect of the solvent on the assay.

Issue 2: I see precipitation in my stock solution after thawing.

  • Possible Cause: Low Solubility or Supersaturation. The compound may have come out of solution during freezing.

    • Solution: Before use, allow the vial to warm to room temperature. Gently vortex the solution to ensure the compound is fully redissolved. A brief sonication may also be helpful. Centrifuge the vial to pellet any undissolved material before taking an aliquot.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes a general method for determining the MIC of this compound against a knockout strain of M. tuberculosis that relies on the cytochrome bd oxidase for respiration (e.g., ΔqcrCAB).

Materials:

  • This compound

  • Anhydrous DMSO

  • M. tuberculosis ΔqcrCAB strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Spectrophotometer or fluorometer for viability measurement (e.g., using Resazurin)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.

  • Prepare Bacterial Inoculum: Grow the M. tuberculosis ΔqcrCAB strain in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in 7H9 broth to achieve a range of desired final concentrations (e.g., from 100 µM to 0.098 µM). Ensure the final DMSO concentration does not exceed 1% in all wells, including controls.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.

  • Controls:

    • No-drug control: Wells containing bacterial inoculum and 7H9 broth with 1% DMSO.

    • No-bacteria control: Wells containing 7H9 broth and the highest concentration of the compound to check for media sterility and compound color interference.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC:

    • Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add a viability indicator such as Resazurin and incubate for 24-48 hours. The MIC is the lowest concentration where no color change (indicating metabolic activity) is observed.

Visualizations

TroubleshootingWorkflow start Inconsistent or Low Potency Results check_storage Check Storage Conditions (-20°C/-80°C, protected from light?) start->check_storage check_thaw Review Handling (minimized freeze-thaw cycles?) check_storage->check_thaw [ Storage OK ] prepare_fresh_stock Prepare Fresh Stock Solution from Solid check_storage->prepare_fresh_stock [ Improper Storage ] use_new_aliquot Use a New, Unused Aliquot check_thaw->use_new_aliquot [ Multiple Thaws ] re_run_assay Re-run Experiment check_thaw->re_run_assay [ Handling OK ] prepare_fresh_stock->re_run_assay use_new_aliquot->re_run_assay problem_persists Problem Persists? re_run_assay->problem_persists [ Results Still Inconsistent ] contact_support Contact Technical Support re_run_assay->contact_support [ Problem Resolved ] check_concentration Verify Stock Concentration (dissolution, evaporation?) problem_persists->check_concentration [ Yes ] problem_persists->contact_support [ No ] check_media Investigate Media Interaction (prepare working solution fresh) check_concentration->check_media check_media->contact_support

Mtb-cyt-bd Oxidase Inhibition Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the role of cytochrome bd oxidase in M. tuberculosis?

A1: Cytochrome bd oxidase is one of two terminal oxidases in the electron transport chain of M. tuberculosis. It plays a crucial role in energy production (ATP synthesis) by reducing molecular oxygen to water, especially under stressful conditions such as hypoxia (low oxygen).[1][2][3] Unlike the primary cytochrome bcc-aa3 complex, cyt-bd oxidase is not found in eukaryotes, making it an attractive target for novel anti-tubercular drugs.[2][3]

Q2: Why is targeting Mtb-cyt-bd oxidase a promising strategy for TB drug development?

A2: Targeting Mtb-cyt-bd oxidase is a promising strategy because this enzyme is essential for the bacterium's survival under conditions that mimic the host environment, such as low oxygen tension.[1][2] Furthermore, since it is absent in humans, inhibitors are expected to have higher selectivity and lower toxicity.[2][3] Dual inhibition of both terminal oxidases (cytochrome bd and cytochrome bcc-aa3) has been shown to be bactericidal, a highly desirable characteristic for new TB therapies.[1][3][4]

Q3: What are some known inhibitors of Mtb-cyt-bd oxidase?

A3: Several classes of compounds have been identified as inhibitors of Mtb-cyt-bd oxidase. These include aurachin D and its analogs, quinolones, and more recently, benzothiazole (B30560) amides.[2][4][5] Research is ongoing to identify and optimize new scaffolds for potent and specific inhibition.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during Mtb-cyt-bd oxidase inhibition experiments in a question-and-answer format.

Enzymatic Assays

Q4: My IC50 values for the same inhibitor are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values in enzymatic assays can arise from several factors:

  • Substrate Instability: The reduced quinol substrate, such as decylubiquinol (dQH2), is prone to auto-oxidation. Prepare the substrate fresh for each experiment and protect it from light.[7]

  • Enzyme Concentration and Activity: Ensure you are using a consistent concentration of active enzyme in each assay. IC50 values can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[8][9]

  • Assay Conditions: Variations in buffer pH, temperature, and incubation times can significantly affect enzyme activity and inhibitor potency.[10] For time-dependent inhibitors, IC50 values will decrease with longer incubation times.[8]

  • Detergent Effects: As a membrane protein, the activity of cyt-bd oxidase is sensitive to the type and concentration of detergent used for solubilization. Inappropriate detergent choice can denature the enzyme or interfere with inhibitor binding.[11][12][13][14][15] It is crucial to use detergents at concentrations that maintain the native and active conformation of the enzyme.[11][14]

Q5: I am observing a high background signal in my oxidase assay. How can I reduce it?

A5: A high background signal can be due to several factors:

  • Substrate Auto-oxidation: As mentioned above, the auto-oxidation of the quinol substrate can contribute to the background signal. Minimize this by preparing the substrate fresh and running appropriate controls (wells without enzyme).[7]

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination.[16][17]

  • Endogenous Peroxidase Activity: If using a peroxidase-based detection system, endogenous peroxidases in your enzyme preparation can lead to high background. This can be mitigated by including a quenching step with hydrogen peroxide before adding the primary antibody.[18][19]

  • Compound Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths. This should be checked by measuring the fluorescence of the compound in the assay buffer without the enzyme.[16]

Q6: The inhibitory potency of my compound is much lower in the whole-cell assay compared to the enzymatic assay. Why is there a discrepancy?

A6: Discrepancies between enzymatic and whole-cell assay results are common and can be attributed to several factors:

  • Compound Permeability: The compound may have poor permeability across the complex cell wall of M. tuberculosis, resulting in a lower intracellular concentration at the target site.[8]

  • Efflux Pumps: M. tuberculosis possesses efflux pumps that can actively transport the inhibitor out of the cell, reducing its effective concentration.

  • Metabolic Inactivation: The compound may be metabolized and inactivated by the bacterium.

  • Functional Redundancy: In whole cells, the presence of the alternative terminal oxidase (cytochrome bcc-aa3) can compensate for the inhibition of cytochrome bd oxidase, leading to a less pronounced effect on bacterial growth.[1][2][3] This is why dual inhibition strategies are often pursued.[1][3]

  • Different Assay Conditions: The physiological conditions in a whole-cell assay (e.g., pH, nutrient availability) are very different from those in a biochemical assay and can influence inhibitor activity.[20]

Whole-Cell Assays

Q7: My whole-cell Mtb growth inhibition assay is not reproducible. What are the key parameters to optimize?

A7: For reproducible whole-cell assays, consider the following:

  • Inoculum Density: The starting optical density (OD) of the bacterial culture is critical. A standardized inoculum ensures consistent growth kinetics.[21][22]

  • Growth Phase: Use cultures in the logarithmic growth phase for consistent metabolic activity.

  • Incubation Time: Optimize the incubation time to ensure the bacteria are in a suitable growth phase for measuring inhibition.[21][22]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not affect bacterial growth.[22]

  • Plate Uniformity: Use high-quality microplates and ensure proper sealing to prevent evaporation and edge effects.[23]

Data Presentation

Inhibitor Potency (IC50) and Kinetic Parameters

The following table summarizes publicly available data on the potency of various inhibitors against Mtb-cyt-bd oxidase and the kinetic parameters of the enzyme with different substrates.

Compound/SubstrateParameterValueNotes
Inhibitors
MTD-403Mtb growth IC50 (aerobic)0.27 µM2-aryl-quinolone class
CK-2-63Mtb growth IC50 (aerobic)3.70 µM2-aryl-quinolone class
Substrates
Decylubiquinol (dQH2)Apparent Km21.52 ± 3.57 µMFor heterologously expressed M. tuberculosis cyt-bd
Specific Catalytic Activity5.1 ± 0.29 µmol·min⁻¹·mg⁻¹
Ubiquinol-1 (Q1H2)Apparent Km51.55 ± 8.9 µM
Specific Catalytic Activity5.26 ± 0.52 µmol·min⁻¹·mg⁻¹
Ubiquinol-2 (Q2H2)Apparent Km65.21 ± 15.31 µM
Specific Catalytic Activity8.65 ± 2.5 µmol·min⁻¹·mg⁻¹

Data extracted from literature.[2] Conditions for each experiment may vary.

Experimental Protocols

Key Experiment: Mtb-cyt-bd Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a general procedure for measuring the inhibition of Mtb-cyt-bd oxidase activity using a spectrophotometric method.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing a suitable detergent (e.g., 0.05% DDM).
  • Enzyme Preparation: Solubilized and purified Mtb-cyt-bd oxidase.
  • Substrate: Decylubiquinol (dQH2), freshly prepared.
  • Inhibitor Stock Solutions: Prepared in a suitable solvent (e.g., DMSO).

2. Preparation of Decylubiquinol (dQH2) Substrate:

  • Dissolve decylubiquinone (B1670182) in 100% ethanol.
  • To reduce the quinone to the active quinol form, add a few crystals of potassium borohydride.
  • Add small aliquots of 0.1 M HCl until the solution becomes colorless.
  • Centrifuge to pellet the remaining potassium borohydride.
  • Transfer the supernatant (dQH2) to a new tube. This solution should be prepared fresh and kept on ice, protected from light.[7]

3. Assay Procedure:

  • In a microplate well, add the assay buffer.
  • Add the desired concentration of the test inhibitor (or solvent control).
  • Add the Mtb-cyt-bd oxidase enzyme preparation and incubate for a defined period (pre-incubation).
  • Initiate the reaction by adding the dQH2 substrate.
  • Monitor the oxidation of dQH2 by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time using a plate reader.

4. Data Analysis:

  • Calculate the initial velocity of the reaction for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.[9][24]

Visualizations

Signaling Pathways and Workflows

Mtb_Respiratory_Chain cluster_ETC Mtb Electron Transport Chain cluster_branch1 Primary Branch cluster_branch2 Alternative Branch NADH NADH Dehydrogenase Menaquinol Menaquinol Pool NADH->Menaquinol Succinate Succinate Dehydrogenase Succinate->Menaquinol Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd O2_H2O_1 Cyt_bcc_aa3->O2_H2O_1 O2 -> H2O Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force Q203 Q203 Q203->Cyt_bcc_aa3 inhibits O2_H2O_2 Cyt_bd->O2_H2O_2 O2 -> H2O Cyt_bd->Proton_Motive_Force Inhibitor Cyt-bd Inhibitor Inhibitor->Cyt_bd inhibits ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Proton_Motive_Force->ATP_Synthase drives

Caption: Mtb's branched respiratory chain and inhibitor targets.

Troubleshooting_Workflow Start Problem with Inhibition Experiment Assay_Type Which assay type? Start->Assay_Type Enzymatic Enzymatic Assay Assay_Type->Enzymatic Enzymatic Whole_Cell Whole-Cell Assay Assay_Type->Whole_Cell Whole-Cell Enzymatic_Issue What is the issue? Enzymatic->Enzymatic_Issue Inconsistent_IC50 Inconsistent IC50 Enzymatic_Issue->Inconsistent_IC50 Inconsistent IC50 High_Background High Background Enzymatic_Issue->High_Background High Background Check_Substrate Check Substrate Stability (Prepare Fresh) Inconsistent_IC50->Check_Substrate Check_Enzyme Verify Enzyme Concentration and Activity Inconsistent_IC50->Check_Enzyme Standardize_Conditions Standardize Assay Conditions (pH, Temp, Time) Inconsistent_IC50->Standardize_Conditions Optimize_Detergent Optimize Detergent Concentration Inconsistent_IC50->Optimize_Detergent Control_Autooxidation Control for Substrate Auto-oxidation High_Background->Control_Autooxidation Use_Fresh_Reagents Use Fresh/Filtered Reagents High_Background->Use_Fresh_Reagents Check_Compound_Fluorescence Check for Compound Autofluorescence High_Background->Check_Compound_Fluorescence Whole_Cell_Issue What is the issue? Whole_Cell->Whole_Cell_Issue Poor_Reproducibility Poor Reproducibility Whole_Cell_Issue->Poor_Reproducibility Poor Reproducibility Enzyme_vs_Cell_Mismatch Enzymatic vs. Whole-Cell Potency Mismatch Whole_Cell_Issue->Enzyme_vs_Cell_Mismatch Potency Mismatch Standardize_Inoculum Standardize Inoculum (OD, Growth Phase) Poor_Reproducibility->Standardize_Inoculum Optimize_Incubation Optimize Incubation Time Poor_Reproducibility->Optimize_Incubation Control_Solvent_Effects Control for Solvent Effects (e.g., DMSO) Poor_Reproducibility->Control_Solvent_Effects Consider_Permeability Consider Compound Permeability Enzyme_vs_Cell_Mismatch->Consider_Permeability Investigate_Efflux Investigate Efflux Mechanisms Enzyme_vs_Cell_Mismatch->Investigate_Efflux Assess_Metabolic_Stability Assess Metabolic Stability Enzyme_vs_Cell_Mismatch->Assess_Metabolic_Stability Dual_Inhibition_Strategy Consider Dual Inhibition Strategy Enzyme_vs_Cell_Mismatch->Dual_Inhibition_Strategy

Caption: Troubleshooting workflow for inhibition experiments.

References

Technical Support Center: Improving the Efficacy of Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase inhibitor, IN-7. This guide provides detailed troubleshooting advice and experimental protocols to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for IN-7 against M. tuberculosis. What are the common causes?

A1: Inconsistent MIC results are a frequent challenge in Mtb susceptibility testing. The variation often stems from a few key factors:

  • Compound Solubility: IN-7 is a hydrophobic molecule with low aqueous solubility. Precipitation of the compound, even if not visible, can drastically alter the effective concentration in your assay. Ensure your stock solution in DMSO is fully dissolved before preparing dilutions. It is recommended to vortex the stock solution for 1-2 minutes before use.

  • Inoculum Preparation: The density and viability of the Mtb culture are critical for reproducible MICs. Ensure your bacterial suspension is homogenous and standardized to the correct McFarland standard (typically 0.5) before inoculation. Clumping of Mtb can lead to significant variability.

  • Assay Medium Composition: The presence of detergents like Tween 80 and lipids in the growth medium (e.g., Middlebrook 7H9 with OADC supplement) can affect the bioavailability of hydrophobic compounds like IN-7. Ensure that the composition of your medium is consistent across all experiments.

  • Incubation Conditions: Variations in incubator temperature and humidity can lead to an "edge effect" in microplates, where evaporation concentrates the compound in the outer wells. Using a plate sealer and avoiding the use of the outermost wells for critical experiments can mitigate this. Mtb is a slow-growing organism, and a standardized incubation time (typically 7-21 days) is crucial for consistent MIC readings.

Q2: IN-7 appears to have high cytotoxicity against our mammalian host cells (e.g., THP-1, A549) in our intracellular growth inhibition assay. How can we differentiate this from its anti-mycobacterial activity?

A2: Distinguishing between cytotoxicity and specific anti-mycobacterial activity is essential. Here are several steps to address this:

  • Determine the 50% Cytotoxic Concentration (CC50): First, determine the CC50 of IN-7 on your host cells in the absence of Mtb infection. This will give you a baseline for the compound's toxicity.

  • Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / MIC) is a critical parameter. A higher SI value indicates greater selectivity for the bacteria over the host cells. A promising compound typically has an SI of 10 or greater.

  • Use a Secondary Cytotoxicity Assay: To confirm that the observed toxicity is not an artifact of your primary assay (e.g., MTT), use a secondary assay that measures a different cellular parameter, such as an LDH release assay (measuring membrane integrity).

  • Assess Time-Dependent Toxicity: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours). It's possible that the host cells can tolerate IN-7 for shorter durations that are still sufficient to inhibit intracellular Mtb growth.

Q3: We are not observing the expected synergy when combining IN-7 with a cytochrome bcc-aa3 inhibitor like Q203. What could be the issue?

A3: The synergy between cytochrome bd and cytochrome bcc-aa3 inhibitors is based on the dual blockade of Mtb's respiratory chain. If synergy is not observed, consider the following:

  • Sub-optimal Concentrations: Ensure that you are using concentrations of both inhibitors that are at or slightly below their individual MICs. Synergy is often most apparent in this concentration range.

  • Assay Conditions: The expression and reliance on cytochrome bd oxidase can be influenced by the experimental conditions. For example, cytochrome bd is more critical for Mtb survival under hypoxic and low pH conditions.[1][2][3] Consider optimizing your assay conditions to better reflect the environment where cytochrome bd is essential.

  • Strain Differences: The genetic background of the Mtb strain used can influence its respiratory flexibility and, consequently, its susceptibility to respiratory inhibitors.

  • Compound Stability: Verify the stability of both inhibitors in your assay medium over the course of the experiment.

Q4: How can we improve the solubility of IN-7 for our in vitro assays?

A4: Given that IN-7 is a hydrophobic compound, ensuring it remains in solution is crucial for accurate results.

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.

  • Working Dilutions: When preparing working dilutions in your aqueous assay medium, it is important to do so in a stepwise manner and to vortex between dilutions to minimize precipitation.

  • Final DMSO Concentration: While a higher DMSO concentration can aid solubility, it can also be toxic to both Mtb and host cells. It is recommended to keep the final DMSO concentration in your assay below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Formulation with Excipients: For more advanced studies, consider formulating IN-7 with solubility-enhancing excipients, although this may require specialized knowledge.

Troubleshooting Guides

Inconsistent MIC Results
Observed Problem Potential Cause Recommended Solution
High variability in MIC values between replicate plates.Inoculum Clumping: Mtb tends to clump, leading to an uneven distribution of bacteria in the wells.Before dilution, briefly sonicate the bacterial suspension or pass it through a syringe with a fine-gauge needle to break up clumps.
Compound Precipitation: The inhibitor is precipitating out of solution upon dilution into the aqueous medium.Prepare fresh dilutions for each experiment. Visually inspect for any signs of precipitation. Consider a pre-solubilization step in a small volume of a co-solvent if necessary, while keeping the final solvent concentration low.
MIC values are consistently higher than expected.High Inoculum Density: An overly dense bacterial culture can overwhelm the inhibitor.Strictly adhere to a standardized inoculum preparation protocol, using a McFarland standard to ensure consistent bacterial density.
Compound Degradation: IN-7 may be unstable under the assay conditions (e.g., prolonged incubation, pH of the medium).Assess the stability of IN-7 in your assay medium over time. Consider preparing fresh compound dilutions at intermediate time points for long-term assays.
"Edge Effect" observed in 96-well plates.Evaporation: Increased evaporation from the wells at the edge of the plate concentrates the inhibitor and nutrients.Use a plate sealer to minimize evaporation. Avoid using the outer wells for experimental data; instead, fill them with sterile medium.
Issues with Intracellular Growth Inhibition Assays
Observed Problem Potential Cause Recommended Solution
High background of host cell death in control wells.Infection-Induced Cytotoxicity: The Mtb infection itself is causing significant host cell death.Optimize the multiplicity of infection (MOI). A lower MOI may be sufficient to establish infection without causing excessive cytotoxicity.
DMSO Toxicity: The concentration of the DMSO vehicle is too high for the host cells.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm.
No significant inhibition of intracellular Mtb growth.Poor Cell Permeability of IN-7: The compound may not be efficiently entering the host cells to reach the intracellular bacteria.While specific data on IN-7's cell permeability is limited, its hydrophobic nature suggests it should cross cell membranes. However, if this is suspected, consider using a different host cell line or a cell-penetrating enhancer, though the latter can introduce confounding factors.
Inhibitor Efflux: Host cells may be actively pumping the inhibitor out.This is difficult to assess without specific efflux pump inhibitors for the host cell line. However, if suspected, a time-course experiment may reveal an initial inhibition followed by a rebound in bacterial growth.

Quantitative Data Summary

The following table summarizes the available quantitative data for Mtb-cyt-bd oxidase-IN-7 and other relevant inhibitors for comparison.

Inhibitor Target Kd (µM) IC50 (µM) MIC (µM) Notes
This compound Cytochrome bd oxidase4.17[4]-6.25 (against a ΔqcrCAB Mtb strain)[4]A 1-hydroxy-2-methylquinolin-4(1H)-one derivative.[4]
Mtb-cyt-bd oxidase-IN-2 Cytochrome bd oxidase-0.67[1]256 (against M. tuberculosis)[1]An aurachin D analogue.
CK-2-63 Cytochrome bd oxidase--3.70 (aerobic conditions)[5]A 2-aryl-quinolone based inhibitor.
Q203 (Telacebec) Cytochrome bcc-aa3 oxidase--~0.0027 (H37Rv)A well-characterized inhibitor of the alternative terminal oxidase.
Bedaquiline (BDQ) ATP synthase--~0.06 (H37Rv)An FDA-approved drug targeting Mtb's energy metabolism.

Experimental Protocols

Mtb Whole-Cell Growth Inhibition Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of IN-7 against M. tuberculosis H37Rv using a 96-well plate format.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Plate sealer

  • Spectrophotometer or fluorometer for reading optical density (OD) or fluorescence (e.g., using Resazurin)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • To break up clumps, sonicate the culture for 30 seconds or pass it through a 27-gauge needle 5-10 times.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 in 7H9 broth. This corresponds to approximately 1-5 x 107 CFU/mL.

    • Dilute the standardized suspension 1:100 in 7H9 broth to obtain the final inoculum of 1-5 x 105 CFU/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of IN-7 in 100% DMSO. Ensure the compound is fully dissolved.

    • Perform serial 2-fold dilutions of the stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup:

    • Add 100 µL of 7H9 broth to each well of a sterile 96-well plate.

    • Add 100 µL of the appropriate IN-7 dilution to the corresponding wells.

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).

    • Add 100 µL of the final bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plate with a breathable plate sealer.

    • Incubate the plate at 37°C for 7-14 days.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth.

    • For a quantitative reading, you can measure the OD600 or use a viability dye like Resazurin. For Resazurin, add 10% of a 0.01% solution to each well and incubate for a further 12-24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

Intracellular Mtb Growth Inhibition Assay

This protocol outlines a method to assess the efficacy of IN-7 against M. tuberculosis within a macrophage host cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS, L-glutamine, and HEPES

  • PMA (Phorbol 12-myristate 13-acetate)

  • M. tuberculosis H37Rv culture

  • This compound

  • Sterile 24-well plates

  • Sterile water or 0.1% Triton X-100 for cell lysis

  • 7H11 agar (B569324) plates for CFU enumeration

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 105 cells/well in RPMI-1640 medium.

    • Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into adherent macrophages.

    • Incubate for 24-48 hours at 37°C with 5% CO2.

    • Wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.

  • Infection of Macrophages:

    • Prepare an Mtb inoculum as described in the MIC protocol.

    • Infect the differentiated macrophages with Mtb at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Inhibitor Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of IN-7 to the infected cells. Include appropriate controls (infected untreated cells, uninfected cells, vehicle control).

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C with 5% CO2.

  • Quantification of Intracellular Bacteria:

    • At the desired time points, aspirate the medium.

    • Lyse the macrophages by adding 500 µL of sterile water or 0.1% Triton X-100 to each well and incubating for 10 minutes.

    • Prepare serial dilutions of the cell lysate in 7H9 broth.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Cellular Oxygen Consumption Rate (OCR) Assay

This protocol describes how to measure the effect of IN-7 on the oxygen consumption rate of whole Mtb cells using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • M. tuberculosis H37Rv culture

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium (or a similar low-buffered medium)

  • This compound

  • Other respiratory chain inhibitors for controls (e.g., Q203, bedaquiline, KCN)

Procedure:

  • Cell Preparation:

    • Grow Mtb to mid-log phase.

    • Wash the cells and resuspend them in the assay medium.

    • Adhere the Mtb cells to the bottom of the Seahorse XF plate. This can be achieved by using a cell-tak adhesive or by centrifuging the plate.

  • Assay Setup:

    • Load the injector ports of the Seahorse sensor cartridge with your compounds:

      • Port A: Vehicle control or IN-7

      • Port B: A known inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203) to assess the contribution of cytochrome bd oxidase.

      • Port C: An inhibitor of ATP synthase (e.g., bedaquiline) to measure maximal respiration.

      • Port D: A broad-spectrum respiratory inhibitor (e.g., KCN) to determine non-mitochondrial oxygen consumption.

    • Calibrate the Seahorse XF Analyzer.

  • Measurement:

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the compounds from the loaded ports.

  • Data Analysis:

    • Analyze the OCR data to determine the effect of IN-7 on basal respiration, the cytochrome bd-dependent respiration (in the presence of a cytochrome bcc-aa3 inhibitor), and the maximal respiratory capacity.

Visualizations

Mtb Respiratory Chain and Inhibitor Targets

Mtb_Respiratory_Chain cluster_chain Mtb Electron Transport Chain cluster_inhibitors Inhibitors NADH NADH NADH_Dehydrogenase Type II NADH Dehydrogenase NADH->NADH_Dehydrogenase e⁻ Menaquinone Menaquinone Pool Cyt_bcc_aa3 Cytochrome bcc-aa₃ Supercomplex Menaquinone->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e⁻ O2 O₂ H2O H₂O O2->H2O NADH_Dehydrogenase->Menaquinone e⁻ Cyt_bcc_aa3->O2 e⁻ Cyt_bd->O2 e⁻ ATP_Synthase ATP Synthase IN7 IN-7 IN7->Cyt_bd Q203 Q203 Q203->Cyt_bcc_aa3 BDQ Bedaquiline BDQ->ATP_Synthase MIC_Workflow prep_culture Prepare Mtb Inoculum (Mid-log phase, standardized) setup_plate Set up 96-well Plate (Inoculum + Compound) prep_culture->setup_plate prep_compound Prepare Serial Dilutions of IN-7 prep_compound->setup_plate incubate Incubate Plate (7-14 days at 37°C) setup_plate->incubate read_results Read MIC (Visual or Resazurin) incubate->read_results Troubleshooting_MIC action action start Inconsistent MIC Results check_solubility Is IN-7 fully dissolved? start->check_solubility check_inoculum Is the inoculum standardized? check_solubility->check_inoculum Yes action_solubility Improve solubilization: - Vortex stock - Prepare fresh dilutions check_solubility->action_solubility No check_incubation Are incubation conditions consistent? check_inoculum->check_incubation Yes action_inoculum Standardize inoculum using McFarland standard check_inoculum->action_inoculum No action_solubility->check_inoculum end Consistent MICs check_incubation->end Yes action_incubation Use plate sealer, avoid edge wells check_incubation->action_incubation No action_inoculum->check_incubation action_incubation->end

References

Addressing off-target effects of Mtb-cyt-bd oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-7, a potent inhibitor of the cytochrome bd terminal oxidase in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in experimental settings.

1. Efficacy and Potency Issues

  • Q1: Why am I observing a higher Minimum Inhibitory Concentration (MIC) for this compound than reported?

    A1: Several factors can influence the apparent MIC of the inhibitor. Please consider the following:

    • Mtb Strain: The reported MIC of 6.25 µM was determined against the Mtb cytochrome bcc-aa3 oxidase knock-out strain (ΔqcrCAB, Cyt-bd+).[1][2] Wild-type strains with a functional cytochrome bcc-aa3 oxidase may exhibit higher resistance to the inhibitor alone as the alternative oxidase can compensate for the inhibition of cytochrome bd oxidase.[3][4]

    • Growth Conditions: The cytochrome bd oxidase is more critical for Mtb survival under specific stress conditions such as hypoxia and acidic pH.[5] Ensure your experimental conditions mimic those where cytochrome bd oxidase is essential for bacterial respiration.

    • Assay Method: The method used to determine the MIC can affect the outcome. The Resazurin (B115843) Microtiter Assay (REMA) is a common and reliable method.[6][7][8] Ensure proper incubation times and reagent concentrations as detailed in the experimental protocols section.

    • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term use.

  • Q2: this compound shows weak or no activity against my wild-type Mtb strain. Is this expected?

    A2: Yes, this can be expected. This compound is a selective inhibitor of the cytochrome bd oxidase. In wild-type Mtb, the respiratory chain has a branched pathway with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[3][4] When cytochrome bd oxidase is inhibited, the bacteria can still generate ATP via the cytochrome bcc-aa3 pathway. Therefore, the inhibitor is most effective in strains lacking a functional cytochrome bcc-aa3 or in combination with an inhibitor of the cytochrome bcc-aa3 oxidase, such as Q203.[1][2]

2. Off-Target Effects and Cytotoxicity

  • Q3: What are the known off-target effects of this compound?

    A3: this compound is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative.[1][2] While specific off-target profiling for this compound is not extensively published, compounds of the quinolone class can sometimes interact with other cellular targets. However, cytochrome bd oxidase is an attractive drug target because it is present in prokaryotes but absent in eukaryotes, suggesting a potential for high selectivity.[9] It is always recommended to perform counter-screening against relevant host cell targets if off-target effects are a concern in your experimental system.

  • Q4: I am observing cytotoxicity in my mammalian cell line experiments. What could be the cause?

    A4: While some cytochrome bd oxidase inhibitors have shown low toxicity and high selectivity for bacterial cells, cytotoxicity can occur.[9] Consider the following troubleshooting steps:

    • Concentration: Ensure you are using the inhibitor at a concentration relevant to its anti-mycobacterial activity. High concentrations may lead to non-specific toxicity. Determine the CC50 (50% cytotoxic concentration) for your specific cell line using a standard cytotoxicity assay like the MTT assay.

    • Solvent Effects: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure your final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experiments.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is crucial to establish a baseline toxicity profile for your specific cell line.

3. Experimental Setup and Reproducibility

  • Q5: How can I ensure the reproducibility of my results with this compound?

    A5: Reproducibility in experiments with respiratory inhibitors is dependent on tightly controlled experimental conditions.

    • Standardized Inoculum: Always start your Mtb cultures from a well-characterized frozen stock and prepare a standardized inoculum for your assays to ensure consistent bacterial numbers.

    • Oxygen Tension: As cytochrome bd oxidase is particularly important under low oxygen conditions, controlling the oxygen tension in your cultures can be critical. For liquid cultures, this can be influenced by the culture volume, flask size, and shaking speed.

    • pH of Media: The activity of respiratory chain components can be pH-dependent.[5] Ensure your culture medium is buffered and the pH is consistent across experiments.

    • Combination Therapy: When using this compound in combination with other inhibitors like Q203, it is important to carefully titrate the concentrations of both compounds to identify synergistic effects. A checkerboard assay is a common method for this.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetKd (µM)MIC (µM)Notes
This compound (8d) Cyt-bd oxidase4.176.25Active against Mtb ΔqcrCAB strain.[1][2]
Q203 (Telacebec) Cyt-bcc oxidase-0.003-0.006Clinical candidate; synergistic with Cyt-bd oxidase inhibitors.[3][10]
ND-011992 Cyt-bd oxidase->100 (alone)Bactericidal in combination with Q203.[3][4]
CK-2-63 Cyt-bd oxidase-5 (MIC90)2-aryl-quinolone derivative; potentiates activity of Q203 and Bedaquiline.[11]

Mandatory Visualizations

Mtb_Respiratory_Chain substrates Electron Donors (NADH, Succinate) menaquinone Menaquinone Pool substrates->menaquinone e- cyt_bcc_aa3 Cytochrome bcc:aa3 (Complex III-IV) menaquinone->cyt_bcc_aa3 e- cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) menaquinone->cyt_bd e- oxygen O2 cyt_bcc_aa3->oxygen e- pmf Proton Motive Force (PMF) cyt_bcc_aa3->pmf H+ pumping cyt_bd->oxygen e- cyt_bd->pmf H+ translocation h2o H2O oxygen->h2o atp_synthase ATP Synthase atp ATP atp_synthase->atp pmf->atp_synthase q203 Q203 q203->cyt_bcc_aa3 mtb_in7 Mtb-cyt-bd-IN-7 mtb_in7->cyt_bd

Caption: Mtb Electron Transport Chain and inhibitor targets.

Troubleshooting_Workflow start Start: Unexpected Experimental Result issue_efficacy Issue: Lack of Efficacy / High MIC start->issue_efficacy issue_toxicity Issue: Observed Cytotoxicity start->issue_toxicity check_strain Check Mtb Strain: Is it WT or ΔqcrCAB? issue_efficacy->check_strain check_concentration Check Inhibitor Concentration: Perform dose-response issue_toxicity->check_concentration check_conditions Check Growth Conditions: (pH, O2) check_strain->check_conditions If WT use_combination Action: Use in combination with a Cyt-bcc inhibitor (e.g., Q203) check_strain->use_combination If WT check_conditions->use_combination resolve_efficacy Outcome: Potency Issue Resolved use_combination->resolve_efficacy check_solvent Check Vehicle Control: Is DMSO concentration <0.5%? check_concentration->check_solvent determine_cc50 Action: Determine CC50 for cell line using MTT/MTS assay check_solvent->determine_cc50 resolve_toxicity Outcome: Toxicity Issue Resolved determine_cc50->resolve_toxicity

Caption: Troubleshooting workflow for this compound.

Experimental Protocols

1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted for determining the MIC of this compound against Mtb strains.

  • Materials:

    • 96-well flat-bottom sterile microplates

    • Mtb culture in Middlebrook 7H9 broth supplemented with OADC

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

    • Sterile 7H9 broth with OADC supplement

    • Sterile water

  • Procedure:

    • Add 100 µL of sterile water to all perimeter wells of the 96-well plate to prevent evaporation.

    • In the test wells, add 100 µL of 7H9 broth.

    • Create a 2-fold serial dilution of this compound directly in the plate. Add the compound to the first well of a row and serially dilute it across the plate. The final volume in each well should be 100 µL.

    • Prepare the Mtb inoculum by adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial inoculum to each test well.

    • Include a growth control (wells with bacteria and no compound) and a sterility control (wells with broth only).

    • Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 16-24 hours.

    • Read the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.[6][8]

2. Protocol: Mammalian Cell Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero, A549, or HepG2).

  • Materials:

    • 96-well flat-bottom sterile microplates

    • Mammalian cell line of choice

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the no-treatment control and determine the CC50 value.[12][13][14][15]

3. Protocol: Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This protocol provides a general workflow for measuring the effect of this compound on the oxygen consumption rate of Mtb.

  • Materials:

    • Seahorse XF Analyzer (e.g., XFe96)

    • Seahorse XF cell culture microplates

    • Mtb culture

    • Seahorse XF Base Medium (e.g., DMEM without bicarbonate) supplemented with appropriate nutrients for Mtb (e.g., 7H9 salts, glucose, pyruvate)

    • This compound

    • Q203 (as a control for cytochrome bcc-aa3 inhibition)

    • CCCP (as an uncoupler, optional)

    • Rotenone/Antimycin A (as a control for non-mitochondrial respiration, optional)

  • Procedure:

    • Cell Plating: Adhere Mtb to the bottom of the Seahorse XF plate. This can be achieved by using a cell-tak adhesive or by centrifuging the plate after adding the bacterial suspension.

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • Assay Medium: Prepare the appropriate Seahorse XF assay medium, supplement it, and warm it to 37°C.

    • Cell Plate Preparation: On the day of the assay, replace the growth medium in the cell plate with the pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 45-60 minutes.

    • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested (this compound, Q203, etc.) at the desired final concentrations.

    • Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay protocol. The protocol typically consists of cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the compounds.

    • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, and in combination with other inhibitors, to dissect its specific impact on the cytochrome bd oxidase-dependent respiration.[16][17][18]

References

Technical Support Center: Mtb-cyt-bd Oxidase-IN-7 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IN-7, an inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.

Frequently Asked Questions (FAQs)

Q1: What is Mtb-cyt-bd oxidase-IN-7 and what is its primary mechanism of action?

A1: this compound is an experimental inhibitor of the cytochrome bd terminal oxidase in Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of this enzyme, which is a key component of the mycobacterial respiratory chain, particularly under hypoxic conditions. By inhibiting cyt-bd oxidase, IN-7 disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately inhibiting bacterial growth. IN-7 is a 1-hydroxy-2-methylquinolin-4(1H)-one derivative[1].

Q2: What are the known potency values for IN-7 against Mtb-cyt-bd oxidase?

A2: The following table summarizes the available quantitative data for this compound.

ParameterValueCell/SystemReference
Kd4.17 µMMtb-cyt-bd oxidase[1]
MIC6.25 µMMtb ΔqcrCAB (Cyt-bd+)[1]

Q3: Is IN-7 effective as a standalone agent?

A3: While IN-7 shows activity against Mtb strains reliant on cyt-bd oxidase, its most significant potential lies in combination therapy. The Mtb respiratory chain is branched, with the primary route for ATP production under normoxic conditions being through the cytochrome bcc-aa3 complex. When this primary pathway is inhibited, Mtb becomes more reliant on the cyt-bd oxidase for survival. Therefore, combining IN-7 with an inhibitor of the cytochrome bcc-aa3 complex, such as Q203, results in a synergistic effect that can completely block oxygen consumption[1].

Q4: What are the recommended storage conditions for IN-7?

A4: For optimal stability, IN-7 should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is recommended to store the compound at room temperature in the continental US, though this may vary elsewhere[1].

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition Observed in Oxygen Consumption Assays

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: IN-7, like many quinolone derivatives, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing working dilutions. Visually inspect for any precipitation. Vortexing the stock solution before use is recommended.

  • Possible Cause 2: Inappropriate Assay Conditions.

    • Troubleshooting: The inhibitory effect of IN-7 will be most apparent in Mtb strains that are actively utilizing the cyt-bd oxidase. This can be achieved by using a mutant strain lacking the cytochrome bcc-aa3 complex (e.g., ΔqcrCAB) or by chemically inhibiting the bcc-aa3 complex with an agent like Q203[1].

  • Possible Cause 3: Incorrect Reagent Concentrations.

    • Troubleshooting: Verify the concentrations of all assay components, including the substrate (e.g., NADH or menaquinol (B15198786) analogues), the inverted membrane vesicles (IMVs), and the inhibitor. Titrate the concentration of IN-7 to determine the optimal inhibitory range for your specific experimental setup.

Issue 2: High Background Signal in Oxygen Consumption Assays

  • Possible Cause 1: Contamination of Inverted Membrane Vesicles (IMVs).

    • Troubleshooting: Ensure the purity of your IMV preparation. Contamination with other cellular components can lead to non-specific oxygen consumption. Follow a validated protocol for IMV preparation, including thorough washing steps.

  • Possible Cause 2: Auto-oxidation of Substrate.

    • Troubleshooting: Some substrates used in respiratory assays can auto-oxidize, leading to oxygen consumption that is independent of enzyme activity. Run a control experiment without IMVs to measure the rate of substrate auto-oxidation and subtract this from your experimental values.

Issue 3: Variability in Minimum Inhibitory Concentration (MIC) Assays

  • Possible Cause 1: Inoculum Density.

    • Troubleshooting: The density of the Mtb culture is critical for reproducible MIC values. Standardize the inoculum to a consistent McFarland standard (e.g., 0.5) before starting the assay.

  • Possible Cause 2: Mtb Clumping.

    • Troubleshooting: M. tuberculosis has a tendency to clump, which can lead to inconsistent results. Ensure the bacterial suspension is homogenous by vortexing or gentle sonication before inoculation.

  • Possible Cause 3: Media Components.

    • Troubleshooting: The presence of lipids or detergents in the growth medium (e.g., Tween 80) can affect the bioavailability of hydrophobic compounds. Maintain consistency in media preparation between experiments.

Experimental Protocols

1. Preparation of Inverted Membrane Vesicles (IMVs) from M. smegmatis Expressing Mtb-cyt-bd Oxidase

This protocol is adapted from established methods for preparing IMVs to study mycobacterial respiratory chain components.

  • Bacterial Strain: M. smegmatis Δcyd pLHcyd (a strain lacking its native cyt-bd oxidase and overexpressing the Mtb cyt-bd oxidase).

  • Media: Luria-Bertani (LB) broth supplemented with 100 µg/mL hygromycin B.

  • Procedure:

    • Inoculate a starter culture of the M. smegmatis expression strain and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume of LB with hygromycin B and grow to mid-log phase (OD600 of 0.6-0.8).

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM MOPS, 5 mM MgCl2, pH 7.5).

    • Resuspend the cell pellet in the same buffer containing DNase I and lysozyme.

    • Lyse the cells using a French press or sonication.

    • Remove unlysed cells and debris by centrifugation at 12,000 x g for 20 minutes at 4°C.

    • Pellet the IMVs from the supernatant by ultracentrifugation at 150,000 x g for 1.5 hours at 4°C.

    • Wash the IMV pellet with buffer and resuspend in a minimal volume.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Store the IMVs at -80°C until use.

2. Oxygen Consumption Assay using IMVs

This assay measures the rate of oxygen consumption by Mtb-cyt-bd oxidase in IMVs and the inhibitory effect of IN-7.

  • Reagents:

    • Assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.5).

    • NADH (or other suitable electron donor).

    • Mtb-cyt-bd oxidase expressing IMVs.

    • IN-7 stock solution (in DMSO).

    • Q203 stock solution (in DMSO, for synergy experiments).

    • Oxygen-sensing probe (e.g., MitoXpress).

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the oxygen-sensing probe.

    • Add the IMVs to the desired final concentration.

    • Add IN-7 at various concentrations to different wells. For synergy experiments, also add Q203. Include a DMSO vehicle control.

    • Initiate the reaction by adding the electron donor (e.g., NADH).

    • Immediately measure the decrease in fluorescence (indicative of oxygen consumption) over time using a plate reader.

    • Calculate the rate of oxygen consumption for each condition.

    • Determine the IC50 value of IN-7 by plotting the percentage of inhibition against the inhibitor concentration.

3. Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic interaction between IN-7 and Q203.

  • Principle: Serial dilutions of two compounds are tested in all possible combinations to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

  • Procedure:

    • In a 96-well plate, prepare a two-dimensional array of serial dilutions of IN-7 (e.g., along the columns) and Q203 (e.g., along the rows).

    • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

    • Include wells with each drug alone to determine their individual MICs.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC for each well by observing the lowest concentration of the drug(s) that inhibits visible growth.

    • Calculate the FIC index (FICI) using the following formulas:

      • FICIN-7 = MIC of IN-7 in combination / MIC of IN-7 alone

      • FICQ203 = MIC of Q203 in combination / MIC of Q203 alone

      • FICI = FICIN-7 + FICQ203

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Mtb_Respiratory_Chain substrates Electron Donors (NADH, Succinate) ndh Type II NADH Dehydrogenases substrates->ndh sdh Succinate Dehydrogenase substrates->sdh menaquinone Menaquinone Pool ndh->menaquinone sdh->menaquinone bcc_aa3 Cytochrome bcc-aa3 Supercomplex menaquinone->bcc_aa3 Primary Pathway cyt_bd Cytochrome bd Oxidase menaquinone->cyt_bd Alternative Pathway o2_h2o_1 O2 -> 2H2O bcc_aa3->o2_h2o_1 atp_synthase ATP Synthase bcc_aa3->atp_synthase H+ pumping o2_h2o_2 O2 -> 2H2O cyt_bd->o2_h2o_2 cyt_bd->atp_synthase H+ pumping atp ATP atp_synthase->atp q203 Q203 q203->bcc_aa3 Inhibits in7 IN-7 in7->cyt_bd Inhibits

Caption: Mtb Respiratory Chain and Inhibitor Targets.

Experimental_Workflow cluster_imv IMV Preparation cluster_assay Oxygen Consumption Assay cluster_synergy Synergy Testing (Checkerboard) culture Culture M. smegmatis expressing Mtb cyt-bd harvest Harvest & Wash Cells culture->harvest lyse Cell Lysis harvest->lyse centrifuge1 Low-speed Centrifugation lyse->centrifuge1 ultracentrifuge Ultracentrifugation centrifuge1->ultracentrifuge resuspend Resuspend & Quantify IMVs ultracentrifuge->resuspend prepare_plate Prepare 96-well Plate (Buffer, Probe, IMVs) resuspend->prepare_plate Use IMVs in Assay add_inhibitors Add IN-7 +/- Q203 prepare_plate->add_inhibitors initiate_reaction Add Electron Donor (NADH) add_inhibitors->initiate_reaction measure Measure O2 Consumption initiate_reaction->measure analyze Calculate Inhibition & IC50 measure->analyze prepare_dilutions Prepare Serial Dilutions of IN-7 and Q203 inoculate Inoculate with Mtb prepare_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MICs incubate->read_mic calculate_fici Calculate FIC Index read_mic->calculate_fici

Caption: Experimental Workflow for IN-7 Evaluation.

Troubleshooting_Logic start Inconsistent/No Inhibition in Oxygen Consumption Assay q1 Is the compound fully dissolved? start->q1 s1 Ensure complete dissolution in DMSO. Vortex before use. q1->s1 No q2 Are you using a cyt-bd dependent Mtb strain or co-inhibiting bcc-aa3? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use a ΔqcrCAB strain or add Q203 to the assay. q2->s2 No q3 Are reagent concentrations correct? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Verify concentrations of IMVs, substrate, and inhibitor. q3->s3 No end Problem likely resolved. If not, consider other factors (e.g., enzyme activity). q3->end Yes a3_yes Yes a3_no No s3->q3

References

Technical Support Center: Mtb Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cytochrome bd oxidase in M. tuberculosis?

A1: Cytochrome bd oxidase is one of two terminal oxidases in the M. tuberculosis electron transport chain (ETC). It plays a crucial role in energy metabolism, particularly under stressful conditions such as hypoxia (low oxygen) and acidic pH, which are encountered within the host phagosome. While the cytochrome bc1:aa3 supercomplex is the primary oxidase under optimal growth conditions, cyt-bd oxidase, with its high affinity for oxygen, allows the bacterium to maintain respiration and ATP synthesis when oxygen is limited.[1]

Q2: Why are cyt-bd oxidase inhibitors often bacteriostatic and not bactericidal on their own?

A2: M. tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and cytochrome bd oxidase.[1] This functional redundancy means that if one oxidase is inhibited, the bacterium can reroute electron flow through the other to maintain a level of respiratory function and ATP production, thus preventing cell death.[2] Therefore, inhibitors targeting only cyt-bd oxidase often result in a bacteriostatic (growth-inhibiting) rather than a bactericidal (killing) effect.[1]

Q3: What is the rationale for using cyt-bd oxidase inhibitors in combination with other respiratory chain inhibitors?

A3: The rationale for combination therapy is to block both branches of the electron transport chain simultaneously. By combining a cyt-bd oxidase inhibitor with an inhibitor of the cytochrome bc1:aa3 complex (like Q203) or an ATP synthase inhibitor (like bedaquiline), it's possible to achieve a synergistic or enhanced bactericidal effect.[1][2] This dual inhibition strategy aims to completely shut down respiratory ATP production, leading to cell death.[1] Such combinations have shown enhanced efficacy in reducing mycobacterial oxygen consumption and increasing in vitro sterilization rates.[1]

Q4: What are some common classes of Mtb-cyt-bd oxidase inhibitors?

A4: Several chemical scaffolds have been identified as inhibitors of Mtb cyt-bd oxidase. These include:

  • 2-Aryl-quinolones: A chemical series identified through heterologous expression systems of Mtb cytochrome bd.[1]

  • Aurachin D and its analogues: Aurachin D is a known inhibitor of several ETC proteins with a preference for cytochrome bd.[1]

  • Benzothiazole (B30560) amides: This class of compounds has been explored for its ability to inhibit cyt-bd oxidase and deplete ATP, particularly in the presence of a cyt-bc1:aa3 inhibitor.[3]

  • 1-hydroxy-2-methylquinolin-4(1H)-one derivatives: Such as Mtb-cyt-bd oxidase-IN-7, which has shown inhibitory activity against strains reliant on cyt-bd oxidase.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in oxygen consumption rate (OCR) assays. 1. Inconsistent preparation of inverted membrane vesicles (IMVs).2. Inhibitor precipitation in the assay buffer.3. Fluctuation in temperature during the assay.4. Cells are not metabolically active.[5]1. Standardize the IMV preparation protocol, ensuring consistent cell lysis and vesicle formation. Use a French press for reliable results.[6][7]2. Check the solubility of the inhibitor in the assay buffer. Consider using a small amount of a compatible solvent like DMSO and run appropriate vehicle controls.3. Use a temperature-controlled OCR instrument.4. Ensure cells are in a metabolically active state before the assay.
Inhibitor shows low potency in whole-cell assays compared to enzymatic assays. 1. Poor cell permeability of the inhibitor.2. Efflux of the inhibitor by bacterial pumps.3. High plasma protein binding in culture medium.4. Redundancy of the target, with the cell compensating through the alternative oxidase.1. Modify the chemical structure of the inhibitor to improve its physicochemical properties for cell entry.2. Test the inhibitor in combination with an efflux pump inhibitor.3. Assess the impact of media components on inhibitor availability. Reduced in vivo efficacy of some inhibitors has been linked to high plasma protein binding.[1]4. Test the inhibitor in a mutant strain lacking the cytochrome bc1:aa3 complex to unmask the activity against cyt-bd oxidase.
Difficulty in interpreting time-kill curve assay results. 1. Inhibitor is bacteriostatic, not bactericidal, at the tested concentrations.2. Emergence of resistant mutants over time.3. Inappropriate sampling time points.1. Test a wider range of concentrations. A bacteriostatic compound will show a plateau in killing, while a bactericidal compound will show a significant log reduction in CFU.[8]2. Plate samples on both drug-free and drug-containing agar (B569324) to monitor for the emergence of resistance.3. Include early and late time points (e.g., up to 21 days) to capture the full dynamics of the inhibitor's effect.[1]
Synergy assay results are additive, not synergistic. 1. The concentrations of the inhibitors are not in the optimal range for synergy.2. The mechanism of action of the two inhibitors does not lead to a synergistic interaction.1. Perform a checkerboard titration with a wide range of concentrations for both inhibitors to identify the synergistic range.2. Re-evaluate the combination strategy. True synergy is often observed when two essential and interconnected pathways are inhibited.

Quantitative Data Summary

Table 1: Kinetic Parameters of M. tuberculosis Cytochrome bd Oxidase

SubstrateApparent Km (μM)Specific Catalytic Activity (μmol·min–1·mg–1)
Ubiquinol-1 (Q1H2)51.55 ± 8.95.26 ± 0.52
Ubiquinol-2 (Q2H2)65.21 ± 15.318.65 ± 2.5
Data from reference[1]

Table 2: Inhibitory Activity of Selected Compounds

CompoundTargetAssay TypeValue
This compoundCyt-bd oxidaseKd4.17 μM[4]
This compoundMtb ΔqcrCAB strainMIC6.25 μM[4]
CK-2-63Cyt-bd oxidaseMtb H37Rv MIC905 μM[1]
Q203Cyt-bcc-aa3 oxidaseMtb H37Rv MIC900.02 μM[1]
BedaquilineATP synthaseMtb H37Rv MIC900.05 μM[1]

Experimental Protocols

Protocol 1: Oxygen Consumption Rate (OCR) Assay using Inverted Membrane Vesicles (IMVs)

Objective: To measure the inhibitory effect of a compound on the oxygen consumption activity of Mtb cytochrome bd oxidase.

Materials:

  • M. smegmatis or M. tuberculosis strain overexpressing Mtb cyt-bd oxidase.

  • French press.

  • Ultracentrifuge.

  • Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or Oroboros Oxygraph).

  • IMV Resuspension Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0).

  • Electron donor (e.g., NADH or a menaquinol (B15198786) analogue).

  • Inhibitor of cytochrome bc1:aa3 oxidase (e.g., KCN or Q203) to isolate cyt-bd activity.

  • Test inhibitor compound.

Procedure:

  • Preparation of IMVs: a. Grow mycobacterial cells to the mid-log phase. b. Harvest cells by centrifugation and wash with buffer. c. Resuspend the cell pellet in IMV Resuspension Buffer. d. Lyse the cells by passing them through a French press at high pressure.[6][7] e. Remove intact cells and cell debris by low-speed centrifugation. f. Pellet the IMVs from the supernatant by ultracentrifugation. g. Resuspend the IMV pellet in fresh buffer and determine the protein concentration.

  • OCR Measurement: a. Dilute the IMVs to the desired concentration in the assay buffer. b. Add the inhibitor of the cytochrome bc1:aa3 oxidase to the IMV suspension to block the primary respiratory branch. c. Add the test inhibitor compound at various concentrations to the assay wells. Include a vehicle control (e.g., DMSO). d. Initiate the reaction by adding the electron donor (e.g., NADH).[9] e. Measure the oxygen consumption rate over time using the OCR instrument.

  • Data Analysis: a. Calculate the rate of oxygen consumption from the initial linear phase of the reaction. b. Plot the OCR against the concentration of the test inhibitor. c. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Time-Kill Curve Assay

Objective: To determine if a cyt-bd oxidase inhibitor is bactericidal or bacteriostatic, alone or in combination.

Materials:

  • M. tuberculosis H37Rv culture.

  • 7H9 broth supplemented with ADC or OADC.

  • 7H10 or 7H11 agar plates.

  • Test inhibitor(s).

  • Control antibiotic (e.g., streptomycin).

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Dilute the culture to a starting inoculum of approximately 105 - 106 CFU/mL.

  • Set up culture tubes with different concentrations of the test inhibitor, a combination of inhibitors, a positive control antibiotic, and a no-drug control.

  • Incubate the cultures at 37°C.

  • At various time points (e.g., day 0, 3, 7, 14, 21), take aliquots from each culture.

  • Prepare serial dilutions of the aliquots and plate them on 7H10/7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the CFU/mL for each time point and condition.

  • Data Analysis: a. Plot the log10 CFU/mL against time for each condition. b. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic agent will prevent an increase in CFU/mL but will not cause a significant reduction.

Visualizations

Mtb_Electron_Transport_Chain cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_oxidases Terminal Oxidases cluster_atp ATP Synthesis NADH NADH NDH Type II NADH Dehydrogenase NADH->NDH e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- MQ_pool Menaquinone Pool (MK <-> MKH2) NDH->MQ_pool SDH->MQ_pool bc1_aa3 Cytochrome bc1:aa3 (Primary Oxidase) MQ_pool->bc1_aa3 e- cyt_bd Cytochrome bd (Alternative Oxidase) MQ_pool->cyt_bd e- ATP_synthase ATP Synthase bc1_aa3->ATP_synthase H+ pumping O2_1 O2 bc1_aa3->O2_1 e- cyt_bd->ATP_synthase H+ translocation O2_2 O2 cyt_bd->O2_2 e- ATP ATP ATP_synthase->ATP H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 Q203 Q203 Q203->bc1_aa3 Cyt_bd_Inhibitor Cyt-bd Inhibitor Cyt_bd_Inhibitor->cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_synthase

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis prep_imv Prepare Inverted Membrane Vesicles (IMVs) ocr_assay Oxygen Consumption Rate (OCR) Assay prep_imv->ocr_assay prep_culture Prepare M. tb Culture (Mid-log phase) mic_assay MIC Determination (Growth Inhibition) prep_culture->mic_assay tk_assay Time-Kill Assay prep_culture->tk_assay ic50 IC50 Determination ocr_assay->ic50 mic MIC Value mic_assay->mic bactericidal_static Bactericidal vs. Bacteriostatic Determination tk_assay->bactericidal_static synergy Synergy Analysis (Checkerboard Assay) mic->synergy Combination_Therapy_Logic cluster_single Single Inhibitor Action cluster_combo Combination Inhibitor Action start M. tb Respiration path1 Cytochrome bc1:aa3 Pathway start->path1 path2 Cytochrome bd Pathway start->path2 atp ATP Production path1->atp path2->atp path2->atp Compensatory Pathway Active survival Bacterial Survival (Bacteriostatic) atp->survival Sufficient ATP death Bacterial Death (Bactericidal) atp->death Insufficient ATP inhibitor1 Inhibit Path 1 (e.g., Q203) inhibitor1->path1 Blocks inhibitor1->atp Both Paths Blocked inhibitor2 Inhibit Path 2 (Cyt-bd Inhibitor) inhibitor2->atp Both Paths Blocked

References

How to improve the signal-to-noise ratio in IN-7 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in IN-7 assays. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in IN-7 assays?

A low signal-to-noise ratio can stem from two primary issues: a weak specific signal or high background noise. A weak signal may be due to suboptimal antibody or reagent concentrations, inappropriate incubation times or temperatures, or issues with the biological sample itself. High background is often caused by non-specific binding of antibodies or detection reagents, insufficient blocking, or inadequate washing steps.[1][2]

Q2: How can I determine the optimal concentration of my primary antibody?

To determine the optimal primary antibody concentration, it is recommended to perform a titration experiment. This involves testing a range of antibody dilutions while keeping other assay parameters constant. The goal is to identify the concentration that provides the highest specific signal with the lowest background.

Q3: What is the purpose of a blocking buffer and how do I choose the right one?

A blocking buffer is crucial for preventing the non-specific binding of antibodies and other reagents to the assay plate or cells, which is a common cause of high background.[1][2] The choice of blocking agent can significantly impact assay performance. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. It may be necessary to test different blocking buffers and concentrations to find the one that is most effective for your specific assay.[3]

Q4: How critical are the washing steps in my IN-7 assay protocol?

Washing steps are critical for removing unbound reagents and reducing background noise. Insufficient washing can leave residual antibodies or detection reagents in the wells, leading to a high background signal.[2] It is important to ensure a sufficient number of washes and to completely remove the wash buffer between each step.

Q5: Could my cell culture conditions be affecting the assay results?

Yes, cell health and density can significantly impact the outcome of cell-based assays. It is essential to use healthy, viable cells and to optimize the cell seeding density to ensure a measurable signal without overcrowding the wells.[4] Using cells at a consistent and low passage number is also recommended to maintain consistency between experiments.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter and provides actionable solutions.

ProblemPossible CausesRecommended Solutions
High Background Signal Inadequate blocking- Increase blocking incubation time. - Try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). - Optimize the concentration of the blocking agent.
Insufficient washing- Increase the number of wash steps. - Increase the volume of wash buffer. - Ensure complete removal of wash buffer between steps.
Primary antibody concentration too high- Perform an antibody titration to determine the optimal concentration.
Non-specific binding of secondary antibody- Run a control with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody.
Autofluorescence of cells or media- Use phenol (B47542) red-free media for fluorescent assays.[6] - Consider using red-shifted fluorescent dyes to avoid cellular autofluorescence in the green spectrum.[6]
Low Specific Signal Primary antibody concentration too low- Perform an antibody titration to increase the concentration.
Insufficient incubation time- Optimize the incubation time for the primary antibody and detection reagents.
Suboptimal temperature- Ensure incubations are performed at the recommended temperature. Reaction rates can be significantly affected by temperature.[7]
Inactive reagents- Ensure all reagents are within their expiration date and have been stored correctly. - Prepare fresh dilutions of reagents for each experiment.
Low target expression in cells- Confirm that the cell line used expresses the target of interest at detectable levels.[4]
High Variability Between Replicates Inconsistent cell seeding- Ensure a homogenous cell suspension before and during plating. - Use a multi-channel pipette for adding cells to multiple wells simultaneously.[5]
Pipetting errors- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Edge effects- Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity.[5]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol outlines the steps to determine the optimal concentration of a primary antibody for your IN-7 assay.

Materials:

  • IN-7 assay plate (e.g., 96-well plate)

  • Cells (for cell-based assays) or coated antigen (for immunoassays)

  • Primary antibody

  • Blocking buffer

  • Wash buffer

  • Secondary antibody (if applicable)

  • Detection reagent

  • Plate reader

Procedure:

  • Prepare your assay plate with cells or coated antigen as per your standard protocol.

  • Prepare a series of dilutions of your primary antibody in an appropriate diluent. A typical range to test would be from 1:100 to 1:10,000, but this will depend on the antibody manufacturer's recommendations.

  • Include a negative control well that receives only the diluent (no primary antibody).

  • Add the different dilutions of the primary antibody to the respective wells.

  • Incubate for the recommended time and temperature.

  • Wash the plate thoroughly according to your protocol.

  • Add the secondary antibody (if required) and detection reagent to all wells.

  • Incubate as required.

  • Read the plate using a plate reader.

  • Plot the signal intensity versus the antibody dilution. The optimal dilution will be the one that gives a strong signal with low background (the signal from the negative control well).

Protocol 2: Optimizing Blocking Conditions

This protocol will help you determine the most effective blocking buffer and incubation time for your IN-7 assay.

Materials:

  • IN-7 assay plate

  • A selection of different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers)

  • Wash buffer

  • Detection reagents (without primary antibody to assess background)

Procedure:

  • Prepare your assay plate as you would for your experiment, up to the blocking step.

  • Add different blocking buffers to different sets of wells.

  • For each blocking buffer, test different incubation times (e.g., 1 hour, 2 hours, overnight at 4°C).

  • After the blocking step, wash the plate thoroughly.

  • Proceed with the subsequent steps of your assay protocol, but omit the primary antibody .

  • Add the secondary antibody (if applicable) and detection reagent.

  • Measure the signal. The condition that results in the lowest signal is the most effective at blocking non-specific binding and reducing background.

Visual Guides

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition prep Seed Cells or Coat Plate block Blocking prep->block wash1 Wash block->wash1 p_ab Add Primary Antibody wash1->p_ab wash2 Wash p_ab->wash2 s_ab Add Secondary Antibody wash2->s_ab wash3 Wash s_ab->wash3 detect Add Detection Reagent wash3->detect read Measure Signal detect->read

General workflow for a typical IN-7 assay.

troubleshooting_flowchart decision decision solution Improved S/N Ratio start Low Signal-to-Noise Ratio check_signal Is the specific signal low? start->check_signal check_background Is the background signal high? check_signal->check_background No optimize_signal Optimize Antibody Titer Increase Incubation Time Check Reagent Activity check_signal->optimize_signal Yes review_protocol Review Entire Protocol and Controls check_background->review_protocol No optimize_background Optimize Blocking Improve Washing Steps Check for Autofluorescence check_background->optimize_background Yes optimize_signal->solution Problem Solved review_protocol->solution optimize_background->solution Problem Solved

Troubleshooting decision tree for low signal-to-noise ratio.

References

Mitigating cytotoxicity of Mtb-cyt-bd oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-cyt-bd oxidase-IN-7 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help mitigate potential cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the cytochrome bd (cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb).[1] It belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of derivatives.[2][3][4] The cyt-bd oxidase is one of two terminal oxidases in the Mtb respiratory chain and is crucial for maintaining ATP synthesis, particularly under hypoxic conditions or when the primary cytochrome bcc-aa3 complex is inhibited.[5][6] By inhibiting cyt-bd oxidase, this compound disrupts the electron transport chain, leading to a reduction in ATP production and subsequent bactericidal or bacteriostatic effects. This inhibitor is often explored in combination with inhibitors of the cytochrome bcc-aa3 complex for a more potent anti-tubercular effect.[1][2]

Q2: Is this compound known to be cytotoxic to mammalian cells?

While specific cytotoxicity data for this compound is not extensively published, its chemical scaffold, a quinolone derivative, is a class of compounds that can exhibit cytotoxicity against mammalian cells.[7][8][9] Quinolones have been reported to induce cytotoxicity through various mechanisms, including the inhibition of topoisomerase II, which can lead to DNA damage, and the generation of reactive oxygen species (ROS).[10] Therefore, it is crucial to assess the cytotoxicity of this compound in your specific cell line and experimental conditions.

Q3: What are the initial steps to take if I observe high cytotoxicity with this compound?

If you observe significant cytotoxicity, consider the following initial troubleshooting steps:

  • Determine the 50% cytotoxic concentration (CC50): Perform a dose-response experiment to find the concentration of the inhibitor that causes 50% cell death. This will help you identify a suitable working concentration.

  • Evaluate solvent toxicity: this compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone).

  • Optimize incubation time: The duration of exposure to the compound can significantly impact cell viability. Consider a time-course experiment to determine the shortest incubation time that yields the desired anti-mycobacterial effect while minimizing cytotoxicity.

Q4: Can this compound interfere with my cell viability assay?

Yes, some compounds can interfere with the reagents used in cell viability assays. For example, a compound might chemically react with the MTT reagent, leading to a false readout. To rule out assay interference, you can run a cell-free control where this compound is added to the assay reagents without cells. If you suspect interference, consider using an orthogonal viability assay that relies on a different detection principle (e.g., measuring ATP content with a CellTiter-Glo® assay or lactate (B86563) dehydrogenase release with an LDH assay).

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Problem Possible Cause Troubleshooting Tip
High levels of cell death observed even at low concentrations High sensitivity of the cell line: Different cell lines have varying sensitivities to chemical compounds.Perform a dose-response experiment to determine the CC50 for your specific cell line. Consider using a less sensitive cell line if appropriate for your experimental goals.
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the concentration used.Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO). Include a vehicle control in all experiments.
Compound instability: The inhibitor may be unstable in the culture medium, leading to the formation of toxic byproducts.Prepare fresh dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles.
Inconsistent results in cell viability assays Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability in assay readouts.Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even distribution.
Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and lead to higher cytotoxicity.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Compound precipitation: The inhibitor may not be fully soluble in the culture medium at the tested concentration.Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.
Anti-mycobacterial activity is only observed at cytotoxic concentrations Non-specific mechanism of action: The observed effect on mycobacteria may be a consequence of general cell death rather than specific inhibition of cyt-bd oxidase.Re-evaluate the selectivity of the inhibitor. Medicinal chemistry efforts may be needed to improve the selectivity index (CC50/MIC).
Poor selectivity index: The therapeutic window of the compound is too narrow.Consider combination therapy with other anti-tubercular agents to potentially reduce the required concentration of this compound.

Quantitative Data Summary

The following table provides a hypothetical example of cytotoxicity and efficacy data for this compound. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.

Parameter Value Assay Cell Line / Mtb Strain
CC50 15 µMMTTA549 (human lung carcinoma)
CC50 25 µMLDHHepG2 (human liver carcinoma)
MIC 6.25 µMMicroplate Alamar Blue AssayM. tuberculosis H37Rv
Selectivity Index (SI) 2.4 (A549)CC50 / MIC-
Selectivity Index (SI) 4.0 (HepG2)CC50 / MIC-

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration to determine the CC50 value.

Protocol 2: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Inhibitor compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay_choice Choose Assay (MTT or LDH) incubation->assay_choice reagent_add Add Assay Reagents assay_choice->reagent_add readout Measure Absorbance reagent_add->readout data_analysis Calculate % Viability / % Cytotoxicity readout->data_analysis cc50 Determine CC50 Value data_analysis->cc50 signaling_pathway cluster_inhibitor Inhibitor Action cluster_cellular_effects Potential Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome inhibitor This compound (Quinolone Derivative) topo_inhibition Topoisomerase II Inhibition inhibitor->topo_inhibition ros_generation Reactive Oxygen Species (ROS) Generation inhibitor->ros_generation dna_damage DNA Strand Breaks topo_inhibition->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

References

Mtb-cyt-bd oxidase-IN-7 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the cytochrome bd (cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb). It belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of compounds. The cytochrome bd oxidase is one of two terminal oxidases in the Mtb electron transport chain, playing a crucial role in cellular respiration and energy production, particularly under hypoxic conditions. This compound binds to the cyt-bd oxidase, inhibiting its function and thereby disrupting the electron transport chain, leading to a reduction in ATP synthesis and ultimately inhibiting bacterial growth.

Q2: What are the key experimental parameters for this compound?

Key parameters for this compound are summarized in the table below. These values can serve as a starting point for experimental design, but optimal concentrations may vary depending on the specific Mtb strain and experimental conditions.

ParameterValueReference Strain/Condition
Binding Affinity (Kd) 4.17 µMN/A
Minimum Inhibitory Concentration (MIC) 6.25 µMMtb cytochrome bcc-aa3 oxidase (Cyt-bcc) knock-out strain (ΔqcrCAB, Cyt-bd+)

Q3: How should I prepare and handle this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy and minimize degradation. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What are the appropriate positive and negative controls for experiments with this compound?

Proper controls are essential for interpreting results accurately.

  • Positive Controls:

    • Known Inhibitor: Use a well-characterized inhibitor of the Mtb respiratory chain, such as Q203 (a cytochrome bcc-aa3 inhibitor) or bedaquiline (B32110) (an ATP synthase inhibitor), to ensure the assay is sensitive to respiratory inhibition.

    • Mtb Strain Hypersensitive to Cyt-bd Inhibition: A genetically modified Mtb strain lacking the alternative terminal oxidase (cytochrome bcc-aa3), making it hypersensitive to cyt-bd oxidase inhibitors, can serve as a potent positive control.

  • Negative Controls:

    • Vehicle Control: Treat Mtb cultures with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on bacterial growth or respiration.

    • Untreated Control: Include a culture of Mtb that receives no treatment to establish a baseline for growth and respiration.

    • Mtb Strain Resistant to Cyt-bd Inhibition: If available, a strain with a known resistance mutation in the cyt-bd oxidase can be used as a negative control.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis.

Materials:

  • This compound

  • M. tuberculosis strain of interest (e.g., H37Rv or a knockout strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • DMSO

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only).

  • Prepare Mtb Inoculum: Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well of the 96-well plate containing the inhibitor dilutions.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Readout: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound on the oxygen consumption rate of M. tuberculosis.

Materials:

  • This compound

  • M. tuberculosis strain of interest

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF assay medium (e.g., 7H9 broth without supplements, pH 7.4)

  • Q203 (for combination studies)

  • DMSO

Procedure:

  • Prepare Mtb for Assay: Grow M. tuberculosis to mid-log phase. Wash the cells and resuspend them in the XF assay medium to the desired density. Seed the cells onto a Seahorse XF cell culture microplate.

  • Prepare Inhibitor Plate: Prepare solutions of this compound and controls (e.g., vehicle, Q203) in the XF assay medium at the desired final concentrations.

  • Assay Protocol:

    • Equilibrate the cells in the XF analyzer.

    • Establish a baseline OCR measurement.

    • Inject this compound and/or other compounds at specified time points.

    • Monitor the OCR in real-time.

  • Data Analysis: Analyze the change in OCR following the injection of the inhibitor compared to the baseline and vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in MIC results Inconsistent inoculum density.Standardize the Mtb inoculum using OD600 measurements and verify by plating for CFU counts.
Poor solubility of this compound.Ensure complete dissolution of the compound in DMSO before preparing serial dilutions. Vortex the stock solution before use. Consider a brief sonication step.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for critical experiments or fill them with sterile media to maintain humidity.
No or weak inhibition of oxygen consumption Incorrect inhibitor concentration.Verify the concentration of the stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration.
Inactive compound.Check the storage conditions and age of the compound. Test a fresh batch of the inhibitor.
Assay conditions are not optimal for cyt-bd oxidase activity.The cytochrome bd oxidase is more active under microaerobic conditions. Consider pre-incubating the bacteria under hypoxic conditions before the assay.
High background in OCR assay Contamination of the culture or reagents.Use sterile techniques and fresh, filtered reagents.
Instrumental noise.Ensure the extracellular flux analyzer is properly calibrated and maintained. Consult the instrument's troubleshooting guide.
Inhibitor shows cytotoxicity to host cells in intracellular assays Off-target effects of the compound.Determine the cytotoxic concentration 50 (CC50) of the inhibitor on the host cells. Calculate the selectivity index (SI = CC50/MIC) to assess the therapeutic window.
High concentration of the inhibitor.Use the lowest effective concentration of the inhibitor that shows anti-mycobacterial activity.

Visualizations

Mtb_Electron_Transport_Chain substrates Substrates (NADH, Succinate) ndh Type II NADH Dehydrogenase (NDH-2) substrates->ndh e- sdh Succinate Dehydrogenase (SDH) substrates->sdh e- mq_pool Menaquinone Pool (MK/MKH2) ndh->mq_pool e- sdh->mq_pool e- cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex mq_pool->cyt_bcc_aa3 e- cyt_bd Cytochrome bd Oxidase mq_pool->cyt_bd e- o2 O2 cyt_bcc_aa3->o2 e- atp_synthase ATP Synthase cyt_bcc_aa3->atp_synthase H+ gradient cyt_bd->o2 e- cyt_bd->atp_synthase H+ gradient h2o H2O o2->h2o atp ATP atp_synthase->atp inhibitor Mtb-cyt-bd oxidase-IN-7 inhibitor->cyt_bd q203 Q203 q203->cyt_bcc_aa3

Caption: The Mycobacterium tuberculosis electron transport chain and the site of action for this compound.

Experimental_Workflow start Start: Experimental Design prep_inhibitor Prepare Mtb-cyt-bd oxidase-IN-7 Stock start->prep_inhibitor prep_culture Prepare Mtb Culture start->prep_culture mic_assay MIC Assay prep_inhibitor->mic_assay ocr_assay OCR Assay prep_inhibitor->ocr_assay prep_culture->mic_assay prep_culture->ocr_assay data_analysis Data Analysis mic_assay->data_analysis ocr_assay->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting Unexpected Results results Interpret Results data_analysis->results Consistent Results troubleshooting->start Revise Protocol

Caption: A logical workflow for experiments involving this compound.

Best practices for handling Mtb-cyt-bd oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Mtb-cyt-bd oxidase-IN-7 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an inhibitor of cytochrome bd (cyt-bd) terminal oxidase in Mycobacterium tuberculosis (Mtb).[1][2] It belongs to the 1-hydroxy-2-methylquinolin-4(1H)-one class of derivatives.[1][2] Its primary mechanism is the binding to the cyt-bd oxidase, an enzyme in the Mtb electron transport chain, thereby inhibiting its function.[1] This is particularly relevant as the cyt-bd oxidase is crucial for Mtb respiration and ATP synthesis, especially when the primary cytochrome bcc-aa3 oxidase is compromised.[1][3]

Q2: What is the rationale for targeting the cytochrome bd oxidase in M. tuberculosis?

Q3: Why is this compound often used in combination with other inhibitors like Q203?

A3: this compound on its own has a modest effect on Mtb growth. However, its true potential is realized in combination with inhibitors of the cytochrome bcc-aa3 complex, such as Q203.[1][5] When the bcc-aa3 oxidase is inhibited by Q203, Mtb can still produce ATP via the cyt-bd oxidase.[1][4] By simultaneously inhibiting both terminal oxidases, the respiratory chain is completely shut down, leading to a synergistic bactericidal effect.[1][5][10] The combination of this compound and Q203 has been shown to completely inhibit the oxygen consumption of the wild-type Mtb strain.[1]

Q4: How should I store and handle this compound?

A4: For specific storage and handling instructions, it is crucial to consult the Certificate of Analysis provided by the supplier. Generally, it may be stored at room temperature for short periods in the continental US, but specific long-term storage conditions should be verified.

Q5: In which experimental models is this compound most effective?

A5: this compound is particularly effective in in vitro models where the cytochrome bd oxidase is essential for Mtb survival. This includes strains with a knockout of the cytochrome bcc-aa3 oxidase (ΔqcrCAB) or under conditions that mimic the host environment, such as low pH.[1][4] Its efficacy is significantly enhanced when used in combination with a cytochrome bcc-aa3 inhibitor in wild-type Mtb strains.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory activity observed. 1. Incorrect strain: The compound shows the most potent activity against strains reliant on cyt-bd oxidase (e.g., ΔqcrCAB). Wild-type strains may show minimal effects when used alone. 2. Degradation of the compound: Improper storage may lead to reduced activity. 3. Inappropriate assay conditions: The inhibitory effect might be more pronounced under specific conditions (e.g., low pH).1. Use a cyt-bcc knockout strain for single-agent studies or co-administer with a cyt-bcc inhibitor like Q203 for wild-type strains. 2. Verify the storage conditions as per the supplier's recommendations. 3. Consider adjusting the pH of your culture medium to be more acidic (e.g., pH 5.5-6.5) to increase reliance on the cyt-bd oxidase.[4][11]
Inconsistent results in combination studies. 1. Suboptimal concentration ratio: The synergistic effect is dependent on the relative concentrations of this compound and the partner compound (e.g., Q203). 2. Timing of compound addition: Simultaneous or sequential addition might yield different results.1. Perform a checkerboard titration to determine the optimal concentrations of both inhibitors that result in the strongest synergistic effect. 2. For initial experiments, add the compounds simultaneously. If results are still inconsistent, explore sequential addition.
High background in oxygen consumption assays. 1. Contamination of bacterial culture. 2. Issues with the inverted membrane vesicles (IMVs) preparation. 1. Ensure the purity of your Mtb culture before preparing IMVs or starting the assay. 2. If using IMVs, ensure they are properly prepared and stored. Run a control with IMVs alone to measure baseline oxygen consumption.
Precipitation of the compound in media. 1. Poor solubility: The compound may have limited solubility in aqueous media. 2. High concentration: The concentration used might exceed the solubility limit.1. Prepare a stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the final assay medium. Ensure the final solvent concentration is not toxic to the bacteria. 2. Test a range of concentrations to find the highest soluble and effective dose.

Quantitative Data Summary

Parameter Value Strain/Condition Reference
Binding Affinity (Kd) 4.17 µMMtb cytochrome bd oxidase[1][2]
Minimum Inhibitory Concentration (MIC) 6.25 µMMtb ΔqcrCAB (Cyt-bcc knock-out)[1][2]
Combination Effect with Q203 Complete inhibition of oxygen consumptionWild-type Mtb and inverted-membrane vesicles expressing Mtb Cyt-bd[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow the desired M. tuberculosis strain (e.g., H37Rv or ΔqcrCAB) in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC) to mid-log phase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the culture medium to achieve a range of final concentrations.

  • Inoculation: Adjust the bacterial culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL) and add it to the wells of a 96-well plate containing the serially diluted compound.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Oxygen Consumption Rate (OCR) Assay
  • Preparation of Inverted Membrane Vesicles (IMVs): Prepare IMVs from a suitable Mtb strain according to established protocols.

  • Assay Setup: In a suitable instrument for measuring oxygen consumption (e.g., a Seahorse XF Analyzer or a Clark-type oxygen electrode), add a suspension of IMVs to the assay buffer.

  • Substrate Addition: Initiate respiration by adding a suitable electron donor, such as NADH.

  • Inhibitor Addition: After establishing a baseline OCR, inject this compound (and Q203 for combination studies) into the wells at the desired final concentrations.

  • Data Analysis: Monitor the change in OCR following the addition of the inhibitor(s). A decrease in OCR indicates inhibition of the respiratory chain.

Visualizations

Mtb_Respiratory_Chain cluster_bcc_aa3 Cytochrome bcc-aa3 Supercomplex cluster_bd Cytochrome bd Oxidase Menaquinol Menaquinol Pool bcc_aa3 Cyt bcc-aa3 Menaquinol->bcc_aa3 e- bd_oxidase Cyt bd Oxidase Menaquinol->bd_oxidase e- O2 Oxygen (O2) H2O Water (H2O) O2->H2O bcc_aa3->O2 e- bd_oxidase->O2 e- Q203 Q203 Q203->bcc_aa3 IN7 Mtb-cyt-bd oxidase-IN-7 IN7->bd_oxidase

Caption: M. tuberculosis respiratory chain with dual oxidase pathways.

Combination_Screen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Grow Mtb Culture plate Inoculate 96-well Plate culture->plate compound_prep Prepare Serial Dilutions of Inhibitors compound_prep->plate incubation Incubate at 37°C plate->incubation readout Measure Growth (e.g., OD600) incubation->readout analysis Determine MIC & Synergy (e.g., FIC Index) readout->analysis

Caption: Workflow for a combination drug screening experiment.

References

Technical Support Center: Mtb-cyt-bd Oxidase-IN-7 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mtb-cyt-bd oxidase and its putative inhibitor, IN-7.

Frequently Asked Questions (FAQs)

Q1: What is the role of cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb)?

A1: Cytochrome bd (cyt-bd) oxidase is one of two terminal oxidases in the Mtb electron transport chain, the other being the cytochrome bcc:aa3 supercomplex.[1][2][3] While the bcc:aa3 complex is dominant under optimal growth conditions, cyt-bd oxidase is crucial for maintaining respiration and ATP production under various stress conditions, such as hypoxia and low pH, which are encountered within the host.[1][3][4] It is also implicated in resistance to the adaptive immune response.[1][4]

Q2: Why is targeting Mtb-cyt-bd oxidase a promising anti-tubercular strategy?

A2: Mtb-cyt-bd oxidase is essential for the bacterium's survival under stressful conditions and contributes to its virulence.[5] Importantly, this enzyme is absent in eukaryotes, including humans, making it a selective target for developing anti-tubercular drugs with potentially fewer off-target effects.[2][6]

Q3: Is inhibition of cyt-bd oxidase alone sufficient to kill Mtb?

A3: Generally, no. Inhibition of cyt-bd oxidase alone is typically bacteriostatic (inhibits growth) rather than bactericidal (kills the bacteria).[7] This is due to the functional redundancy of the two terminal oxidases.[2][7] Mtb can compensate for the loss of cyt-bd activity by utilizing the cyt-bcc:aa3 pathway. Therefore, a dual-inhibition strategy, targeting both terminal oxidases simultaneously, is often required to achieve a bactericidal effect.[2][7][8]

Q4: What is the common mechanism of action for Mtb-cyt-bd oxidase inhibitors?

A4: Mtb-cyt-bd oxidase inhibitors typically act by binding to the enzyme and blocking its quinol oxidation activity. This disrupts the electron transport chain, leading to a decrease in oxygen consumption and, consequently, a reduction in ATP synthesis.[9] The exact binding sites and mechanisms can vary between different inhibitor classes.

Q5: What are some known classes of Mtb-cyt-bd oxidase inhibitors?

A5: Several chemical scaffolds have been identified as inhibitors of Mtb-cyt-bd oxidase, including quinolines, quinazolines, and benzothiazole (B30560) amides.[9][10]

Troubleshooting Guide

Issue 1: IN-7 shows low efficacy or no activity against Mtb in in vitro growth assays.

Possible Cause & Solution

  • Functional Redundancy: As mentioned in the FAQs, Mtb can compensate for cyt-bd oxidase inhibition.

    • Troubleshooting Step: Test IN-7 in combination with an inhibitor of the cyt-bcc:aa3 complex, such as Q203.[8][11] A synergistic bactericidal effect would suggest that IN-7 is indeed targeting cyt-bd oxidase.[8][11]

  • Inhibitor Solubility and Stability: Poor solubility of IN-7 in aqueous assay media can lead to precipitation and an underestimation of its activity.

    • Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, keep the final DMSO concentration low (ideally <0.5%).[12][13] Gentle warming or brief sonication of the buffer before adding the inhibitor may also improve solubility.[12] The stability of the inhibitor in the assay medium over the course of the experiment should also be verified.[12]

  • Assay Conditions: The expression and importance of cyt-bd oxidase are dependent on environmental conditions.

    • Troubleshooting Step: Conduct assays under conditions where cyt-bd oxidase is known to be more critical, such as low pH (e.g., pH 4.5) or hypoxic conditions.[1][3][4] The potency of cyt-bd oxidase inhibitors may be more pronounced under these stresses.

Issue 2: Inconsistent results in oxygen consumption rate (OCR) assays.

Possible Cause & Solution

  • Substrate Preference and Kinetics: The choice of electron donor (substrate) can affect the measured activity.

    • Troubleshooting Step: Ensure you are using an appropriate substrate for Mtb-cyt-bd oxidase, such as decylubiquinol (dQH2).[11] The kinetic parameters (Vmax and Km) can vary with different substrates.[11]

  • Enzyme Preparation Quality: The purity and activity of the isolated cyt-bd oxidase can vary between preparations.

    • Troubleshooting Step: Use a consistent and validated protocol for enzyme purification. Characterize each batch of enzyme to ensure consistent activity before performing inhibition assays.

  • Redox State of the Inhibitor: The activity of some inhibitors can be influenced by the redox environment.

    • Troubleshooting Step: Be aware of the potential for redox regulation of the enzyme and consider if any components of your assay buffer could be affecting the redox state of IN-7 or the enzyme itself.[14]

Issue 3: Promising in vitro activity of IN-7 does not translate to in vivo efficacy.

Possible Cause & Solution

  • Pharmacokinetic Properties: Poor absorption, distribution, metabolism, or excretion (ADME) properties can limit the effective concentration of IN-7 at the site of infection.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of IN-7. High plasma protein binding can also reduce the amount of free, active compound.[11]

  • Host-Pathogen Interactions: The host immune response can alter the physiological state of Mtb, potentially affecting its reliance on cyt-bd oxidase.

    • Troubleshooting Step: Evaluate the efficacy of IN-7 in relevant in vivo models that mimic the conditions of a real infection, such as in IFNγ-activated macrophages where Mtb is under acid stress.[1][4]

Data Presentation

Table 1: Example Inhibitory Activities of Different Mtb-cyt-bd Oxidase Inhibitor Scaffolds

Inhibitor ClassExample CompoundTargetIC50 (µM)Mtb MIC (µM) (alone)Mtb MIC (µM) (with Q203)Reference
2-aryl-quinoloneCK-2-63cyt-bd~5-10>100~1-5[11]
Quinazolin-4-amineND-011992cyt-bdNot reported>50~0.1-1[8]
Benzothiazole amidesVariouscyt-bdNot reported>64~2-16[9]

Note: The values presented are approximate and intended for comparative purposes. Please refer to the cited literature for specific experimental details.

Experimental Protocols

Protocol 1: Mtb Growth Inhibition Assay (MIC Determination)
  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • Serial Dilutions: Prepare a 2-fold serial dilution of IN-7 in a 96-well plate. Also, prepare a serial dilution of a known cyt-bcc:aa3 inhibitor (e.g., Q203) in a separate set of wells, and a combination of both inhibitors.

  • Inoculation: Dilute the Mtb culture and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the inhibitor that prevents visible growth of Mtb.

Protocol 2: Oxygen Consumption Rate (OCR) Assay
  • Enzyme Preparation: Use purified Mtb-cyt-bd oxidase or inverted membrane vesicles containing the enzyme.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate (B84403) buffer with a detergent like DDM to solubilize the enzyme and substrate).

  • Substrate Preparation: Prepare a stock solution of a suitable substrate, such as decylubiquinol (dQH2).

  • Measurement: Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to monitor oxygen consumption.

  • Assay Procedure:

    • Add the assay buffer to the measurement chamber.

    • Add the enzyme preparation.

    • Add IN-7 at various concentrations and incubate.

    • Initiate the reaction by adding the substrate.

    • Record the rate of oxygen consumption.

    • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A Mtb Growth Assay (MIC determination) B Oxygen Consumption Rate (OCR) Assay A->B Validate Target C ATP Depletion Assay B->C Confirm Mechanism D Macrophage Infection Model C->D Advance to Cell-based Model E Mouse Model of TB D->E Assess Efficacy

Caption: A typical experimental workflow for evaluating a novel Mtb-cyt-bd oxidase inhibitor.

signaling_pathway Menaquinol Menaquinol Pool Cyt_bcc_aa3 Cyt-bcc:aa3 Menaquinol->Cyt_bcc_aa3 Cyt_bd Cyt-bd Oxidase Menaquinol->Cyt_bd O2 O2 Proton_Motive_Force Proton-Motive Force Cyt_bcc_aa3->Proton_Motive_Force H+ pumping Cyt_bd->O2 Cyt_bd->Proton_Motive_Force H+ pumping H2O H2O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->Cyt_bcc_aa3 IN7 IN-7 IN7->Cyt_bd

Caption: The branched respiratory chain of Mtb and the targets of dual oxidase inhibition.

logical_relationship Start IN-7 shows low in vitro efficacy Cause1 Functional Redundancy? Start->Cause1 Cause2 Poor Solubility? Start->Cause2 Cause3 Sub-optimal Assay Conditions? Start->Cause3 Solution1 Combine with Q203 Cause1->Solution1 Solution2 Optimize Formulation (e.g., lower DMSO %) Cause2->Solution2 Solution3 Use Stress Conditions (e.g., low pH) Cause3->Solution3

Caption: A troubleshooting decision tree for low in vitro efficacy of IN-7.

References

Validation & Comparative

Validating Target Engagement of Mtb-cyt-bd Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cytochrome bd (cyt-bd) oxidase of Mycobacterium tuberculosis (Mtb) is a critical component of the bacterial electron transport chain, playing a vital role in cellular respiration and ATP synthesis, particularly under conditions of stress and hypoxia. Its absence in mitochondria makes it an attractive target for the development of novel anti-tubercular agents. This guide provides a comparative overview of a novel inhibitor, Mtb-cyt-bd oxidase-IN-7, and other known inhibitors, supported by experimental data and detailed methodologies for validating target engagement.

Performance Comparison of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors. Direct comparison should be made with caution due to variations in experimental conditions and assays used in different studies.

InhibitorChemical ClassKd (μM)IC50 (μM)MIC (μM)Notes
This compound (Compound 8d) 1-hydroxy-2-methylquinolin-4(1H)-one4.17[1][2][3]-6.25 (against ΔqcrCAB Mtb strain)[1][2][3]Combination with Q203 completely inhibits oxygen consumption.[1][3]
ND-011992 Quinazoline-0.12 (respiratory complex I); 0.8 (M. bovis BCG OCR)[4]≤ 0.2 - 1 (against pan-susceptible clinical isolates); 2.8-4.2 (H37Rv)[4][5][6]Synergizes with Q203 to inhibit ATP production and growth.[4]
Aurachin D Analogue (1d) Isoprenoid quinolone-Nanomolar inhibition4-8 (against pathogenic Mtb)[7][8][9][10][11]A shorter-chain analogue of Aurachin D.[7][8][9]
Aurachin D Analogue (1g) Isoprenoid quinolone-Nanomolar inhibition4-8 (against pathogenic Mtb)[7][8][9][10][11]A 6-fluoro-substituted analogue of Aurachin D.[7][8][9]
CK-2-63 2-Aryl-Quinolone-3.7 (aerobic Mtb H37Rv)[12]5 (time-kill experiments)[8]Potentiates the activity of Q203 and bedaquiline.[12]
Mtb-cyt-bd oxidase-IN-2 Aurachin D Analogue-0.67[13]256[13]

Experimental Protocols for Target Engagement Validation

Validating that a compound directly binds to and inhibits its intended target is a critical step in drug development. Several biophysical and cellular assays can be employed to confirm the engagement of inhibitors with Mtb-cyt-bd oxidase.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the impact of an inhibitor on the respiratory activity of Mtb. A decrease in oxygen consumption in the presence of the inhibitor suggests interference with the electron transport chain.

Protocol Outline:

  • Bacterial Culture: M. tuberculosis H37Rv or a relevant mutant strain (e.g., ΔqcrCAB to isolate the cyt-bd oxidase pathway) is cultured to mid-log phase.

  • Assay Setup: The assay is typically performed in a 96-well plate format using an extracellular flux analyzer (e.g., Seahorse XFe96).

  • Inhibitor Treatment: Bacterial cells are treated with a range of concentrations of the test inhibitor. Controls include a vehicle (e.g., DMSO) and a known inhibitor of the primary respiratory pathway (e.g., Q203) to assess the specific contribution of cyt-bd oxidase.

  • Measurement: Oxygen consumption rates are measured in real-time. The use of oxygen-sensitive probes like MitoXpress®-Xtra can also be employed in standard fluorescence plate readers.[5][14]

  • Data Analysis: The OCR is calculated and plotted against the inhibitor concentration to determine the IC50 value. Synergistic effects with other respiratory inhibitors can be assessed by combination treatments.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol Outline:

  • Cell Treatment: Intact Mtb cells are incubated with the test compound or a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Extraction: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble cyt-bd oxidase remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with binding events. It provides thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Protocol Outline:

  • Protein and Ligand Preparation: Purified Mtb-cyt-bd oxidase and the inhibitor are prepared in a suitable buffer.

  • Titration: The inhibitor solution is titrated into the protein solution in the ITC microcalorimeter cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of the ligand to the protein. Fitting the data to a binding model yields the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Visualizing Pathways and Workflows

Mtb Respiratory Chain and Inhibition

The following diagram illustrates the branched electron transport chain of M. tuberculosis and the points of inhibition for cyt-bd oxidase inhibitors and other respiratory chain inhibitors.

Mtb Respiratory Chain and Inhibitor Targets cluster_etc Electron Transport Chain cluster_inhibitors Inhibitors NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- Succinate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase->Menaquinone Pool e- Cyt-bcc:aa3 Cyt-bcc:aa3 Menaquinone Pool->Cyt-bcc:aa3 e- Cyt-bd Oxidase Cyt-bd Oxidase Menaquinone Pool->Cyt-bd Oxidase e- O2 O2 Cyt-bcc:aa3->O2 e- Proton Motive Force Cyt-bcc:aa3->Proton Motive Force H+ Cyt-bd Oxidase->O2 e- Cyt-bd Oxidase->Proton Motive Force H+ ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP Proton Motive Force->ATP Synthase H+ Q203 Q203 Q203->Cyt-bcc:aa3 Mtb-cyt-bd-IN-7 Mtb-cyt-bd-IN-7 Mtb-cyt-bd-IN-7->Cyt-bd Oxidase Bedaquiline Bedaquiline Bedaquiline->ATP Synthase

Caption: Mtb respiratory chain and inhibitor targets.

Experimental Workflow for Target Engagement Validation

This diagram outlines a logical workflow for validating the target engagement of a novel Mtb-cyt-bd oxidase inhibitor.

Target Engagement Validation Workflow Start Start Primary Screening Primary Screen: Whole-cell Mtb growth inhibition (MIC) Start->Primary Screening Biochemical Assay Biochemical Assay: Inhibition of purified Mtb-cyt-bd oxidase (IC50) Primary Screening->Biochemical Assay Hit Compound Cellular Target Engagement Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) Biochemical Assay->Cellular Target Engagement Mechanism of Action Mechanism of Action: Oxygen Consumption Rate (OCR) Assay Cellular Target Engagement->Mechanism of Action Direct Binding Direct Binding Affinity: Isothermal Titration Calorimetry (ITC) Mechanism of Action->Direct Binding Validation Target Validated Direct Binding->Validation

Caption: Workflow for validating inhibitor target engagement.

References

A Comparative Guide to Mtb-cyt-bd oxidase-IN-7 and Q203: Targeting Mycobacterium tuberculosis's Respiratory Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel therapeutic strategies. The bacterium's respiratory chain, essential for energy production and survival, has become a prime target for new drug development. This guide provides a detailed comparison of two prominent inhibitors targeting different components of Mtb's respiratory chain: Q203 (Telacebec) , a clinical-stage drug candidate, and Mtb-cyt-bd oxidase-IN-7 , a novel preclinical compound.

This comparison focuses on their respective mechanisms of action, in vitro efficacy, and the critical role of dual inhibition of the respiratory chain. While extensive in vivo data is available for Q203, similar data for this compound is not yet publicly available, limiting a direct in vivo comparative analysis.

Mechanism of Action: A Two-Pronged Attack on Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases. The primary pathway for energy generation under normal conditions involves the cytochrome bcc-aa3 supercomplex (Complex III/IV). However, under stressful conditions such as hypoxia or inhibition of the primary complex, Mtb can utilize an alternative terminal oxidase, the cytochrome bd oxidase (Cyt-bd), to maintain cellular respiration and ATP synthesis.[1]

Q203 (Telacebec) is a potent inhibitor of the cytochrome bcc-aa3 supercomplex.[2] Specifically, it targets the QcrB subunit of this complex, effectively blocking the primary respiratory pathway.[2] While highly effective at inhibiting Mtb growth, Q203 alone is bacteriostatic, as the bacterium can reroute electrons through the cytochrome bd oxidase to survive.[3]

This compound is a recently identified inhibitor of the alternative terminal oxidase, Cyt-bd.[4][5] As a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, it specifically blocks the bypass pathway that Mtb uses when the primary respiratory chain is compromised.[4][5] The strategic value of this compound lies in its potential for combination therapy with inhibitors of the cytochrome bcc-aa3 supercomplex, such as Q203. This dual-inhibition strategy creates a synthetic lethal interaction, completely shutting down Mtb's respiratory capacity and leading to a bactericidal effect.[4][6]

cluster_0 Mtb Respiratory Chain cluster_1 Primary Pathway cluster_2 Alternative Pathway ETC Electron Transport Chain (Menaquinol Pool) Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III/IV) ETC->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase ETC->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase Proton Motive Force Cyt_bd->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 IN7 This compound IN7->Cyt_bd

Figure 1: Mtb Respiratory Chain Inhibition.

Efficacy Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Q203.

In Vitro Efficacy
ParameterThis compoundQ203 (Telacebec)Reference(s)
Target Cytochrome bd oxidase (Cyt-bd)Cytochrome bcc-aa3 supercomplex (QcrB subunit)[2][4][5]
Binding Affinity (Kd) 4.17 μM-[4][5][7]
MIC50 (Mtb H37Rv) -2.7 nM (in culture broth)[2]
MIC (Mtb ΔqcrCAB strain) 6.25 μM-[4][5][7]
Intracellular MIC50 -0.28 nM (inside macrophages)[2]

Note: The MIC for this compound was determined against a cytochrome bcc-aa3 knockout strain (ΔqcrCAB), which is entirely dependent on the cytochrome bd oxidase for respiration.

In Vivo Efficacy (Mouse Model of Tuberculosis)

This compound: To date, no in vivo efficacy data for this compound in animal models of tuberculosis has been published.

Q203 (Telacebec): Q203 has demonstrated significant efficacy in mouse models of tuberculosis, highlighting its potential as a clinical candidate.

DoseTreatment DurationReduction in Bacterial Load (CFU)Animal ModelReference(s)
< 1 mg/kg/day-EfficaciousMouse model of tuberculosis[2]
5 mg/kg and 10 mg/kg2 weeksRendered most footpads culture-negativeMouse footpad infection model (M. ulcerans)[3]
10 mg/kg (with Rifampin)2 weeksRelapse-free cure at 24 weeks post-treatmentMouse footpad infection model (M. ulcerans)[3]

Note: While some in vivo data for Q203 is from a Mycobacterium ulcerans model, it demonstrates the potent in vivo activity of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.

cluster_workflow MIC Determination Workflow prep Prepare Mtb Inoculum (Mid-log phase culture) inoculate Inoculate plate with Mtb suspension prep->inoculate plate Prepare 96-well Plate with 2-fold serial dilutions of test compound plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read results visually or with a colorimetric reagent (e.g., Resazurin) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Figure 2: MIC Determination Workflow.
  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 7H9 broth in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: The Mtb culture is diluted to a standardized concentration, and each well of the microplate (except for sterility controls) is inoculated with the bacterial suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator such as resazurin.

Oxygen Consumption Assay

This assay measures the effect of the inhibitors on the oxygen consumption rate (OCR) of Mtb, providing direct evidence of respiratory chain inhibition.

  • Bacterial Preparation: Mtb cultures are grown to mid-log phase, washed, and resuspended in a suitable assay buffer.

  • Assay Setup: The bacterial suspension is added to the wells of a specialized microplate compatible with an extracellular flux analyzer.

  • Compound Injection: The test compounds (e.g., Q203, this compound, or a combination) are prepared at desired concentrations and loaded into the injection ports of the analyzer's cartridge.

  • Measurement: The instrument measures the OCR of the bacteria in real-time before and after the sequential injection of the compounds.

  • Data Analysis: The change in OCR following compound injection is calculated to determine the degree of respiratory inhibition. The combination of this compound with Q203 has been shown to completely inhibit oxygen consumption of the wild-type Mtb strain.[4][5]

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol provides a general framework for assessing the in vivo efficacy of anti-tuberculosis compounds.

cluster_workflow In Vivo Efficacy Workflow (Mouse Model) infect Infect mice with Mtb (aerosol route) establish Allow infection to establish (e.g., 4 weeks) infect->establish treat Treat with test compound, positive control, or vehicle (daily for several weeks) establish->treat euthanize Euthanize mice at defined endpoints treat->euthanize harvest Harvest lungs and spleens euthanize->harvest homogenize Homogenize organs harvest->homogenize plate Plate serial dilutions on 7H11 agar homogenize->plate count Incubate and count Colony Forming Units (CFU) plate->count analyze Analyze reduction in bacterial load count->analyze

References

Comparative Analysis of Mtb-cyt-bd Oxidase-IN-7 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Mtb-cyt-bd oxidase-IN-7, a notable inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The cytochrome bd oxidase is a crucial component of the Mtb respiratory chain, particularly under stress conditions, making it a prime target for novel anti-tubercular drug development. This document compares the activity of this compound with other known cyt-bd oxidase inhibitors, presenting supporting experimental data and detailed protocols to aid in research and development efforts.

Performance Comparison of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the quantitative data for this compound and other selected inhibitors. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

InhibitorChemical ClassTargetKd (μM)IC50 (μM)MIC (μM)Notes
This compound 1-hydroxy-2-methylquinolin-4(1H)-one derivativeCytochrome bd oxidase4.17[1]-6.25 (against ΔqcrCAB strain)[1]Shows synergistic activity with Q203, a cyt-bcc inhibitor.[1]
ND-011992 Small moleculeCytochrome bd oxidase-0.12 (Mtb respiratory complex I)2.8-4.2 (Mtb H37Rv)Synergizes with Q203 to inhibit ATP production and growth.
CK-2-63 2-Aryl-QuinoloneCytochrome bd oxidase--3.7 (Mtb H37Rv)[2]Potentiates the activity of Q203 and Bedaquiline (BDQ).[2]
Benzothiazole (B30560) Amides Benzothiazole amideCytochrome bd oxidase---Inhibit oxygen consumption, confirming their mechanism of action.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility.

Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by Mtb, which is an indicator of respiratory chain activity. Inhibition of cyt-bd oxidase leads to a decrease in oxygen consumption, especially when the primary cytochrome bcc-aa3 oxidase is also inhibited.

a) Methylene (B1212753) Blue-Based Assay [4]

  • Principle: Methylene blue is a redox indicator that is blue in its oxidized state and colorless when reduced. In a sealed environment, respiring bacteria will consume oxygen, leading to the reduction of methylene blue and a color change.

  • Protocol:

    • Grow Mycobacterium tuberculosis culture to an OD600 of 0.3.

    • Pre-incubate the bacterial culture for 4 hours in 2-mL screw-cap tubes in the presence of the test inhibitor at the desired concentration. Include a vehicle control (e.g., 1% DMSO). To specifically measure cyt-bd oxidase activity, a cyt-bcc:aa3 inhibitor like Q203 (e.g., at 400 nM) can be added.

    • Add methylene blue to a final concentration of 0.001%.

    • Tightly seal the tubes and incubate in an anaerobic jar to prevent oxygen leakage.

    • Monitor the decolorization of methylene blue over time. The rate of decolorization is inversely proportional to the inhibition of respiration.

b) MitoXpress® Xtra-Oxygen Consumption Assay [4]

  • Principle: This assay uses a phosphorescent oxygen-sensitive probe. The probe's phosphorescence is quenched by oxygen. As bacteria consume oxygen, the quenching decreases, and the phosphorescent signal increases.

  • Protocol:

    • Perform the assay in black 96-well plates with a clear bottom.

    • Dispense 150 µL of Mtb culture (adjusted to OD600 of 0.3) per well.

    • Pre-incubate the culture for 6 hours with the test inhibitor at various concentrations. Include appropriate controls.

    • Add 10 µL of the MitoXpress® Xtra oxygen probe to each well.

    • Cover each well with a layer of high-sensitivity mineral oil to limit oxygen diffusion from the air.

    • Measure the fluorescence kinetically using a plate reader with excitation at 380 nm and emission at 650 nm. The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

ATP Depletion Assay

This assay quantifies the intracellular ATP levels in Mtb. Inhibition of the respiratory chain, including cyt-bd oxidase, disrupts the proton motive force and subsequently reduces ATP synthesis.

ATP Bioluminescence Assay

  • Principle: This assay is based on the ATP-dependent reaction catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

  • Protocol:

    • Grow Mtb cultures and expose them to the test inhibitors for a defined period (e.g., 24 hours).

    • Lyse the bacterial cells to release intracellular ATP. This can be achieved using chemical methods (e.g., trichloroacetic acid) or physical methods (e.g., bead beating), though the latter may be more efficient for mycobacteria.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add a luciferin-luciferase reagent (e.g., BacTiter-Glo™) to each well.

    • Measure the luminescence immediately using a luminometer.

    • A decrease in luminescence in treated samples compared to untreated controls indicates ATP depletion.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Microplate Alamar Blue Assay (MABA) [5]

  • Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue and non-fluorescent in its oxidized state. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin.

  • Protocol:

    • Prepare a serial dilution of the test inhibitor in a 96-well microplate containing 7H9 broth.

    • Add a standardized inoculum of Mtb to each well.

    • Include a drug-free control well.

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After the initial incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

    • Re-incubate for 24 hours. If the control well turns pink, add the Alamar Blue mixture to all other wells.

    • Incubate for another 24 hours and then visually assess the color change. The MIC is the lowest drug concentration that prevents the blue-to-pink color change.

Visualizing the Mechanism of Action

The following diagrams illustrate the Mtb electron transport chain and the experimental workflow for inhibitor testing.

Mtb_Electron_Transport_Chain cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_acceptor Terminal Electron Acceptor cluster_atp ATP Synthesis cluster_inhibitors Inhibitors NADH NADH NDH2 NDH-2 NADH->NDH2 Succinate Succinate SDH SDH Succinate->SDH Menaquinone Menaquinone Pool (MK/MKH2) NDH2->Menaquinone SDH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone->Cyt_bd O2 O₂ Cyt_bcc_aa3->O2 H_pump1 H⁺ Pump Cyt_bcc_aa3->H_pump1 Cyt_bd->O2 H_pump2 H⁺ Pump Cyt_bd->H_pump2 H2O 2H₂O O2->H2O ATP_Synthase ATP Synthase H_pump1->ATP_Synthase PMF H_pump2->ATP_Synthase ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 Mtb_IN7 Mtb-cyt-bd-IN-7 & Alternatives Mtb_IN7->Cyt_bd

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_synergy Synergy Testing Mtb_Culture Mtb Culture (e.g., H37Rv) MIC_Assay MIC Determination (Alamar Blue Assay) Mtb_Culture->MIC_Assay O2_Assay Oxygen Consumption Assay Mtb_Culture->O2_Assay ATP_Assay ATP Depletion Assay Mtb_Culture->ATP_Assay Inhibitor_Prep Inhibitor Preparation (Serial Dilutions) Inhibitor_Prep->MIC_Assay Inhibitor_Prep->O2_Assay Inhibitor_Prep->ATP_Assay Combo_Treatment Combination Treatment (e.g., with Q203) MIC_Assay->Combo_Treatment O2_Assay->Combo_Treatment ATP_Assay->Combo_Treatment Synergy_Analysis Analysis of Synergistic Effects Combo_Treatment->Synergy_Analysis

Caption: Workflow for Mtb-cyt-bd Oxidase Inhibitor Validation.

References

Independent Verification and Comparative Analysis of Mtb-cyt-bd Oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Mtb-cyt-bd oxidase-IN-7, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, in comparison to other reported inhibitors of the same target. This guide provides a detailed summary of available quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new targets. The cytochrome bd oxidase is a crucial component of the Mtb respiratory chain, particularly under hypoxic conditions and during periods of stress, making it an attractive target for drug development. This compound has been identified as a promising inhibitor of this enzyme. This guide aims to provide an objective comparison of this compound with other known Mtb cytochrome bd oxidase inhibitors, supported by experimental data from published, peer-reviewed literature. To date, no direct independent verification of the results for this compound has been published; this guide therefore relies on the data presented in the original publication and compares it with findings for alternative compounds.

Quantitative Comparison of Mtb Cytochrome bd Oxidase Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of alternative inhibitors. Direct comparison of these values should be made with caution due to potential variations in experimental conditions between different studies.

Compound ClassExemplar CompoundTargetKd (μM)IC50 (μM)MIC (μM)Mtb Strain for MICReference
1-Hydroxy-2-methylquinolin-4(1H)-oneThis compound (compound 8d) Mtb Cytochrome bd oxidase4.17-6.25ΔqcrCAB (Cyt-bcc knock-out)[1]
2-Aryl-quinoloneCK-2-63Mtb Cytochrome bd oxidase--3.70H37Rv[2]
Aurachin D analogueMtb-cyt-bd oxidase-IN-2Mtb Cytochrome bd oxidase-0.67256M. tuberculosis[3]
Benzothiazole amidesNot specifiedMtb Cytochrome bd oxidase---M. tuberculosis[4]

Signaling Pathway and Experimental Workflow

Mtb Electron Transport Chain and Inhibitor Targets

The following diagram illustrates the two branches of the Mycobacterium tuberculosis electron transport chain and the points of inhibition by various compounds. The cytochrome bd oxidase branch becomes particularly important for bacterial survival when the primary cytochrome bcc-aa3 branch is inhibited.

Mtb_ETC cluster_O2 Menaquinol (B15198786) Menaquinol Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinol->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd oxidase (Complex V alternative) Menaquinol->Cyt_bd e- O2 O2 Cyt_bcc_aa3->O2 H2O O2_alt O2 Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Mtb_IN_7 Mtb-cyt-bd oxidase-IN-7 Mtb_IN_7->Cyt_bd CK_2_63 CK-2-63 CK_2_63->Cyt_bd Aurachin_D Aurachin D Aurachin_D->Cyt_bd

Caption: Mtb electron transport chain with inhibitor targets.

General Experimental Workflow for Inhibitor Characterization

The workflow for identifying and characterizing novel inhibitors of Mtb cytochrome bd oxidase typically involves a series of in vitro assays.

Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_synergy Combination Studies Virtual_Screening Virtual Screening Binding_Assay Binding Affinity Assay (e.g., SPR) Virtual_Screening->Binding_Assay HTS High-Throughput Screening HTS->Binding_Assay Enzyme_Assay Enzymatic Activity Assay (Oxygen Consumption) Binding_Assay->Enzyme_Assay MIC_Assay MIC Determination (Whole-cell activity) Enzyme_Assay->MIC_Assay Synergy_Assay Synergy with Cyt-bcc inhibitors (e.g., Q203) MIC_Assay->Synergy_Assay

Caption: Workflow for Mtb cytochrome bd oxidase inhibitor discovery.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against Mtb is determined to assess its whole-cell activity. A common method is the broth microdilution assay.

Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis strains (e.g., H37Rv or a specific knockout strain) are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: A mid-log phase Mtb culture is diluted to a standardized cell density (e.g., 5 x 105 CFU/mL). Each well of the microplate (except for sterility controls) is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by measuring optical density at 600 nm (OD600).

Mtb Cytochrome bd Oxidase Activity Assay (Oxygen Consumption)

This assay directly measures the enzymatic activity of the cytochrome bd oxidase by monitoring oxygen consumption.

Protocol:

  • Membrane Vesicle Preparation: Inverted membrane vesicles (IMVs) are prepared from an M. tuberculosis strain overexpressing the cytochrome bd oxidase (e.g., ΔcydAB::MtbCydAB+).

  • Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) is used for the assay.

  • Reaction Mixture: The reaction mixture in an oxygen electrode chamber typically contains the assay buffer, a reducing substrate (e.g., NADH or a menaquinol analogue), and the IMVs.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Oxygen Consumption Measurement: Oxygen consumption is initiated by the addition of the substrate and monitored using a Clark-type oxygen electrode or a similar instrument. The rate of oxygen consumption is measured, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

SPR is a biophysical technique used to measure the binding affinity between an inhibitor and its target protein.

Protocol:

  • Protein Immobilization: Purified Mtb cytochrome bd oxidase is immobilized on the surface of a sensor chip.

  • Analyte Injection: The test compound (analyte) is flowed over the sensor chip surface at different concentrations.

  • Binding Measurement: The binding of the analyte to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: The binding data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis drugs targeting the cytochrome bd oxidase. Its efficacy, particularly in combination with cytochrome bcc-aa3 inhibitors like Q203, highlights the potential of a dual-targeting strategy to combat Mtb. However, further independent validation of its in vitro and in vivo activity is warranted. The comparative data and standardized protocols provided in this guide are intended to facilitate such validation efforts and aid in the discovery and development of new and more potent inhibitors of this critical Mtb enzyme. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their own studies.

References

Comparative Analysis of Mtb-cyt-bd Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of current inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. This essential enzyme is a key component of the Mtb electron transport chain (ETC), playing a crucial role in the pathogen's survival under stress conditions, making it an attractive target for novel anti-tubercular drug development.

This guide offers a detailed examination of prominent Mtb-cyt-bd oxidase inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of experimental workflows and the underlying biological pathways.

Performance Data of Mtb-cyt-bd Oxidase Inhibitors

The following table summarizes the in vitro efficacy of several notable Mtb-cyt-bd oxidase inhibitors. The data highlights their inhibitory concentrations against the enzyme (IC50) and their minimum inhibitory concentrations (MIC) against Mtb. The synergistic effect with Q203 (Telacebec), an inhibitor of the alternative terminal oxidase (cytochrome bcc-aa3), is also presented, underscoring the potential of combination therapy.

InhibitorTargetIC50 (µM)MIC (µM)Synergy with Q203Reference(s)
ND-011992 Cyt-bd oxidase, Respiratory complex I0.12 (Complex I), 0.8 (M. bovis BCG OCR)2.8-4.2 (Mtb H37Rv)Synergistic ATP depletion and bactericidal activity[1][2]
Aurachin D Analogue (1d) Cyt-bd oxidaseNanomolar range4-8 (Mtb)Not explicitly stated[3][4]
Aurachin D Analogue (1g) Cyt-bd oxidaseNanomolar range4-8 (Mtb)Not explicitly stated[3][4]
CK-2-63 Cyt-bd oxidase3.7 (Mtb H37Rv growth suppression)Not explicitly statedPotentiates and synergizes growth inhibition and bactericidal activity[5][6]
Mtb-cyt-bd oxidase-IN-2 Cyt-bd oxidase0.67256 (Mtb)Not explicitly stated[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

In Vitro Mtb-cyt-bd Oxidase Activity Assay (Reconstituted System)

This protocol outlines the measurement of Mtb-cyt-bd oxidase activity using a reconstituted proteoliposomal system.

Materials:

  • Purified Mtb-cyt-bd oxidase

  • Lipids (e.g., POPE:POPG:CA)

  • Menaquinone-9 (MK-9)

  • NADH dehydrogenase (NDH-2)

  • NADH

  • Assay buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0)

  • Oxygen electrode or sensor system (e.g., Oxygraph)

Procedure:

  • Proteoliposome Preparation:

    • Prepare a lipid mixture of POPE:POPG:CA (e.g., 30:60:10 w/w) containing the desired concentration of MK-9.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum overnight to remove residual solvent.

    • Rehydrate the lipid film in the assay buffer to a final concentration of 10 mg/mL.

    • Reconstitute the purified Mtb-cyt-bd oxidase into the liposomes.

  • Oxygen Consumption Measurement:

    • Dilute the proteoliposomes to the desired concentration (e.g., 20 nM cyt-bd oxidase) in the assay buffer in the oxygen electrode chamber at 20°C.

    • Incubate the proteoliposomes with NDH-2 (e.g., 100 nM) for 30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding NADH (e.g., 1 mM).

    • Monitor the rate of oxygen consumption using the oxygen electrode system.

    • To test inhibitors, pre-incubate the proteoliposomes with the inhibitor for a defined period before initiating the reaction with NADH.

Mtb Oxygen Consumption Rate (OCR) Assay

This protocol describes the measurement of whole-cell oxygen consumption in M. tuberculosis.

Materials:

  • Mid-log phase culture of M. tuberculosis H37Rv

  • 7H9 broth supplemented with ADC and 0.05% Tween 80

  • Assay medium (e.g., 7H9 broth without ADC)

  • Inhibitors of interest

  • Seahorse XF Analyzer or similar instrument

  • Methylene (B1212753) blue (as an alternative qualitative indicator)

Procedure (using Seahorse XF Analyzer):

  • Culture M. tuberculosis to mid-log phase.

  • Wash the cells and resuspend them in the assay medium to the desired density.

  • Seed the cells into a Seahorse XF cell culture plate.

  • Pre-treat the cells with the inhibitors at various concentrations.

  • Measure the oxygen consumption rate (OCR) using the Seahorse XF Analyzer according to the manufacturer's instructions.

Procedure (using Methylene Blue):

  • In a sealed tube or vial, combine the Mtb culture with the inhibitor and methylene blue solution.

  • Incubate under appropriate conditions.

  • Observe the color change of methylene blue from blue (oxidized) to colorless (reduced) as an indicator of oxygen consumption. The rate of decolorization provides a qualitative measure of OCR.

Mtb Intracellular ATP Measurement Assay (Luciferase-based)

This protocol details the quantification of intracellular ATP levels in M. tuberculosis as a measure of metabolic activity.

Materials:

  • Mid-log phase culture of M. tuberculosis

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Luciferase-based ATP assay kit (e.g., BacTiter-Glo™)

  • Luminometer

Procedure:

  • Culture M. tuberculosis to mid-log phase and expose to inhibitors for the desired time.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in a suitable buffer.

  • Lyse the cells to release intracellular ATP.

  • Add the luciferase reagent from the ATP assay kit to the cell lysate.

  • Incubate for the recommended time to allow for the enzymatic reaction.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Mtb Time-Kill Kinetics Assay

This protocol is used to determine the bactericidal or bacteriostatic activity of an inhibitor over time.

Materials:

  • Mid-log phase culture of M. tuberculosis

  • 7H9 broth supplemented with ADC and 0.05% Tween 80

  • Inhibitor of interest

  • 7H10 agar (B569324) plates

Procedure:

  • Inoculate a fresh culture of M. tuberculosis in 7H9 broth to a starting density of approximately 5 x 10^5 CFU/mL.

  • Add the inhibitor at the desired concentration (e.g., at multiples of its MIC). Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 1, 2, 3, and 6 days), withdraw aliquots from each culture.

  • Prepare serial dilutions of the aliquots and plate them on 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Visualizing the Research Landscape

To better understand the experimental processes and biological context, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_screening Initial Screening cluster_whole_cell Whole-Cell Activity cluster_bactericidal Bactericidal/Bacteriostatic Activity cluster_synergy Combination Studies a Compound Library b In Vitro Mtb-cyt-bd Oxidase Activity Assay a->b c MIC Determination against Mtb b->c Hits d Oxygen Consumption Rate (OCR) Assay c->d e Intracellular ATP Measurement c->e f Time-Kill Kinetics Assay c->f g Checkerboard Assay with Q203 c->g

Caption: Experimental workflow for evaluating Mtb-cyt-bd oxidase inhibitors.

References

Head-to-Head Comparison of Mtb-cyt-bd Oxidase-IN-7 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Mtb-cyt-bd oxidase-IN-7 and its analogs. The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets, with the cytochrome bd (cyt-bd) oxidase presenting a promising avenue.

The Mtb respiratory chain features two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex (Cyt-bcc) and the alternative cytochrome bd oxidase. While many inhibitors target the Cyt-bcc complex, Mtb can utilize the cyt-bd oxidase to maintain respiratory function and ATP synthesis, thereby conferring tolerance. This functional redundancy highlights the therapeutic potential of a dual-inhibitor approach. This compound, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, and its analogs have been identified as potent inhibitors of cyt-bd oxidase, demonstrating synergistic effects when combined with Cyt-bcc inhibitors like Q203.

This guide summarizes the key quantitative data for this compound and its analogs, details the experimental protocols for the cited assays, and provides a visual representation of the underlying biochemical pathways and experimental workflows.

Performance Data of this compound Analogs

The following table summarizes the in vitro activity of this compound (compound 8d ) and its analogs. The data is extracted from the primary research publication, "Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy". The key performance indicators include the binding affinity (Kd) to Mtb cyt-bd oxidase and the minimum inhibitory concentration (MIC) against a Mycobacterium smegmatis strain engineered to rely solely on cyt-bd oxidase for respiration (ΔqcrCAB, Cyt-bd+).

CompoundStructureKd (μM)[1][2][3]MIC (μM) against M. smegmatis ΔqcrCAB[1][2][3]
8d (this compound) 1-hydroxy-2-methyl-3-(4-(trifluoromethoxy)phenyl)quinolin-4(1H)-one4.17 6.25
8a 1-hydroxy-2-methyl-3-phenylquinolin-4(1H)-one>50>50
8b 1-hydroxy-3-(4-methoxyphenyl)-2-methylquinolin-4(1H)-one18.225
8c 3-(4-chlorophenyl)-1-hydroxy-2-methylquinolin-4(1H)-one7.9412.5
8e 1-hydroxy-2-methyl-3-(p-tolyl)quinolin-4(1H)-one15.225
8f 3-(4-ethylphenyl)-1-hydroxy-2-methylquinolin-4(1H)-one10.512.5
8g 1-hydroxy-2-methyl-3-(4-propylphenyl)quinolin-4(1H)-one6.2512.5
8h 3-(4-isopropylphenyl)-1-hydroxy-2-methylquinolin-4(1H)-one9.5212.5
8i 3-(4-butylphenyl)-1-hydroxy-2-methylquinolin-4(1H)-one5.566.25
8j 3-(4-(tert-butyl)phenyl)-1-hydroxy-2-methylquinolin-4(1H)-one8.3312.5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the performance data table.

Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)

The binding affinity of the compounds to purified Mtb-cyt-bd oxidase was determined using a Biacore T200 instrument.

  • Protein Immobilization: Purified Mtb-cyt-bd oxidase was immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: The inhibitor compounds were serially diluted in running buffer (e.g., PBS with 0.05% Tween 20) to a range of concentrations.

  • Binding Measurement: The diluted compounds were injected over the sensor chip surface at a constant flow rate. The association and dissociation phases were monitored in real-time by measuring the change in the SPR signal (response units, RU).

  • Data Analysis: The equilibrium dissociation constant (Kd) was calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was determined against a M. smegmatis ΔqcrCAB strain, which lacks the Cyt-bcc complex and is solely dependent on the cyt-bd oxidase for aerobic respiration.

  • Bacterial Culture: The M. smegmatis ΔqcrCAB strain was grown in Middlebrook 7H9 broth supplemented with appropriate nutrients and antibiotics for plasmid maintenance.

  • Compound Preparation: The test compounds were serially diluted in 96-well microplates.

  • Inoculation: The bacterial culture was diluted to a specific optical density (e.g., OD600 of 0.05) and added to the wells containing the test compounds.

  • Incubation: The plates were incubated at 37°C for a defined period (e.g., 48 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the bacteria.

Oxygen Consumption Rate (OCR) Assay

The effect of the inhibitors on the oxygen consumption of Mtb or inverted membrane vesicles (IMVs) was measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

  • Cell/IMV Preparation: Mtb cells or IMVs expressing cyt-bd oxidase were prepared and seeded in appropriate assay plates or chambers.

  • Inhibitor Treatment: The test compounds, often in combination with a Cyt-bcc inhibitor like Q203, were injected into the wells.

  • OCR Measurement: The oxygen consumption rate was measured in real-time, both before and after the addition of the inhibitors.

  • Data Analysis: The change in OCR upon inhibitor addition was calculated to determine the extent of respiratory inhibition.

Visualizing the Mechanism of Action

The following diagrams illustrate the Mtb electron transport chain and the workflow for identifying cyt-bd oxidase inhibitors.

Mtb_Electron_Transport_Chain cluster_Dehydrogenases Dehydrogenases cluster_Menaquinone Menaquinone Pool cluster_Terminal_Oxidases Terminal Oxidases cluster_ATP_Synthase ATP Synthesis NADH NADH NDH2 NDH-2 NADH->NDH2 Succinate Succinate SDH SDH Succinate->SDH MQ MQ NDH2->MQ e- SDH->MQ e- MQH2 MQH2 MQ->MQH2 Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) MQH2->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) MQH2->Cyt_bd e- H_out H+ (out) Cyt_bcc_aa3->H_out H+ pumping H2O_1 H2O Cyt_bcc_aa3->H2O_1 Cyt_bd->H_out H+ pumping H2O_2 H2O Cyt_bd->H2O_2 ATP_Synthase ATP Synthase H_out->ATP_Synthase H_in H+ (in) ATP ATP H_in->ATP ADP + Pi ATP_Synthase->H_in O2_1 O2 O2_1->Cyt_bcc_aa3 O2_2 O2 O2_2->Cyt_bd Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibits IN7 This compound & Analogs IN7->Cyt_bd Inhibits

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Experimental_Workflow cluster_Discovery Compound Discovery & Synthesis cluster_In_Vitro_Assays In Vitro Characterization cluster_Evaluation Lead Optimization Virtual_Screening Virtual Screening Analog_Synthesis Analog Synthesis Virtual_Screening->Analog_Synthesis SPR_Assay Binding Affinity (Kd) Surface Plasmon Resonance Analog_Synthesis->SPR_Assay MIC_Assay MIC against M. smegmatis ΔqcrCAB Analog_Synthesis->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis SPR_Assay->SAR_Analysis OCR_Assay Oxygen Consumption Rate (in combination with Q203) MIC_Assay->OCR_Assay MIC_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound (e.g., this compound) SAR_Analysis->Lead_Compound

Caption: Workflow for Inhibitor Identification and Characterization.

References

Comparative Analysis of CK-2-63: A Novel Cytochrome bd Oxidase Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug developers on the validation and performance of the novel Mtb-cyt-bd oxidase inhibitor, CK-2-63, in comparison to other respiratory chain inhibitors.

This guide provides a comprehensive comparison of CK-2-63, a 2-aryl-quinolone inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, with other notable respiratory chain inhibitors. The data presented here is compiled from various in vitro and in vivo studies, offering insights into its efficacy, particularly in combination therapies. This document is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of CK-2-63 as a novel anti-tubercular agent.

Introduction to Mtb Cytochrome bd Oxidase Inhibition

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for ATP production and is a well-established target for anti-tubercular drug development. Mtb possesses two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the former is the primary oxidase under normoxic conditions, the cytochrome bd oxidase is crucial for survival under hypoxic conditions and in the presence of inhibitors targeting the primary respiratory pathway.[1][2] This functional redundancy highlights the potential of dual inhibition strategies to achieve a more potent bactericidal effect.[3] CK-2-63 has emerged as a specific inhibitor of the cytochrome bd oxidase, offering a valuable tool for combination therapies.[1][2]

Performance Data of CK-2-63 and Comparators

The following tables summarize the in vitro efficacy of CK-2-63 alone and in combination with other respiratory inhibitors against different M. tuberculosis strains.

Table 1: In Vitro Growth Inhibition of M. tuberculosis by CK-2-63 and Comparator Compounds

CompoundTargetMtb StrainIC50 (µM)MIC90 (µM)Reference
CK-2-63Cytochrome bd oxidaseH37Rv3.705[1][2]
MTD-403Cytochrome bd oxidaseH37Rv0.27-[2]
Q203 (Telacebec)Cytochrome bcc-aa3H37Rv-0.02[1]
Bedaquiline (BDQ)ATP synthaseH37Rv-0.05[1]

Table 2: Synergistic Activity of CK-2-63 in Combination with Other ETC Inhibitors against M. tuberculosis H37Rv

CombinationMetricResultReference
CK-2-63 + Q203Sterilization Rate (log reduction in CFU/mL after 21 days)Substantial increase compared to either drug alone[1]
CK-2-63 + BedaquilineOxygen Consumption Rate (OCR) InhibitionEnhanced inhibition compared to BDQ alone[2]
CK-2-63 + Q203Time to Positivity (TTP) in MGIT assayIncreased TTP, indicating greater growth suppression[1]

Table 3: In Vivo Efficacy of Q203 in Wild-Type and cydA Mutant M. tuberculosis (CDC1551)

Treatment GroupMtb StrainBacterial Burden (log10 CFU)Reference
UntreatedWild-Type~6.5[1]
Q203Wild-Type~5.5[1]
UntreatedcydA mutant~6.5[1]
Q203cydA mutant~4.0[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a drug that inhibits 90% of the growth of a microorganism, is a standard measure of in vitro antibacterial activity.

  • Bacterial Culture: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup: The assay is performed in 96-well plates. Compounds are serially diluted in the culture medium.

  • Inoculation: An inoculum of Mtb is added to each well to a final optical density at 600 nm (OD600) of 0.001.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Data Analysis: Bacterial growth is measured by reading the OD600 or by using a resazurin-based viability assay. The MIC90 is determined as the lowest drug concentration that inhibits growth by at least 90% compared to the drug-free control.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of a compound over time.

  • Bacterial Culture: M. tuberculosis is grown to mid-log phase in 7H9 broth.

  • Drug Exposure: The culture is diluted and exposed to the test compounds at various concentrations (e.g., 5x MIC).

  • Sampling: Aliquots are taken at different time points (e.g., 0, 3, 7, 14, and 21 days).

  • CFU Enumeration: Serial dilutions of the samples are plated on Middlebrook 7H10 agar (B569324) plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted, and the log reduction in CFU/mL is calculated relative to the starting inoculum.

Oxygen Consumption Rate (OCR) Assay

OCR assays measure the effect of inhibitors on the respiratory activity of Mtb.

  • Bacterial Preparation: M. tuberculosis or M. smegmatis is grown to mid-log phase, washed, and resuspended in a suitable assay buffer.

  • Assay Setup: A Seahorse XF Analyzer or a similar instrument is used. Bacterial cells are seeded into the wells of a specialized microplate.

  • Compound Injection: Test compounds are injected sequentially into the wells at defined concentrations.

  • Measurement: The oxygen concentration in the transient microchamber is measured in real-time to determine the OCR.

  • Data Analysis: The change in OCR upon compound addition is calculated to determine the inhibitory effect on respiration.[2]

Visualizing Pathways and Workflows

Signaling Pathway of the M. tuberculosis Electron Transport Chain

The following diagram illustrates the branched electron transport chain of M. tuberculosis, highlighting the targets of CK-2-63 and other key inhibitors.

Mtb_ETC cluster_membrane Cytoplasmic Membrane cluster_protons1 cluster_protons2 cluster_inhibitors Inhibitors NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Cyt_bcc_aa3 Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) Menaquinone->Cyt_bd e- ATPsynthase ATP Synthase Cyt_bcc_aa3->ATPsynthase H+ O2_1 O2 Cyt_bcc_aa3->O2_1 e- Cyt_bd->ATPsynthase H+ O2_2 O2 Cyt_bd->O2_2 e- ATP ATP H2O_1 H2O H2O_2 H2O ADP ADP + Pi Q203 Q203 Q203->Cyt_bcc_aa3 CK263 CK-2-63 CK263->Cyt_bd BDQ Bedaquiline BDQ->ATPsynthase Inhibitor_Validation_Workflow start Start: New Compound mic_assay Primary Screen: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay hit_ident Hit Identification (Potent Compounds) mic_assay->hit_ident cytotoxicity Counter Screen: Mammalian Cell Cytotoxicity Assay hit_ident->cytotoxicity Active end_no_activity End: Inactive hit_ident->end_no_activity Inactive selective_hit Selective Hit (Low Toxicity) cytotoxicity->selective_hit moa_studies Mechanism of Action Studies selective_hit->moa_studies Selective end_toxic End: Toxic selective_hit->end_toxic Toxic ocr_assay Oxygen Consumption Rate (OCR) Assay moa_studies->ocr_assay time_kill Time-Kill Kinetics Assay moa_studies->time_kill synergy Combination Studies (Synergy Testing) moa_studies->synergy lead_candidate Lead Candidate ocr_assay->lead_candidate time_kill->lead_candidate synergy->lead_candidate

References

A Comparative Analysis of Quinolone-Based Antitubercular Agents: DNA Gyrase Inhibitors vs. Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of traditional fluoroquinolones and the emerging class of 2-aryl-quinolone cytochrome bd oxidase inhibitors for the treatment of Mycobacterium tuberculosis (Mtb). This report synthesizes experimental data on their mechanisms of action, efficacy, and methodologies for their evaluation.

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel therapeutics. Quinolones have been a cornerstone of TB treatment, with fluoroquinolones targeting DNA gyrase being widely used. However, a new class of quinolone derivatives, the 2-aryl-quinolones, has emerged with a distinct mechanism of action: the inhibition of the cytochrome bd oxidase in the mycobacterial electron transport chain. This guide presents a comparative overview of these two classes of quinolones, with a focus on a representative cytochrome bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-7, and its analogs, against established fluoroquinolones.

Mechanism of Action: Two Distinct Quinolone-Driven Approaches to Inhibit Mtb

Fluoroquinolones: Targeting DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase (a type II topoisomerase), an essential enzyme in Mtb responsible for DNA supercoiling and replication.[1] By binding to the DNA-gyrase complex, these drugs stabilize the transient double-stranded DNA breaks created by the enzyme, leading to a blockage of DNA replication and ultimately, cell death.[2]

2-Aryl-Quinolones: Disrupting Cellular Respiration

In contrast, 2-aryl-quinolones, including this compound, target the terminal oxidase of the Mtb electron transport chain, cytochrome bd oxidase. This enzyme is crucial for the bacterium's survival under the hypoxic conditions often found within host granulomas. By inhibiting cytochrome bd oxidase, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP and subsequent cell death. This alternative terminal oxidase is absent in eukaryotes, making it an attractive and specific drug target.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of representative traditional fluoroquinolones and the newer 2-aryl-quinolone cytochrome bd oxidase inhibitors against M. tuberculosis. It is important to note that direct comparative studies under identical conditions are limited, and variations in Mtb strains and experimental protocols can influence results.

Table 1: In Vitro Activity of Traditional Fluoroquinolones against M. tuberculosis

CompoundTargetMIC Range (µg/mL) against susceptible strainsReference
MoxifloxacinDNA Gyrase0.12 - 0.5[3]
LevofloxacinDNA Gyrase0.25 - 1.0[4]
CiprofloxacinDNA Gyrase0.25 - 2.0[4]
OfloxacinDNA Gyrase0.5 - 2.0[3]

Table 2: In Vitro Activity of 2-Aryl-Quinolone Cytochrome bd Oxidase Inhibitors against M. tuberculosis

CompoundTargetMIC (µM)IC50 (µM)Kd (µM)Reference
This compoundCytochrome bd Oxidase6.25-4.17
CK-2-63Cytochrome bd Oxidase-3.7-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., rifampicin)

  • Spectrophotometer or a visual reading system

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the 96-well plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

  • Include control wells: a drug-free growth control (inoculum in broth) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7 to 14 days.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or a significant reduction in a colorimetric indicator (e.g., resazurin) compared to the growth control.[7][8]

Cytochrome bd Oxidase Activity Assay

This assay measures the enzymatic activity of cytochrome bd oxidase and its inhibition by test compounds.

Materials:

  • Isolated membranes from M. tuberculosis or a recombinant system expressing the cytochrome bd oxidase.

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Substrate: Ubiquinol-1 or menaquinol (B15198786) analogue

  • Test compounds

  • Spectrophotometer capable of measuring absorbance changes over time.

Procedure:

  • Add the isolated membranes to the assay buffer in a cuvette.

  • Add the test compound at various concentrations and incubate for a defined period.

  • Initiate the reaction by adding the quinol substrate.

  • Monitor the oxidation of the substrate by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm for ubiquinol-1) over time.

  • The rate of the reaction is calculated from the linear phase of the absorbance change.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the reaction rates against the inhibitor concentrations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 24-72 hours.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

  • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (the concentration of the compound that causes 50% cell death) is determined.[6][9][10]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Mtb_Respiratory_Chain cluster_periplasm Periplasm Protons_out1 nH⁺ Protons_out2 nH⁺

Caption: The M. tuberculosis electron transport chain with the site of action for 2-aryl-quinolone inhibitors.

Fluoroquinolone_MoA DNA_Gyrase DNA Gyrase (A₂B₂) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Transient DNA cleavage Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleaved_Complex Stabilization Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Block Replication Fork Blockage Cleaved_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolones on M. tuberculosis DNA gyrase.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution 1. Prepare 2-fold serial dilutions of test compound Inoculation 3. Inoculate plate wells with Mtb suspension Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized Mtb inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C for 7-14 days Inoculation->Incubation Visual_Read 5. Visually assess for bacterial growth (turbidity) Incubation->Visual_Read MIC_Determination 6. Determine MIC as lowest concentration with no growth Visual_Read->MIC_Determination

Caption: Generalized experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The comparative analysis of traditional fluoroquinolones and the novel 2-aryl-quinolone cytochrome bd oxidase inhibitors reveals two distinct and promising strategies for combating M. tuberculosis. While fluoroquinolones have a well-established role in TB therapy, their efficacy is threatened by the emergence of resistance. The 2-aryl-quinolones, with their alternative mechanism of action, offer a potential new avenue for the development of potent antitubercular agents, particularly for use in combination therapies to overcome resistance and shorten treatment durations. Further research, including direct head-to-head comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this new class of compounds.

References

Assessing the Specificity of Mtb-cyt-bd oxidase-IN-7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-7, an inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis (Mtb). This document outlines its performance against other known inhibitors and presents supporting experimental data to inform further research and development in the pursuit of novel anti-tuberculosis therapies.

The cytochrome bd oxidase is a crucial component of the Mtb respiratory chain, particularly under conditions of stress and hypoxia, making it an attractive target for novel anti-tubercular drugs. This compound, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, has emerged as a promising inhibitor of this enzyme. This guide will delve into its specificity, comparing it with other known Mtb-cyt-bd oxidase inhibitors, namely Aurachin D and CK-2-63.

Performance Comparison of Mtb-cyt-bd Oxidase Inhibitors

This compound (also referred to as compound 8d) demonstrates potent activity against its target. Its specificity is primarily inferred from its high efficacy against an Mtb strain lacking the primary terminal oxidase (cytochrome bcc-aa3), thus relying solely on the cytochrome bd oxidase for respiration. When combined with Q203, an inhibitor of the cytochrome bcc-aa3 complex, this compound contributes to the complete shutdown of oxygen consumption in wild-type Mtb.

InhibitorChemical ClassTargetKey Performance MetricsReference
This compound (Compound 8d) 1-hydroxy-2-methylquinolin-4(1H)-oneMtb Cytochrome bd oxidaseKd: 4.17 μM MIC (ΔqcrCAB strain): 6.25 μM[1][2][3]
Aurachin D Isoprenoid quinolonePrimarily bd-type oxidasesIC50 (E. coli bd-II): 11.1 nM[4][5]
CK-2-63 2-Aryl-quinoloneMtb Cytochrome bd oxidaseIC50 (Mtb growth, aerobic): 3.70 μM[6][7]

Note: The provided IC50 for Aurachin D is against E. coli cytochrome bd-II oxidase and may not be directly comparable to the metrics for this compound and CK-2-63 against M. tuberculosis. Direct comparative studies on the specificity of this compound against a broad panel of targets are not yet publicly available.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its specificity is assessed, the following diagrams illustrate the Mtb respiratory chain and a typical experimental workflow for inhibitor testing.

Mtb Respiratory Chain and Inhibitor Targets cluster_0 Menaquinol Pool cluster_1 Terminal Oxidases cluster_2 Inhibitors MQ Menaquinol (MQH2) cyt_bcc_aa3 Cytochrome bcc-aa3 MQ->cyt_bcc_aa3 e- cyt_bd Cytochrome bd MQ->cyt_bd e- O2 O2 cyt_bcc_aa3->O2 H2O cyt_bd->O2 H2O Q203 Q203 Q203->cyt_bcc_aa3 IN7 Mtb-cyt-bd oxidase-IN-7 IN7->cyt_bd AurachinD Aurachin D AurachinD->cyt_bd CK263 CK-2-63 CK263->cyt_bd

Caption: Mtb Respiratory Chain and Inhibitor Targets.

Workflow for Assessing Inhibitor Specificity start Start strain_selection Select Mtb Strains (Wild-Type & ΔqcrCAB) start->strain_selection culture Culture Mtb Strains strain_selection->culture prepare_assay Prepare Oxygen Consumption Assay culture->prepare_assay add_inhibitors Add Inhibitors (IN-7, Q203, Combination) prepare_assay->add_inhibitors measure_ocr Measure Oxygen Consumption Rate (OCR) add_inhibitors->measure_ocr analyze Analyze Data (MIC, Synergy) measure_ocr->analyze end End analyze->end

Caption: Workflow for Assessing Inhibitor Specificity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Mtb-cyt-bd oxidase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination against Mtb ΔqcrCAB Strain

This assay determines the lowest concentration of an inhibitor that prevents visible growth of the cytochrome bcc-aa3 knockout strain of Mtb, which is solely dependent on the cytochrome bd oxidase for respiration.

Methodology:

  • Strain Culture: The Mtb ΔqcrCAB strain is cultured in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC and a carbon source) to mid-log phase.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in a 96-well microplate.

  • Inoculation: The Mtb ΔqcrCAB culture is diluted and added to each well of the microplate containing the inhibitor dilutions.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is determined as the lowest inhibitor concentration at which no visible bacterial growth is observed. This is often assessed visually or by using a growth indicator dye like resazurin.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which Mtb consumes oxygen, providing a direct measure of respiratory chain activity. The effect of inhibitors on this rate indicates their impact on respiration.

Methodology:

  • Cell Preparation: Wild-type Mtb or the ΔqcrCAB strain is cultured and harvested in the mid-log phase. The bacterial cells are washed and resuspended in an appropriate assay buffer.

  • Assay Setup: The bacterial suspension is added to the wells of a microplate compatible with an oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a plate reader with an oxygen-sensitive probe).

  • Inhibitor Injection: The inhibitors (this compound, Q203, or a combination) are prepared and loaded into the injection ports of the instrument.

  • Measurement: The instrument measures the basal OCR of the bacteria. Subsequently, the inhibitors are injected into the wells, and the OCR is measured post-injection to determine the extent of inhibition.

  • Data Analysis: The change in OCR upon inhibitor addition is calculated to determine the inhibitory activity. For combination studies, synergistic effects are evaluated.

Inverted Membrane Vesicle (IMV) Oxygen Consumption Assay

This cell-free assay uses inverted membrane vesicles containing the respiratory chain components to more directly assess the inhibitory effect on the cytochrome bd oxidase without the complexities of a whole-cell system.

Methodology:

  • IMV Preparation: Mtb cells overexpressing cytochrome bd oxidase are lysed, and the cell membrane fraction is isolated through ultracentrifugation to form IMVs.

  • Assay Setup: The IMVs are suspended in a reaction buffer containing a substrate for the respiratory chain (e.g., NADH or menadiol).

  • Inhibitor Addition: this compound and other inhibitors are added to the IMV suspension.

  • Oxygen Consumption Measurement: The rate of oxygen consumption is measured using an oxygen electrode or a fluorescent probe-based system.

  • Data Analysis: The inhibition of oxygen consumption by the compound is calculated relative to a control without the inhibitor.

Conclusion

This compound is a potent and specific inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis. Its efficacy against a cytochrome bcc-aa3 knockout strain and its synergistic action with Q203 strongly support its targeted activity. While direct comparative data with other inhibitors like Aurachin D and CK-2-63 against a broad panel of off-targets is limited, the available evidence positions this compound as a valuable tool for studying Mtb respiration and a promising starting point for the development of novel anti-tubercular therapeutics. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

Comparative Performance Analysis of Mtb-cyt-bd Oxidase-IN-7 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mtb-cyt-bd oxidase-IN-7 with other notable inhibitors of the Mycobacterium tuberculosis (Mtb) respiratory chain. The data presented is collated from various studies to facilitate a comprehensive understanding of their relative performance and experimental reproducibility.

Introduction to Mtb Respiratory Chain Inhibition

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for energy production and a prime target for novel anti-tubercular drug development. It features two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the alternative cytochrome bd oxidase. While the cytochrome bc1:aa3 complex is the primary oxidase under normal conditions, the cytochrome bd oxidase is crucial for survival under stressful conditions such as hypoxia and nitrosative stress, and it confers resistance to inhibitors targeting the primary oxidase. This functional redundancy necessitates a dual-inhibitory approach for effective Mtb eradication.

This guide focuses on inhibitors of the cytochrome bd oxidase, with a particular emphasis on this compound, and compares its activity with other known inhibitors, including those that target the cytochrome bc1:aa3 complex, to provide a broader perspective on combination strategies.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its key comparators, ND-011992 and Telacebec (Q203). It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the current literature. Therefore, the data presented here is compiled from various sources, and direct extrapolation should be made with caution.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeValueReference
This compound Cytochrome bd oxidaseBinding Affinity (Kd)4.17 µM[1]
Cytochrome bd oxidaseMinimum Inhibitory Concentration (MIC) vs. ΔqcrCAB strain6.25 µM[1]
ND-011992 Respiratory Complex IIC500.12 µM[2]
M. tuberculosis H37RvMIC2.8-4.2 µM
M. bovis BCGOxygen Consumption Rate (OCR) IC500.8 µM
Telacebec (Q203) Cytochrome bc1:aa3 complexMIC50 (in vitro)2.7 nM[3]
Cytochrome bc1:aa3 complexMIC50 (intracellular)0.28 nM[3]

Table 2: Synergistic Activity with Q203

CompoundEffect with Q203ObservationReference
This compound SynergisticComplete inhibition of oxygen consumption in wild-type Mtb.[1]
ND-011992 SynergisticEnhanced inhibition of oxygen respiration and ATP depletion. Bactericidal against replicating and non-replicating Mtb.[4]
CK-2-63 SynergisticEnhanced efficacy in reducing mycobacterium oxygen consumption and in vitro sterilization.[5]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and should be adapted as necessary for specific laboratory conditions.

Mtb Growth Inhibition Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).

  • 96-well microplates.

  • Test compounds (this compound, ND-011992, etc.).

  • M. tuberculosis H37Rv culture.

  • Resazurin (B115843) solution.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.05-0.1.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of inhibitors on the oxygen consumption of Mtb, often using the methylene (B1212753) blue decolorization method as a visual indicator.

Materials:

  • Mtb culture grown to mid-log phase.

  • Test compounds.

  • Methylene blue solution.

  • Sealed tubes or vials.

  • Spectrophotometer (for quantitative analysis).

Procedure:

  • Dispense Mtb culture into sealed tubes.

  • Add the test compounds at desired concentrations. For combination studies, add the cytochrome bc1:aa3 inhibitor (e.g., Q203) followed by the cytochrome bd oxidase inhibitor.

  • Add methylene blue to each tube to a final concentration of 0.0015%.

  • Incubate the tubes at 37°C with gentle agitation.

  • Visually inspect the tubes for decolorization of methylene blue over time. Complete decolorization indicates oxygen consumption.

  • For a quantitative measurement, the optical density at 665 nm can be measured at different time points.

ATP Determination Assay

This protocol measures the intracellular ATP levels in Mtb upon treatment with inhibitors, indicating the impact on energy metabolism.

Materials:

  • Mtb culture.

  • Test compounds.

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™).

  • Luminometer.

Procedure:

  • Treat Mtb cultures with the test compounds at various concentrations for a defined period (e.g., 24-72 hours).

  • Lyse the bacterial cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Add the ATP detection reagent to the lysate.

  • Measure the luminescence using a luminometer.

  • Correlate the luminescence signal to ATP concentration using a standard curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the Mtb respiratory chain and the workflow for evaluating inhibitor synergy.

Mtb_Respiratory_Chain cluster_membrane Cytoplasmic Membrane cluster_complexIII_IV Cytochrome bc1:aa3 Supercomplex NADH NADH NDH2 NDH-2 NADH->NDH2 Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone QcrB QcrB Menaquinone->QcrB CytBD Cytochrome bd Oxidase Menaquinone->CytBD Succinate Succinate SDH SDH Succinate->SDH SDH->Menaquinone aa3 aa3 QcrB->aa3 Proton_Gradient Proton Motive Force QcrB->Proton_Gradient O2_1 O2 aa3->O2_1 aa3->Proton_Gradient O2_2 O2 CytBD->O2_2 H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 Q203 Telacebec (Q203) Q203->QcrB BD_Inhibitor Mtb-cyt-bd-IN-7 ND-011992 BD_Inhibitor->CytBD ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: Mtb electron transport chain and sites of inhibitor action.

Experimental_Workflow cluster_measurement Data Acquisition start Start: Prepare Mtb Culture setup_assays Set up parallel assays: - Growth Inhibition (MIC) - Oxygen Consumption (OCR) - ATP Levels start->setup_assays control Vehicle Control setup_assays->control inhibitor_A Mtb-cyt-bd-IN-7 setup_assays->inhibitor_A inhibitor_B Alternative Inhibitor (e.g., ND-011992) setup_assays->inhibitor_B inhibitor_C Q203 (bc1:aa3 inhibitor) setup_assays->inhibitor_C combo_AC Inhibitor A + Q203 setup_assays->combo_AC combo_BC Inhibitor B + Q203 setup_assays->combo_BC incubation Incubate under standard (or stress) conditions control->incubation inhibitor_A->incubation inhibitor_B->incubation inhibitor_C->incubation combo_AC->incubation combo_BC->incubation measure_mic Read MIC values incubation->measure_mic measure_ocr Monitor Oxygen Consumption incubation->measure_ocr measure_atp Measure ATP Levels incubation->measure_atp analysis Comparative Data Analysis measure_mic->analysis measure_ocr->analysis measure_atp->analysis conclusion Conclusion on Reproducibility and Relative Performance analysis->conclusion

Caption: Workflow for comparative inhibitor analysis.

Conclusion

This compound is a promising inhibitor of the alternative terminal oxidase in Mycobacterium tuberculosis. The available data suggests that, like other cytochrome bd oxidase inhibitors such as ND-011992, its primary therapeutic potential lies in its synergistic bactericidal activity when combined with inhibitors of the cytochrome bc1:aa3 complex, such as Telacebec (Q203). This dual-targeting strategy effectively overcomes the functional redundancy of the two terminal oxidases in the Mtb respiratory chain.

For robust and reproducible experimental outcomes, it is crucial to adhere to standardized protocols and, where possible, conduct direct side-by-side comparisons of inhibitors under identical conditions. The methodologies and comparative data presented in this guide aim to provide a solid foundation for researchers and drug developers working to advance novel anti-tubercular therapies targeting cellular respiration. Further studies directly comparing the in vitro and in vivo efficacy, as well as the pharmacokinetic and pharmacodynamic properties of this compound and its alternatives, are warranted to fully elucidate their relative therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Mtb-cyt-bd oxidase-IN-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Mtb-cyt-bd oxidase-IN-7, a cytochrome bd terminal oxidase inhibitor used in tuberculosis research. The following procedures are based on general laboratory safety protocols and information from a representative Safety Data Sheet (SDS) for a chemical with similar hazard classifications, as a specific SDS for this compound is not publicly available.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1]
H319 Causes serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
H335 May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Decontamination of Labware and Surfaces:

  • All labware (e.g., glassware, pipette tips) that has come into contact with this compound should be decontaminated.

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including unused this compound powder, contaminated gloves, weigh paper, and other disposable materials.

    • Place the solid waste in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Chemical Waste," the name of the compound ("this compound"), and the associated hazards (Irritant).

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the liquid waste in a separate, sealed, and appropriately labeled hazardous waste container.

    • The label should specify the solvent and the dissolved compound.

    • Crucially, do not let the product enter drains. [1]

3. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_finalization Final Steps start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe solid_waste Collect Solid Waste (Unused compound, contaminated materials) ppe->solid_waste liquid_waste Collect Liquid Waste (Solutions containing the compound) ppe->liquid_waste label_solid Label Solid Waste Container ('Hazardous Chemical Waste', Compound Name, Hazards) solid_waste->label_solid label_liquid Label Liquid Waste Container (Solvent, Compound Name, Hazards) liquid_waste->label_liquid storage Store in Designated Hazardous Waste Area label_solid->storage label_liquid->storage disposal Arrange for Professional Disposal (via EHS or Contractor) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound

Potential Decomposition Products

In the event of a fire, hazardous decomposition products may be formed. These can include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Sodium oxides

Firefighting measures should involve using a water spray jet to suppress gases, vapors, and mists, and preventing contaminated water from entering surface or groundwater systems.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Mtb-cyt-bd oxidase-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of Mtb-cyt-bd oxidase-IN-7, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd terminal oxidase.[1] As a novel compound for research, all personnel must adhere to strict safety protocols to mitigate potential hazards.

I. Personal Protective Equipment (PPE)

Given that this compound is a novel chemical entity with limited safety data, a cautious approach to personal protection is mandatory. The following PPE is required at all times when handling the compound, based on standard laboratory practices for handling potentially hazardous chemicals.[2][3]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, powder-free. Change immediately if contaminated, punctured, or torn.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesRequired when there is a risk of splashing.
Body Protection Laboratory CoatFull-length, long-sleeved, with snap or button closures.
Respiratory Protection Fume HoodAll handling of the solid compound or stock solutions must be performed in a certified chemical fume hood.
RespiratorA NIOSH-approved N95 or higher-level respirator is recommended if handling large quantities or if a fume hood is not available.
Foot Protection Closed-toe ShoesImpervious to liquids.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The recommended storage temperature is room temperature in the continental US; however, always refer to the Certificate of Analysis for specific storage conditions.[1]

2. Preparation of Stock Solutions:

  • All work with the solid form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.[2]

  • Wear all required PPE as detailed in the table above.

  • Use a calibrated analytical balance to weigh the desired amount of the compound.

  • Slowly add the appropriate solvent (e.g., DMSO) to the solid to minimize aerosol generation.

  • Ensure the container is tightly sealed after dissolution.

3. Experimental Use:

  • Conduct all experiments involving the transfer or use of this compound stock solutions within a chemical fume hood or a biological safety cabinet if working with cell cultures.

  • Avoid direct contact with skin and eyes.[2]

  • Use appropriate, clearly labeled containers for all solutions.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Compound b->c d Prepare Stock Solution c->d e Transfer to Experimental Setup d->e f Conduct Assay e->f g Record Data f->g h Decontaminate Surfaces g->h i Segregate Waste h->i j Dispose of Waste i->j k Doff PPE j->k

Caption: Workflow for handling this compound.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: All disposable lab supplies that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing the compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.[2]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

Disposal Workflow for this compound

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start End of Experiment gloves Contaminated Gloves start->gloves tips Pipette Tips start->tips solutions Unused Solutions start->solutions media Experimental Media start->media needles Contaminated Needles start->needles solid_container Labeled Solid Waste Bin gloves->solid_container tips->solid_container ehs Contact EHS for Pickup solid_container->ehs liquid_container Labeled Liquid Waste Bottle solutions->liquid_container media->liquid_container liquid_container->ehs sharps_container Sharps Container needles->sharps_container sharps_container->ehs

Caption: Waste segregation and disposal workflow.

By adhering to these guidelines, researchers can safely handle this compound while minimizing personal and environmental exposure. Always consult your institution's safety protocols and EHS department for any additional requirements.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。